molecular formula C15H17NO5 B1317536 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate CAS No. 51814-19-8

1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Cat. No.: B1317536
CAS No.: 51814-19-8
M. Wt: 291.3 g/mol
InChI Key: FRNZCPLVDNHRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-benzyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-2-20-14(18)12-8-16(9-13(12)17)15(19)21-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNZCPLVDNHRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567416
Record name 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51814-19-8
Record name 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Chemical Properties

This compound is a derivative of pyrrolidine with key functional groups that make it a valuable intermediate in chemical synthesis. Its core chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 51814-19-8[1]
Molecular Formula C₁₅H₁₇NO₅[2][3]
Molecular Weight 291.3 g/mol [2][3]
Boiling Point 433.1°C[3]
Purity Commonly available at 95%[2]
Storage Temperature 2-8°C[3]

Synthesis

The logical precursor for this synthesis would be a diester with the benzyl group already incorporated. The general workflow for such a synthesis is outlined below.

G Precursor N-benzylglycine ethyl ester & Diethyl oxalate Reaction1 Alkylation Precursor->Reaction1 Intermediate Diester Intermediate Reaction1->Intermediate Reaction2 Dieckmann Condensation (e.g., NaOEt, heat) Intermediate->Reaction2 Product 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate Reaction2->Product

Caption: Plausible synthetic pathway for this compound.

Spectral Data

Spectral data is crucial for the identification and characterization of chemical compounds. The following ¹H NMR data has been reported for this compound.

¹H NMR (400 MHz, DMSO-d₆) δ ppm
4.24 - 4.55 (m, 4 H)
5.16 (s, 2 H)
7.23 - 7.47 (m, 3 H)
7.54 - 7.65 (m, 2 H)
7.65 - 7.76 (m, 1 H)
Reference:[1]

Note: No publicly available IR or other spectral data was identified during the literature search.

Applications in Drug Development

This compound serves as a precursor in the synthesis of more complex molecules with potential therapeutic applications.[3] A notable application is its use as a starting material in the preparation of compounds targeting the muscarinic M4 receptor, which is under investigation for the treatment of neurological disorders such as schizophrenia.[1]

The general workflow for its use in the synthesis of a downstream therapeutic compound, as described in patent literature, is as follows:

G Start 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate Reaction Reaction Start->Reaction Reactant Benzamidine Reactant->Reaction Intermediate Intermediate Compound Reaction->Intermediate FurtherSteps Further Synthetic Steps Intermediate->FurtherSteps FinalProduct Therapeutic Compound (M4 Receptor Modulator) FurtherSteps->FinalProduct

References

Technical Guide: 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 51814-19-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its chemical and physical properties, available experimental data, and potential synthetic routes.

Chemical and Physical Properties

This compound is a pyrrolidine derivative featuring both a benzyl carbamate and an ethyl ester functional group.[1] These functionalities make it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1] The presence of the benzyl group increases its lipophilicity, which may influence its solubility and biological interactions.[1]

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number 51814-19-8[2][3]
Molecular Formula C₁₅H₁₇NO₅[1][2]
Molecular Weight 291.3 g/mol [2][3]
IUPAC Name 1-benzyl 3-ethyl 4-oxo-1,3-pyrrolidinedicarboxylate
InChI Key FRNZCPLVDNHRIH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CN(CC1=O)C(=O)OCc1ccccc1[1]
Physical Form Solid, White powder[1]
Purity Typically available at 95% or 98% purity.

Experimental Data

Spectroscopic Data

Limited experimental data is publicly available for this specific compound. However, ¹H NMR data has been reported in the patent literature.

Table 2: ¹H NMR Data

ParameterValue
Spectrometer 400 MHz[2]
Solvent DMSO-d₆[2]
Chemical Shifts (δ) in ppm 4.24 - 4.55 (m, 4 H)
5.16 (s, 2 H)
7.23 - 7.47 (m, 3 H)
7.54 - 7.65 (m, 2 H)
7.65 - 7.76 (m, 1 H)[2]

Synthesis and Experimental Protocols

A related compound, ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, can be prepared via a three-step process utilizing benzylamine and ethyl acrylate.[4] This suggests that a multi-step synthesis is likely required for the target compound.

Below is a generalized, hypothetical workflow for the synthesis of 4-oxopyrrolidine derivatives, which could be adapted for the target molecule.

Synthetic Workflow for 4-Oxopyrrolidine Derivatives Generalized Synthetic Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: N-Protection cluster_2 Step 3: Dieckmann Condensation A Benzylamine C Intermediate A A->C + B Itaconic acid diethyl ester B->C E Protected Intermediate B C->E + Base D Benzyl chloroformate D->E F Target Molecule E->F Strong Base (e.g., NaOEt)

Caption: Generalized synthetic workflow for 4-oxopyrrolidine derivatives.

Potential Applications and Signaling Pathways

There is no direct evidence from the available literature detailing the involvement of this compound in specific signaling pathways. However, its mention in a patent for "Therapeutic compounds" suggests its potential utility as an intermediate in the synthesis of pharmacologically active molecules.[2] The patent discusses the development of selective positive allosteric modulators of the muscarinic M4 receptor for the potential treatment of the negative symptoms of schizophrenia.[2] This context suggests that derivatives of this compound may be investigated for their activity at muscarinic receptors.

The general class of pyrrolidone-containing compounds is of significant interest in the pharmaceutical industry, with applications in developing drugs for the central nervous system, such as anticonvulsants and antidepressants.

Safety and Handling

Table 3: Hazard Information

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Storage: Store in a freezer under -20°C, sealed in a dry environment. Standard personal protective equipment should be used when handling this compound.

References

An In-depth Technical Guide to 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. While this compound is commercially available and possesses a structure of interest to medicinal chemists, detailed experimental protocols and biological activity data are not extensively documented in publicly accessible literature. This guide consolidates the available information and outlines a theoretical synthetic pathway, providing a foundational resource for researchers investigating this and related molecular scaffolds.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a pyrrolidine ring, a common motif in pharmacologically active molecules. The structure is characterized by a benzyl group attached to the nitrogen atom, an ethyl ester at the 3-position, and a ketone at the 4-position.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 51814-19-8[1][2]
Molecular Formula C₁₅H₁₇NO₅[3]
Molecular Weight 291.3 g/mol [3]
Boiling Point 433.1°C[4]

Synthesis

Theoretical Experimental Protocol: Dieckmann Condensation

The proposed synthesis would start with a suitable acyclic diester, which upon treatment with a strong base, would undergo intramolecular cyclization.

Starting Material: Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate

Reaction:

  • Preparation of the Starting Diester: N-benzylglycine ethyl ester can be reacted with ethyl chloroacetate in the presence of a non-nucleophilic base to yield the precursor diester.

  • Dieckmann Condensation:

    • The diester is dissolved in an anhydrous, aprotic solvent such as toluene or THF.

    • A strong base, typically sodium ethoxide or sodium hydride, is added to the solution. The base deprotonates the α-carbon, forming an enolate.

    • The enolate then attacks the carbonyl group of the other ester intramolecularly, forming a cyclic tetrahedral intermediate.

    • Elimination of an ethoxide ion results in the formation of the β-keto ester, this compound.

    • An acidic workup is performed to neutralize the reaction mixture.

  • Purification: The crude product can be purified using column chromatography.

Note: This proposed protocol is theoretical and would require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the pyrrolidine scaffold is present in numerous biologically active compounds. For instance, various substituted pyrrolidines have been investigated for their potential as inhibitors of serotonin and noradrenaline reuptake, suggesting that this class of compounds could have applications in neuroscience.[1][8] Additionally, other 5-oxopyrrolidine derivatives have been synthesized and evaluated for anticancer and antimicrobial activities.[9] The biological potential of this specific dicarboxylate derivative remains an open area for investigation.

There is no information available regarding the involvement of this compound in any specific signaling pathways.

Logical Relationships and Experimental Workflows

The synthesis of this compound can be logically represented as a multi-step process, culminating in a key cyclization reaction.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization cluster_3 Final Product A N-benzylglycine ethyl ester C Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate A->C Alkylation B Ethyl chloroacetate B->C D Dieckmann Condensation (Base-catalyzed) C->D E This compound D->E

Caption: Proposed synthetic workflow for the target compound.

Conclusion

This compound is a compound with a structure that suggests potential for further chemical exploration and biological screening. While there is a significant lack of detailed experimental data in the public domain, this guide provides a starting point for researchers by consolidating the known information and proposing a logical synthetic strategy. Further research is warranted to elucidate its synthesis, characterize its properties, and investigate its potential pharmacological activities.

References

An In-depth Technical Guide to the Synthesis of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a validated synthetic pathway for 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, a key heterocyclic building block in medicinal chemistry. The synthesis is centered around a Dieckmann cyclization of a protected amino diester, providing a robust route to this versatile pyrrolidone intermediate. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound (more accurately named 1-(Benzyloxycarbonyl)-3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, CAS 51814-19-8) is accomplished through a multi-step sequence. The core of this strategy involves the construction of a diester precursor, N-(Benzyloxycarbonyl)-N-(ethoxycarbonylmethyl)glycine ethyl ester, followed by an intramolecular Dieckmann condensation to form the 4-oxopyrrolidine ring system.

The overall transformation can be visualized as follows:

Figure 1: Overall synthetic strategy for this compound, highlighting the key stages of precursor synthesis and cyclization.

Experimental Protocols

The following protocols are detailed accounts of the experimental procedures for each step in the synthesis.

Synthesis of Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate (Intermediate)

This intermediate is synthesized via a three-step process starting from benzylamine and ethyl acrylate.

Step 2.1.1: Synthesis of 3-benzylaminoethyl acetate

  • To a reactor equipped with a mechanical stirrer, add benzylamine (50.0 g, 0.467 mol).

  • While maintaining the temperature at or below 30 °C, slowly add ethyl acrylate (82 mL, 0.766 mol).

  • After the addition is complete, maintain the reaction mixture at 35 °C and stir for 15 hours.

  • Monitor the reaction completion by gas chromatography.

  • Once the reaction is complete, stop stirring and distill the mixture under reduced pressure.

  • Collect and discard the excess benzylamine at 70-75 °C / 6 mmHg.

  • Collect the colorless liquid product, 3-benzylaminoethyl acetate, at 140-142 °C / 6 mmHg.

Step 2.1.2: Synthesis of 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate

  • In a reactor, combine 3-benzylaminoethyl acetate (51.2 g, 0.448 mol), potassium iodide (1.3 g, 7.6 mmol), and potassium carbonate (71.2 g, 0.515 mol).

  • To this mixture, add ethyl chloroacetate (77 mL, 0.730 mol).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the progress of the reaction by LC-MS.

  • Upon completion, filter the mixture and collect the filtrate.

  • Distill the filtrate under reduced pressure to remove excess ethyl chloroacetate at 47-50 °C / 6 mmHg.

  • The remaining liquid is the crude product of 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate.

Step 2.1.3: Synthesis of ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate via Dieckmann Cyclization

Detailed protocol for this specific cyclization to yield the intermediate was not found in the provided search results. However, a general procedure for Dieckmann condensation is as follows and would be adapted for this specific substrate.

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add the crude 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate dropwise at a controlled temperature (typically 0-10 °C).

  • After the addition, the reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization to completion.

  • The reaction is then quenched by the addition of an acid (e.g., acetic acid or dilute hydrochloric acid) to neutralize the base.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Synthesis of 1-(Benzyloxycarbonyl)-3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (Target Compound)

A plausible synthetic route to the target compound involves the N-protection of a suitable precursor followed by cyclization.

Step 2.2.1: Synthesis of N-(Benzyloxycarbonyl)glycine ethyl ester

  • Dissolve glycine ethyl ester hydrochloride in a suitable solvent (e.g., dichloromethane or a biphasic system with water and an organic solvent).

  • Add a base (e.g., sodium carbonate, triethylamine) to neutralize the hydrochloride and free the amine.

  • Cool the mixture in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture.

  • Allow the reaction to stir for several hours, monitoring for completion by TLC.

  • After completion, perform a standard aqueous workup to remove water-soluble byproducts.

  • Dry the organic layer and concentrate under reduced pressure to obtain N-(benzyloxycarbonyl)glycine ethyl ester.

Step 2.2.2: Synthesis of N-(Benzyloxycarbonyl)-N-(ethoxycarbonylmethyl)glycine ethyl ester

  • Dissolve N-(benzyloxycarbonyl)glycine ethyl ester in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., potassium carbonate or sodium hydride) and a catalytic amount of potassium iodide.

  • Add ethyl bromoacetate or ethyl chloroacetate dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the diester precursor.

Step 2.2.3: Dieckmann Cyclization to Yield the Target Compound

  • In a flame-dried flask under an inert atmosphere, prepare a solution of a strong base, such as sodium ethoxide or potassium tert-butoxide, in a dry solvent like ethanol or THF.

  • Cool the base solution in an ice bath.

  • Slowly add a solution of the diester precursor, N-(benzyloxycarbonyl)-N-(ethoxycarbonylmethyl)glycine ethyl ester, in the same dry solvent.

  • Allow the reaction mixture to stir at low temperature and then warm to room temperature to ensure complete cyclization.

  • Quench the reaction by carefully adding a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(Benzyloxycarbonyl)-3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of the intermediate, ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate.

StepStarting MaterialsReagents and ConditionsProductYield
2.1.1 Benzylamine, Ethyl acrylate35 °C, 15 hours3-benzylaminoethyl acetate96.4%
2.1.2 3-benzylaminoethyl acetate, Ethyl chloroacetateKI, K₂CO₃, Room Temperature, 48 hours3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate94.3% (crude)
2.1.3 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetateBase (e.g., NaOEt), EthanolEthyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylateN/A

Note: The yield for the final cyclization step to the intermediate and the entire pathway to the target compound is not available in the searched literature.

Visualization of the Core Synthesis Logic

The following diagram illustrates the key chemical transformation in this synthesis – the Dieckmann cyclization.

Figure 2: The Dieckmann cyclization of the diester precursor to form the 4-oxopyrrolidine ring of the target compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the reaction conditions for their specific needs.

In-Depth Technical Guide: Spectroscopic and Synthetic Overview of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic protocol for 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS Number: 51814-19-8). This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.

Spectroscopic Data

A comprehensive analysis of this compound requires a combination of spectroscopic techniques to elucidate its molecular structure. The following tables summarize the available and predicted spectral data.

¹H NMR Data

A patent publication provides the following proton nuclear magnetic resonance (¹H NMR) data for the compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
7.65 - 7.76m1HAromatic C-H
7.54 - 7.65m2HAromatic C-H
7.23 - 7.47m3HAromatic C-H
5.16s2H-CH₂-Ph
4.24 - 4.55m4HPyrrolidine ring protons and -OCH₂CH₃

Note: The integration and multiplicity assignments from the patent data are presented as reported. Further detailed 2D NMR studies would be beneficial for unambiguous assignment.

¹³C NMR, IR, and Mass Spectrometry Data

Table 2: Predicted Spectroscopic Data

TechniqueExpected Key Signals
¹³C NMR δ ~195-205 ppm (ketone C=O), δ ~165-175 ppm (ester C=O), δ ~135-140 ppm (quaternary aromatic C), δ ~127-129 ppm (aromatic C-H), δ ~60-70 ppm (pyrrolidine and ester carbons), δ ~14 ppm (ester -CH₃)
IR (cm⁻¹) ~1740-1760 (ester C=O stretch), ~1710-1730 (ketone C=O stretch), ~1600, 1495, 1455 (aromatic C=C stretch), ~1200-1300 (C-O stretch)
Mass Spec. Expected [M+H]⁺ at m/z = 292.1128 for C₁₅H₁₈NO₅⁺

Experimental Protocols

The synthesis of this compound can be achieved via an intramolecular Dieckmann condensation of a corresponding diester precursor. The following is a detailed, plausible experimental protocol based on established chemical principles for this type of transformation.

Synthesis of this compound via Dieckmann Condensation

The overall synthetic strategy involves two main steps: the synthesis of the diester precursor, diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate, followed by its intramolecular cyclization.

Step 1: Synthesis of Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate

  • To a solution of N-benzylglycine ethyl ester (1 equivalent) in a suitable aprotic solvent such as anhydrous acetonitrile or DMF, add potassium carbonate (2.5 equivalents) and a catalytic amount of potassium iodide.

  • To this stirred suspension, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude diester.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure diester.

Step 2: Intramolecular Dieckmann Condensation

  • Prepare a solution of a strong base, such as sodium ethoxide or potassium tert-butoxide (1.1 equivalents), in an anhydrous solvent like toluene or THF under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add the diester from Step 1, dissolved in the same anhydrous solvent, dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding a dilute aqueous acid solution (e.g., 1 M HCl) until the mixture is neutral.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford this compound.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterized product.

G cluster_synthesis Synthesis cluster_characterization Characterization start N-Benzylglycine ethyl ester + Ethyl bromoacetate precursor Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate start->precursor Alkylation cyclization Dieckmann Condensation precursor->cyclization Base-mediated cyclization product This compound cyclization->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthetic and characterization workflow.

Signaling Pathway of a Hypothetical Drug Target

For drug development professionals, understanding the potential mechanism of action is crucial. The pyrrolidine scaffold is a common feature in molecules targeting G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling pathway that a drug derived from this core might modulate.

G drug Pyrrolidine-based Ligand receptor GPCR Target drug->receptor Binding g_protein G-protein Activation receptor->g_protein Conformational Change effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Hypothetical GPCR signaling pathway.

The 4-Oxo Group in Pyrrolidine-1,3-dicarboxylates: A Hub for Stereoselective Functionalization and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][] The introduction of a 4-oxo group into the pyrrolidine-1,3-dicarboxylate framework provides a versatile chemical handle for a variety of synthetic transformations. This guide delves into the reactivity of this key functional group, offering insights into stereoselective reactions, detailed experimental protocols, and its application in drug discovery, particularly in the context of dipeptidyl peptidase-4 (DPP-4) inhibition.

Reactivity of the 4-Oxo Group

The ketone at the C4 position of the pyrrolidine-1,3-dicarboxylate ring is amenable to a range of nucleophilic additions and related reactions. The presence of two carboxylate groups on the nitrogen and at the C3 position influences the reactivity and stereochemical outcome of these transformations.

Diastereoselective Reduction

The reduction of the 4-oxo group to a hydroxyl group is a common transformation that introduces a new stereocenter. The choice of reducing agent and reaction conditions can afford high diastereoselectivity, leading to either cis- or trans-4-hydroxypyrrolidine derivatives. These chiral alcohols are valuable intermediates in the synthesis of biologically active molecules.[4][5]

Reducing AgentSubstrateDiastereomeric Ratio (d.r.)Yield (%)Reference
NaBHCN4-carboethoxy-3-methylamino-2-oxo-5-phenyl-3-pyrroline64:3654.1[5]
Pd/C, H4-carboethoxy-3-methylamino-2-oxo-5-phenyl-3-pyrroline42:19:394-10[5]
Pd(OH)/C, H4-carboethoxy-3-methylamino-2-oxo-5-phenyl-3-pyrroline51:3:46-[5]
Olefination Reactions

The 4-oxo group can be converted to an exocyclic double bond through olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These reactions are pivotal for introducing carbon-based substituents at the C4 position.

The Wittig reaction utilizes a phosphonium ylide to convert the ketone to an alkene.[6][7] The reactivity of the ylide determines the stereoselectivity of the resulting alkene.

The Horner-Wadsworth-Emmons (HWE) reaction , employing a phosphonate carbanion, is often preferred due to the higher nucleophilicity of the reagent and the ease of removal of the phosphate byproduct.[8] The HWE reaction typically favors the formation of (E)-alkenes.[9][10]

ReactionSubstrateReagentProductYield (%)Reference
WittigBenzyltriphenylphosphonium chloride, CinnamaldehydeNaOH1,4-diphenyl-1,3-butadiene35.36[11]
HWEChiral 2-substituted-4-oxopiperidinesPhosphonate ylideEpimerized alkenes-[12]
Mannich-Type Reactions

The 4-oxo-pyrrolidine scaffold can participate in Mannich and related reactions, which are powerful C-C bond-forming methods for the synthesis of β-amino carbonyl compounds.[6][13] These reactions involve the aminoalkylation of an acidic proton donor in the presence of an aldehyde and an amine. In the context of the 4-oxopyrrolidine, the ketone can act as the carbonyl component.

| Reaction Type | Substrate Components | Product | Yield (%) | Reference | |---|---|---|---|---|---| | Mannich | Succinimide, 4-chlorobenzaldehyde, Urea | 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea | - |[6] | | Redox-Mannich | Pyrrolidine, 2,6-dichlorobenzaldehyde, Aromatic methylketones | Ring-substituted β-amino ketones | Moderate |[14] |

Synthesis of Spirocyclic Compounds

The 4-oxo group serves as a key electrophilic center for the construction of spirocyclic systems, which are of significant interest in drug discovery due to their rigid three-dimensional structures.[2][15] A common strategy involves the reaction of the 4-oxopyrrolidine with a bifunctional nucleophile, leading to the formation of a new ring spiro-fused at the C4 position. For instance, reaction with isatin and an amino acid in a [3+2] cycloaddition reaction can generate spirooxindole-pyrrolidine derivatives.[1][16]

| Reaction | Substrate Components | Product Type | Yield (%) | Reference | |---|---|---|---|---|---| | [3+2] Cycloaddition | Dipolarophiles, Isatin, Sarcosine | 3′-benzoyl-4′-mesityl-1′-methylspiro[indoline-3,2′-pyrrolidin]-2-one derivatives | 69-88 |[1] | | [3+2] Cycloaddition | Isatin, L-proline, 3,5-bis[phenylmethylidene]-4-oxopiperidine-N-carboxylate | Dispiro-pyrrolizidine-oxindoles | High |[2] |

Application in Drug Discovery: DPP-4 Inhibitors

Derivatives of 4-oxopyrrolidine-1,3-dicarboxylates have shown significant promise as inhibitors of dipeptidyl peptidase-4 (DPP-4).[12] DPP-4 is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for regulating blood glucose levels.[][17][18] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[19][20] This mechanism makes DPP-4 inhibitors an important class of oral anti-diabetic drugs for the treatment of type 2 diabetes.[21]

The pyrrolidine scaffold of these inhibitors often mimics the proline residue of the natural substrates of DPP-4.[12] Modifications at the 4-position of the pyrrolidine ring can significantly impact the potency and selectivity of these inhibitors.

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_Incretin_Effect Incretin Effect Food_Intake Food Intake Gut Gut L-cells Food_Intake->Gut stimulates GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) Gut->GLP1_GIP releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is inactivated by Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates Liver Liver GLP1_GIP->Liver acts on α-cells in pancreas to influence Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites DPP4_Inhibitor DPP-4 Inhibitor (e.g., Pyrrolidine Derivative) DPP4_Inhibitor->DPP4 inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin->Glucose_Uptake Glucagon ↓ Glucagon Secretion Liver->Glucagon Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Levels Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

DPP-4 Inhibition Signaling Pathway

Experimental Protocols

General Procedure for Diastereoselective Reduction of a 4-Oxopyrrolidine Derivative

This protocol is adapted from the reduction of a β-enamino ester derivative.[5]

  • To a solution of the 4-oxopyrrolidine-1,3-dicarboxylate (1.0 mmol) in a suitable solvent (e.g., methanol or acetonitrile, 10 mL) at 0 °C, add sodium cyanoborohydride (NaBHCN, 1.5 mmol) portionwise.

  • Add a catalytic amount of a weak acid (e.g., acetic acid) to maintain a slightly acidic pH.

  • Allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-hydroxypyrrolidine-1,3-dicarboxylate.

  • Determine the diastereomeric ratio by H NMR or chiral HPLC analysis.

General Procedure for Horner-Wadsworth-Emmons Olefination

This protocol is a general procedure for the HWE reaction.[8][10]

  • To a suspension of sodium hydride (NaH, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under an inert atmosphere, add a solution of the appropriate phosphonate ester (1.1 mmol) in THF dropwise.

  • Stir the mixture at room temperature for 30 minutes to generate the phosphonate carbanion.

  • Cool the reaction mixture to 0 °C and add a solution of the 4-oxopyrrolidine-1,3-dicarboxylate (1.0 mmol) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 4-alkylidenepyrrolidine-1,3-dicarboxylate.

General Procedure for the Synthesis of Spirooxindole-pyrrolidines

This protocol is based on the [3+2] cycloaddition reaction.[1]

  • In a round-bottom flask, dissolve the 4-oxopyrrolidine-1,3-dicarboxylate (1.0 mmol), isatin (1.0 mmol), and sarcosine or L-proline (1.0 mmol) in a suitable solvent such as methanol (10 mL).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration and wash with water.

  • Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure spirooxindole-pyrrolidine derivative.

Experimental and Screening Workflow

The discovery of novel bioactive compounds based on the 4-oxopyrrolidine-1,3-dicarboxylate scaffold often involves the synthesis of a compound library followed by high-throughput screening (HTS).

HTS_Workflow Start Start: 4-Oxopyrrolidine-1,3-dicarboxylate Scaffold Library_Synthesis Combinatorial Library Synthesis (e.g., Reductive Amination, Olefination) Start->Library_Synthesis Purification_QC Purification & Quality Control (e.g., HPLC, LC-MS) Library_Synthesis->Purification_QC Compound_Library Compound Library Purification_QC->Compound_Library HTS High-Throughput Screening (HTS) (e.g., DPP-4 Inhibition Assay) Compound_Library->HTS Data_Analysis Data Analysis & Hit Identification HTS->Data_Analysis Hit_Compounds Hit Compounds Data_Analysis->Hit_Compounds Hit_Validation Hit Validation & Dose-Response Hit_Compounds->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->SAR_Studies Iterative Design End Preclinical Candidates Lead_Optimization->End

High-Throughput Screening Workflow

References

An In-depth Technical Guide to the Stereochemistry of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, a molecule of significant interest in medicinal chemistry and drug development. The presence of a chiral center at the C3 position of the pyrrolidine ring dictates the existence of enantiomers, which may exhibit distinct pharmacological and toxicological profiles. This document outlines the key stereochemical aspects, including potential synthetic strategies for enantioselective synthesis and detailed methodologies for the separation and characterization of its stereoisomers.

Introduction to the Stereochemistry

The core structure of this compound features a stereogenic center at the C3 carbon, which is substituted with an ethoxycarbonyl group. Consequently, the molecule exists as a pair of enantiomers: the (R)- and (S)-isomers. The precise control and characterization of this stereocenter are paramount in the development of pharmaceuticals, as different enantiomers can interact differently with chiral biological targets such as enzymes and receptors.

Asymmetric Synthesis Strategies

The enantioselective synthesis of 3-substituted 4-oxopyrrolidine derivatives is a key challenge. Based on established methodologies for similar structures, several asymmetric strategies can be proposed to obtain enantiomerically enriched this compound.

One promising approach is the use of organocatalysis, particularly asymmetric Michael additions. This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated precursor, catalyzed by a chiral organic molecule to induce stereoselectivity.

Experimental Protocol: Representative Asymmetric Michael Addition

A plausible synthetic route could involve the asymmetric Michael addition of a nucleophile to an N-benzyl-substituted maleimide derivative, followed by further transformations.

Step 1: Synthesis of N-benzylmaleimide. Benzylamine is reacted with maleic anhydride in a suitable solvent like acetic acid to yield N-benzylmaleimide.

Step 2: Asymmetric Michael Addition. The N-benzylmaleimide is then subjected to a Michael addition with a suitable nucleophile, such as the ethyl ester of a glycine equivalent, in the presence of a chiral organocatalyst (e.g., a cinchona alkaloid-derived catalyst). The reaction is typically carried out at low temperatures to enhance enantioselectivity.

Step 3: Cyclization and Functional Group Manipulation. The resulting Michael adduct undergoes intramolecular cyclization to form the pyrrolidine ring. Subsequent functional group manipulations, if necessary, would lead to the target molecule.

The following diagram illustrates a conceptual workflow for the asymmetric synthesis.

Asymmetric Synthesis Workflow START Starting Materials (e.g., N-benzylmaleimide, ethyl glycinate) ADD Asymmetric Michael Addition START->ADD CAT Chiral Organocatalyst CAT->ADD CYCL Intramolecular Cyclization ADD->CYCL MOD Functional Group Modification (if needed) CYCL->MOD PROD Enantiomerically Enriched Product MOD->PROD

A conceptual workflow for asymmetric synthesis.

Stereochemical Analysis

The successful synthesis of enantiomerically enriched this compound necessitates robust analytical methods to determine the enantiomeric purity and absolute configuration.

3.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.

Experimental Protocol: Representative Chiral HPLC Method

  • Column: A chiral column, such as one based on a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio is optimized to achieve the best resolution.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm, due to the benzyl group).

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

The following diagram illustrates the workflow for chiral HPLC analysis.

Chiral HPLC Analysis Workflow SAMPLE Racemic or Enriched Sample INJECT Injection into HPLC System SAMPLE->INJECT SEPARATE Separation on Chiral Stationary Phase INJECT->SEPARATE DETECT UV Detection SEPARATE->DETECT ANALYZE Data Analysis (Peak Integration, ee Calculation) DETECT->ANALYZE

Workflow for chiral HPLC analysis.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR will not distinguish between enantiomers, NMR is invaluable for confirming the relative stereochemistry in diastereomers and for determining enantiomeric purity using chiral derivatizing agents or chiral solvating agents. Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative configuration of substituents on the pyrrolidine ring in more complex derivatives.

3.3. X-ray Crystallography

For a definitive determination of the absolute configuration, single-crystal X-ray crystallography is the most powerful technique.[1] This method provides the three-dimensional structure of the molecule in the solid state, unambiguously assigning the (R) or (S) configuration. This requires obtaining a suitable single crystal of an enantiomerically pure sample.

Data Presentation

The following tables present a template for the type of quantitative data that would be collected during the stereochemical investigation of this compound.

Table 1: Representative Chiral HPLC Separation Data

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (%)
(R)-isomer12.598.597.0
(S)-isomer15.21.5

Table 2: Representative Spectroscopic and Physical Data

Property(R)-enantiomer(S)-enantiomer
¹H NMR (CDCl₃, 400 MHz) Expected chemical shifts and coupling constantsIdentical to (R)-enantiomer
¹³C NMR (CDCl₃, 100 MHz) Expected chemical shiftsIdentical to (R)-enantiomer
Specific Rotation [α]D20 e.g., +X° (c 1.0, CHCl₃)e.g., -X° (c 1.0, CHCl₃)
Melting Point Expected valueIdentical to (R)-enantiomer

Table 3: Representative X-ray Crystallographic Data for the (R)-enantiomer

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)Hypothetical values
α, β, γ (°)90, 90, 90
Volume (ų)Hypothetical value
Z4
Flack ParameterValue close to 0

Conclusion

The stereochemistry of this compound is a critical aspect of its potential application in drug discovery and development. This guide has outlined the fundamental principles and methodologies for the asymmetric synthesis and stereochemical analysis of this molecule. While specific experimental data for this exact compound is not yet prevalent in the literature, the protocols and strategies presented here, based on closely related structures, provide a robust framework for researchers in this field. The application of these methods will be essential for the synthesis of enantiomerically pure material and the elucidation of its three-dimensional structure, which are crucial steps in understanding its biological activity.

References

The N-Benzyl Group: A Linchpin in Modulating Pyrrolidine Ring Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in the architecture of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] Its conformational flexibility and the nucleophilicity of the nitrogen atom make it a versatile scaffold in organic synthesis and medicinal chemistry. The strategic introduction of an N-benzyl group onto the pyrrolidine ring profoundly influences its reactivity, offering a powerful tool to modulate steric and electronic properties, direct stereochemical outcomes, and serve as a crucial protecting group in multi-step syntheses. This technical guide provides a comprehensive overview of the multifaceted role of the N-benzyl group in the reactivity of the pyrrolidine ring, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Electronic and Steric Influence of the N-Benzyl Group

The N-benzyl group imparts a unique combination of electronic and steric effects on the pyrrolidine ring, which are pivotal in dictating its chemical behavior.

Electronic Effects: The benzyl group, through its phenyl ring, can exert both inductive and resonance effects. While the methylene (-CH2-) bridge renders the direct resonance effect on the nitrogen lone pair negligible, the electron-withdrawing nature of the phenyl group can subtly influence the basicity and nucleophilicity of the pyrrolidine nitrogen.[1] This modulation is critical in organocatalysis, where the nitrogen's ability to form enamines or ammonium ions is central to the catalytic cycle. For instance, in proline-catalyzed reactions, N-substitution is extensively explored to fine-tune the catalyst's electronic properties, thereby influencing its activity and stereoselectivity.[3]

Steric Hindrance: The bulky benzyl group provides significant steric hindrance around the nitrogen atom. This steric bulk can direct the approach of incoming reagents, leading to enhanced stereoselectivity in reactions at the α-carbon of the pyrrolidine ring. In asymmetric catalysis, this controlled steric environment creates a well-defined chiral pocket, which is instrumental in achieving high levels of enantioselectivity.[4] For example, in asymmetric aldol reactions, the steric hindrance of the N-substituent plays a crucial role in modulating the stereochemical outcome.[3]

The N-Benzyl Group as a Protecting Group

The benzyl group is a widely employed protecting group for the nitrogen atom in pyrrolidine due to its stability under a broad range of reaction conditions and the availability of reliable methods for its removal.

Protection (N-Benzylation): The introduction of a benzyl group onto the pyrrolidine nitrogen is typically achieved through nucleophilic substitution of a benzyl halide or reductive amination.

Deprotection (Debenzylation): The removal of the N-benzyl group is a critical step in many synthetic sequences. Several methods are available, with catalytic hydrogenation being one of the most common and green approaches.[5] However, this method is not always suitable if the molecule contains other functional groups susceptible to reduction.[6] Alternative methods include the use of strong acids or oxidizing agents. Recent advancements have focused on developing milder and more selective debenzylation protocols. For instance, acid-facilitated debenzylation using acetic acid in conjunction with palladium-catalyzed hydrogenation has been shown to improve yields in cases where standard hydrogenation is sluggish.[5][7] Another method involves the use of potassium tert-butoxide and oxygen in DMSO.[6]

Role in Asymmetric Synthesis and Organocatalysis

N-benzylproline and its derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, most notably aldol and Michael addition reactions.[3] The benzyl group plays a critical role in defining the catalyst's performance.

Mechanism of Asymmetric Induction: The generally accepted mechanism for proline-catalyzed aldol reactions involves the formation of an enamine intermediate between the ketone and the proline catalyst.[3][8] The N-benzyl group influences the stereochemical outcome by modifying the steric environment of the transition state.[3] The bulky benzyl group helps to create a more rigid and defined chiral pocket, favoring the approach of the aldehyde from one face of the enamine, thus leading to high enantioselectivity.[4]

// Nodes Ketone [label="Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="N-Benzylproline\nCatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine [label="Enamine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState [label="Stereodetermining\nTransition State", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iminium [label="Iminium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; Water [label="H₂O", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Aldol Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; RegeneratedCatalyst [label="Regenerated\nCatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ketone -> Enamine [label="+ Catalyst"]; Catalyst -> Enamine; Enamine -> TransitionState; Aldehyde -> TransitionState; TransitionState -> Iminium [label="C-C bond formation"]; Iminium -> Product [label="+ H₂O"]; Water -> Product; Product -> RegeneratedCatalyst [style=dashed]; RegeneratedCatalyst -> Catalyst [style=dashed, label="Catalytic Cycle"]; } .enddot Caption: Catalytic cycle of an N-benzylproline catalyzed asymmetric aldol reaction.

Quantitative Impact on Reactivity and Selectivity: The substitution on the nitrogen of proline significantly impacts reaction yields and enantiomeric excess (ee). While L-proline itself is a versatile catalyst, N-substituted derivatives are often superior.

CatalystReactionYield (%)ee (%)Reference
L-ProlineAldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde)6876[9]
N-Benzoyl-L-prolineAldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde)8595[9]
Hayashi-Jørgensen CatalystAldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde)99>99[9]

This table presents representative data and highlights the general trend of improved performance with N-substituted proline derivatives and newer generation organocatalysts.

Reactivity of N-Benzyl-2-lithiopyrrolidine

The N-benzyl group also plays a crucial role in the chemistry of organometallic derivatives of pyrrolidine. N-benzyl-2-lithiopyrrolidine is a valuable synthetic intermediate for the introduction of substituents at the C2 position of the pyrrolidine ring. The benzyl group acts as a protecting group and can also influence the stereochemical outcome of subsequent reactions.

// Nodes Start [label="N-Benzylpyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Lithiation [label="Lithiation\n(e.g., s-BuLi/TMEDA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="N-Benzyl-2-lithiopyrrolidine", fillcolor="#FBBC05", fontcolor="#202124"]; Electrophile [label="Electrophile (R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkylation [label="Alkylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2-Substituted\nN-Benzylpyrrolidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Lithiation; Lithiation -> Intermediate; Intermediate -> Alkylation; Electrophile -> Alkylation; Alkylation -> Product; } .enddot Caption: General workflow for the lithiation and alkylation of N-benzylpyrrolidine.

Experimental Protocols

5.1. General Procedure for N-Benzylation of Pyrrolidine

This protocol describes a typical reductive amination procedure for the synthesis of N-benzylpyrrolidine.

Materials:

  • Pyrrolidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of pyrrolidine (1.0 equiv) in dichloromethane (DCM), add benzaldehyde (1.0 equiv).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford N-benzylpyrrolidine.

5.2. General Procedure for Catalytic Debenzylation of N-Benzylpyrrolidine

This protocol outlines a standard procedure for the removal of the N-benzyl group using palladium on carbon as a catalyst.

Materials:

  • N-Benzylpyrrolidine derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N-benzylpyrrolidine derivative (1.0 equiv) in methanol or ethanol in a flask equipped with a magnetic stir bar.

  • Carefully add 10% palladium on carbon (10-20 mol% Pd).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated pyrrolidine derivative.

5.3. General Experimental Workflow for an N-Substituted L-Proline Catalyzed Asymmetric Aldol Reaction [3]

// Nodes Start [label="Mix Aldehyde, Ketone, and\nN-Benzylproline Catalyst in Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Stir at specified temperature\n(e.g., room temperature)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitor reaction progress\n(TLC, HPLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Quench reaction\n(e.g., with sat. aq. NH₄Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Extract with organic solvent\n(e.g., Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Dry organic layer\n(e.g., over Na₂SO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purify by flash column\nchromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Determine yield and enantiomeric\nexcess (chiral HPLC)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction complete"]; Workup -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> Analysis; } .enddot Caption: A typical experimental workflow for an N-substituted L-proline catalyzed asymmetric aldol reaction.[3]

Conclusion

The N-benzyl group is a powerful and versatile tool in the chemistry of the pyrrolidine ring. Its judicious application allows for the fine-tuning of electronic and steric properties, enabling precise control over reactivity and stereoselectivity. As a reliable protecting group, it facilitates complex multi-step syntheses of biologically active molecules and advanced materials. The continued development of novel N-benzylpyrrolidine-based catalysts and synthetic methodologies underscores the enduring importance of this structural motif in modern organic chemistry and drug discovery. For researchers and professionals in these fields, a thorough understanding of the role of the N-benzyl group is essential for the rational design of new synthetic strategies and the development of innovative chemical entities.

References

The Dieckmann Condensation: A Technical Guide to the Synthesis of 4-Oxopyrrolidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the Dieckmann condensation in the synthesis of 4-oxopyrrolidines, a heterocyclic scaffold of significant interest in medicinal chemistry. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and the relevance of 4-oxopyrrolidine derivatives in drug development, particularly as kinase inhibitors.

Introduction: The Dieckmann Condensation as a Powerful Tool for Heterocyclic Synthesis

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is effected by a strong base to yield a β-keto ester.[1] This reaction is a cornerstone of organic synthesis for the formation of five- and six-membered rings.[1] The synthesis of heterocyclic systems, such as the 4-oxopyrrolidine core, is a valuable application of this reaction, providing a versatile scaffold for the development of novel therapeutic agents. The 4-oxopyrrolidine moiety is a key structural feature in a variety of biologically active compounds, demonstrating potential as anticancer and antimicrobial agents.[2]

Reaction Mechanism and Key Parameters

The Dieckmann condensation proceeds through the formation of an enolate ion at the α-position of one of the ester groups. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide ion leads to the formation of the cyclic β-keto ester.

Several factors influence the success and efficiency of the Dieckmann condensation for 4-oxopyrrolidine synthesis:

  • Choice of Base: Strong, non-nucleophilic bases are essential to promote enolate formation without competing side reactions. Sodium hydride (NaH) and sodium ethoxide (NaOEt) are commonly employed.

  • Solvent: Anhydrous, aprotic solvents such as toluene, tetrahydrofuran (THF), and benzene are typically used to ensure the reactivity of the base and prevent hydrolysis of the reactants and intermediates.

  • Reaction Temperature: The reaction is often carried out at elevated temperatures to facilitate the cyclization.

  • Substrate: The starting material is a diester, typically derived from the double Michael addition of an amine to an α,β-unsaturated ester. For the synthesis of N-substituted 4-oxopyrrolidines, an N-substituted iminodiacetic acid diester is the key precursor.

Experimental Protocols

This section provides a detailed experimental protocol for a representative Dieckmann condensation in the synthesis of a 4-oxopyrrolidine derivative.

Synthesis of Diethyl N-benzyl-3,3'-iminodipropionate (Precursor)

The diester precursor is synthesized via a double Michael addition of benzylamine to ethyl acrylate.

Procedure:

A mixture of benzylamine (10.7 g, 0.1 mol) and ethyl acrylate (22.0 g, 0.22 mol) is heated at reflux for 24 hours. The excess ethyl acrylate is removed by distillation under reduced pressure. The resulting crude product, diethyl N-benzyl-3,3'-iminodipropionate, is then purified by vacuum distillation.

Dieckmann Condensation: Synthesis of Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate

Materials:

  • Diethyl N-benzyl-3,3'-iminodipropionate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous toluene

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • A solution of diethyl N-benzyl-3,3'-iminodipropionate (29.3 g, 0.1 mol) in anhydrous toluene (150 mL) is added dropwise to a stirred suspension of sodium hydride (4.4 g, 0.11 mol of 60% dispersion) in anhydrous toluene (100 mL) under a nitrogen atmosphere.

  • The reaction mixture is heated to reflux for 2 hours, during which time the evolution of hydrogen gas should cease.

  • The mixture is then cooled to room temperature, and glacial acetic acid (6.6 g, 0.11 mol) is added cautiously to quench the excess sodium hydride.

  • The reaction mixture is washed successively with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Quantitative Data

CompoundStarting MaterialBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylateDiethyl N-benzyl-3,3'-iminodipropionateSodium HydrideToluene2Reflux~75-85
Methyl 1-benzyl-3-oxopiperidine-4-carboxylateDimethyl carbonate and 1-benzyl-3-piperidoneSodium Hydride-0.33Reflux99[3]

Visualization of the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate via the Dieckmann condensation.

Dieckmann_Condensation_Workflow cluster_precursor Precursor Synthesis cluster_dieckmann Dieckmann Condensation cluster_workup Workup & Purification Benzylamine Benzylamine Diester Diethyl N-benzyl- 3,3'-iminodipropionate Benzylamine->Diester Double Michael Addition EthylAcrylate Ethyl Acrylate EthylAcrylate->Diester Cyclization Intramolecular Cyclization Diester->Cyclization Base Sodium Hydride (Base) Base->Cyclization Solvent Toluene (Solvent) Solvent->Cyclization Product Ethyl 1-benzyl-4-oxo- pyrrolidine-3-carboxylate Cyclization->Product Quench Quench with Acetic Acid Product->Quench Extraction Aqueous Workup Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Purified Product Purification->FinalProduct PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor 4-Oxopyrrolidine Inhibitor Inhibitor->PI3K Potential Inhibition Inhibitor->Akt Potential Inhibition Inhibitor->mTORC1 Potential Inhibition

References

An In-depth Technical Guide on the Physicochemical Characteristics of Substituted 4-Oxopyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-oxopyrrolidine scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules. Its inherent structural features, including a polar ketone, a hydrogen bond accepting nitrogen atom, and multiple points for substitution, allow for the fine-tuning of physicochemical properties critical for drug discovery and development. This technical guide provides a comprehensive overview of the key physicochemical characteristics of substituted 4-oxopyrrolidines, detailed experimental protocols for their determination, and insights into their biological relevance.

Quantitative Physicochemical Data

The lipophilicity (LogP), acid dissociation constant (pKa), aqueous solubility, and melting point are fundamental parameters that govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate. Below are tabulated data for representative substituted 4-oxopyrrolidine derivatives, compiled from various research publications.

Table 1: Physicochemical Properties of Substituted 5-Oxopyrrolidine-3-carbohydrazide Derivatives

Compound IDRMelting Point (°C)
5 H203–204
6 4-Cl213–214
7 4-Br224–225
9 4-OCH₃234–235
10 2,5-di(OCH₃)190–191

Table 2: Melting Points of Substituted 4-Arylidene-5-Oxopyrrolidine Derivatives

Compound IDAr¹Ar²Melting Point (°C)
RPDPRH 4-F-Ph4-Cl-Ph235–236
RPDPRI 4-F-Ph4-F-Ph128–130
RPDPRO Ph4-Cl-Ph142–144

Data sourced from research on the design and synthesis of rhopaladins' analog 4-arylidene-5-oxopyrrolidine derivatives with apoptosis-promoting effects[1].

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible determination of physicochemical properties is paramount in drug discovery. The following are detailed, standard protocols for measuring the key parameters of substituted 4-oxopyrrolidines.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. By titrating a solution of the compound with a strong acid or base and monitoring the pH change, the pKa can be determined from the inflection point of the titration curve.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water (degassed)

  • The substituted 4-oxopyrrolidine compound

Procedure:

  • Sample Preparation: Prepare a 1-5 mM solution of the 4-oxopyrrolidine derivative in deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the pKa value will be specific to that solvent system.

  • Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.

  • Titration:

    • For acidic compounds, titrate with the standardized NaOH solution.

    • For basic compounds, titrate with the standardized HCl solution.

  • Data Collection: Add the titrant in small, precise increments and record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by calculating the first derivative of the titration curve, where the peak corresponds to the equivalence point.

experimental_workflow_pka cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Compound prep2 Add KCl (Ionic Strength) prep1->prep2 titrate Titrate with Acid/Base prep2->titrate Transfer to Titration Vessel record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine Determine pKa plot->determine

Workflow for pKa Determination by Potentiometric Titration

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).

Principle: The LogP is the logarithm of the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase at equilibrium.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

  • Separatory funnels or screw-cap vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • The substituted 4-oxopyrrolidine compound

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water (or buffer of a specific pH for LogD determination) with n-octanol by mixing them vigorously and allowing them to separate overnight.

  • Sample Addition: Add a known amount of the 4-oxopyrrolidine derivative to a mixture of the pre-saturated n-octanol and aqueous phases in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate Octanol and Water prep2 Add Compound prep1->prep2 shake Shake to Equilibrate prep2->shake separate Separate Phases shake->separate measure Measure Concentration in Each Phase separate->measure calculate Calculate LogP measure->calculate

Workflow for LogP Determination by Shake-Flask Method

Both kinetic and thermodynamic solubility are important parameters in drug discovery.

2.3.1 Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is useful for early-stage screening.

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The concentration at which the compound precipitates is determined by measuring the turbidity of the solution.

Materials:

  • 96-well microplate

  • Plate reader with nephelometric or turbidimetric capabilities

  • DMSO stock solution of the 4-oxopyrrolidine derivative (e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Turbidity Measurement: Measure the turbidity of each well using a plate reader.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

2.3.2 Thermodynamic Solubility Assay (Shake-Flask Method)

This method provides the equilibrium solubility, which is more relevant for formulation development.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer, and the concentration of the dissolved compound in the saturated solution is determined.

Materials:

  • Screw-cap vials

  • Mechanical shaker

  • Centrifuge and/or filters

  • HPLC system for concentration analysis

  • Aqueous buffer

  • Solid 4-oxopyrrolidine compound

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer.

  • Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation of Solid: Centrifuge or filter the suspension to remove the undissolved solid.

  • Concentration Measurement: Determine the concentration of the compound in the clear supernatant/filtrate using a validated HPLC method.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid.

Principle: A small amount of the powdered sample in a capillary tube is heated at a controlled rate. The temperature range over which the solid melts to a clear liquid is recorded as the melting point.

Materials:

  • Melting point apparatus

  • Glass capillary tubes (one end sealed)

  • The solid substituted 4-oxopyrrolidine compound (finely powdered and dry)

Procedure:

  • Sample Loading: Pack the dry, powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube on a hard surface.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the clear point).

  • Reporting: The melting point is reported as a range between the onset and clear point temperatures.

Biological Relevance and Signaling Pathways

Substituted 4-oxopyrrolidines have been investigated for a range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. Their mechanism of action can involve modulation of various cellular signaling pathways.

One notable example is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by certain oxopyrrolidine derivatives. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress.

A novel 2-oxopyrrolidine derivative, (5-((4-(4-(methoxycarbonyl)-2-oxopyrrolidin-1-yl)phenyl)carbamoyl)benzene-1,2,3-triyl triacetate (LN-53), has been shown to efficiently induce the Nrf2 signaling pathway in human epidermal keratinocytes[2][3][4][5]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. These genes encode for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub_Proteasome Basal State Nrf2_free Free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 Oxopyrrolidine Substituted 4-Oxopyrrolidine Oxopyrrolidine->Nrf2_Keap1 Inhibition of Interaction Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Target_Genes Transcription of Target Genes (e.g., HO-1, NQO1) ARE->Target_Genes

Activation of the Nrf2 Signaling Pathway by a Substituted Oxopyrrolidine

The 4-oxopyrrolidine scaffold can also be found in molecules designed as enzyme inhibitors. The structural features of the ring and its substituents can be tailored to fit into the active site of specific enzymes, thereby modulating their activity. For instance, derivatives of this scaffold have been explored as inhibitors of kinases, proteases, and other enzymes implicated in various diseases. The development of such inhibitors often involves a detailed structure-activity relationship (SAR) study, where the physicochemical properties of the compounds play a crucial role in their potency and selectivity. For example, certain 5-oxopyrrolidine-3-carbohydrazides have been identified as potent protein kinase inhibitors[6].

This guide provides a foundational understanding of the physicochemical characteristics of substituted 4-oxopyrrolidines. A thorough experimental determination of these properties for novel derivatives is a critical step in the journey from a chemical entity to a potential therapeutic agent.

References

Methodological & Application

Synthesis of Bioactive Compounds Using 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate as a versatile starting material in the synthesis of bioactive compounds. The inherent functionalities of this molecule, including a ketone, a β-ketoester system, and a protected amine, make it a valuable scaffold for the construction of diverse and complex molecular architectures, particularly for drug discovery and development.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its three-dimensional structure allows for the precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets. This compound is a highly functionalized pyrrolidine derivative that serves as a key building block for the synthesis of a variety of bioactive molecules, including enzyme inhibitors and modulators of the central nervous system. This document will focus on a key transformation of this starting material: the synthesis of 4-aminopyrrolidine derivatives, which are crucial intermediates for various therapeutic agents, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[2]

Key Synthetic Applications

The primary synthetic utility of this compound lies in the reactivity of its 4-oxo group. This ketone can be readily transformed into a variety of functional groups, with reductive amination being a particularly powerful method for introducing a key amino group. This transformation is often a critical step in the synthesis of DPP-4 inhibitors and other bioactive compounds.

Application Note: Synthesis of 4-Amino-pyrrolidine Intermediates

The conversion of the 4-oxo group to an amino group via reductive amination opens up a vast chemical space for further derivatization. The resulting 4-aminopyrrolidine-3-carboxylate scaffold can be further modified at the amino group, the ester, and after deprotection, the ring nitrogen, to generate libraries of compounds for biological screening.

Below is a detailed protocol for a representative reductive amination reaction to produce a key 4-amino-pyrrolidine intermediate.

Experimental Protocols

Protocol 1: Reductive Amination for the Synthesis of 1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate

This protocol describes the conversion of the 4-oxo group to a primary amine using ammonium acetate as the amine source and sodium cyanoborohydride as the reducing agent.

Materials:

  • This compound

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (0.2 M), add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate.

Quantitative Data:

ParameterValue
Starting Material This compound
Key Reagents Ammonium acetate, Sodium cyanoborohydride
Solvent Methanol
Reaction Time 13-17 hours
Typical Yield 65-80%
Purity (post-chromatography) >95%

Visualization of Synthetic Pathway and Experimental Workflow

Diagram 1: Synthetic Pathway from this compound to a 4-Aminopyrrolidine Derivative

G start 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate intermediate 4-Imino-pyrrolidine Intermediate start->intermediate NH4OAc, MeOH product 1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate intermediate->product NaBH3CN bioactive Bioactive Compounds (e.g., DPP-4 Inhibitors) product->bioactive Further Functionalization

Caption: Synthetic route to a key 4-aminopyrrolidine intermediate.

Diagram 2: Experimental Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification dissolve Dissolve starting material in MeOH add_nh4oac Add Ammonium Acetate dissolve->add_nh4oac stir_1h Stir for 1h at RT add_nh4oac->stir_1h cool Cool to 0°C stir_1h->cool add_nabh3cn Add NaBH3CN cool->add_nabh3cn stir_12h Stir for 12-16h at RT add_nabh3cn->stir_12h quench Quench with NaHCO3 stir_12h->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify final_product Pure 4-Amino-pyrrolidine Derivative purify->final_product Isolated Product

Caption: Step-by-step workflow for the reductive amination protocol.

References

Application Notes: 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate as a Versatile Building Block for Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, a highly functionalized pyrrolidine derivative, as a key building block in the stereoselective synthesis of complex alkaloids. Its strategic placement of functional groups allows for the construction of intricate polycyclic systems, most notably demonstrated in the synthesis of the potent antitumor agent (±)-Rhazinilam.

Introduction

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of biologically active alkaloids and pharmaceutical agents. The inherent chirality and conformational rigidity of this scaffold make it an attractive starting point for the synthesis of complex molecular architectures. This compound serves as a valuable chiral synthon, offering multiple points for chemical modification. The presence of a ketone, an ester, and a carbamate within the pyrrolidine ring system provides a rich platform for diverse synthetic transformations.

Synthesis of the Building Block

The preparation of this compound is efficiently achieved through a two-step sequence involving a Michael addition followed by a Dieckmann condensation. This approach offers a straightforward and scalable route to this key intermediate.

Experimental Protocol: Synthesis of this compound

Step 1: Michael Addition

  • To a solution of N-benzylglycine ethyl ester (1.0 eq) in a suitable aprotic solvent such as ethanol or THF, add a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diethyl itaconate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude triester intermediate, Diethyl 2-(N-benzyl-N-(ethoxycarbonylmethyl)amino)succinate. This intermediate is often used in the next step without further purification.

Step 2: Dieckmann Condensation

  • Dissolve the crude triester from the previous step in a dry, aprotic solvent such as toluene or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Add a strong base, such as sodium ethoxide (1.2 eq) or potassium tert-butoxide (1.2 eq), portion-wise at room temperature.

  • Heat the reaction mixture to reflux (typically 80-110 °C depending on the solvent) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of citric acid or dilute hydrochloric acid to neutralize the base.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a stable solid.

Reaction Step Key Reagents Typical Solvents Reaction Conditions Typical Yield
Michael AdditionN-benzylglycine ethyl ester, Diethyl itaconate, DBUEthanol, THF0 °C to RT, 12-24 h>90% (crude)
Dieckmann CondensationDiethyl 2-(N-benzyl-N-(ethoxycarbonylmethyl)amino)succinate, Sodium ethoxideToluene, THFReflux, 2-4 h75-85%

Table 1: Summary of Synthetic Protocol for this compound.

Application in the Total Synthesis of (±)-Rhazinilam

(±)-Rhazinilam is a pyrrole-containing alkaloid that exhibits potent antitumor activity by disrupting microtubule assembly. The synthesis of its complex, strained nine-membered lactam ring fused to a tetrahydroindolizine core presents a significant synthetic challenge. This compound serves as an excellent precursor to the key tetrahydroindolizine intermediate required for the synthesis of Rhazinilam.

Experimental Protocol: Conversion to a Key Tetrahydroindolizine Intermediate

Step 1: Reduction and Knoevenagel Condensation

  • Reduce the ketone at the C4 position of this compound using a mild reducing agent like sodium borohydride in methanol at 0 °C to afford the corresponding alcohol.

  • Protect the resulting hydroxyl group, for example, as a silyl ether (e.g., using TBSCl and imidazole in DMF).

  • Introduce a side chain at the C3 position, which will ultimately form part of the nine-membered ring. This can be achieved through a Knoevenagel condensation of the corresponding aldehyde with the active methylene group at C3, followed by reduction.

Step 2: Deprotection and Cyclization

  • Selectively remove the N-benzyl protecting group via catalytic hydrogenation (e.g., H₂, Pd/C in ethanol).

  • The resulting secondary amine can then undergo an intramolecular cyclization to form the tetrahydroindolizine core. This cyclization can be promoted by various methods, including reductive amination or activation of a suitable leaving group on the side chain.

Step 3: Further Functionalization and Ring Closure

  • The ester and carbamate functionalities on the tetrahydroindolizine intermediate provide handles for the introduction of the remaining atoms of the Rhazinilam skeleton.

  • The final nine-membered lactam ring is typically formed via a macrolactamization reaction.

Transformation Key Reagents/Conditions Purpose
Ketone ReductionNaBH₄, MeOHFormation of the C4-hydroxyl group.
Hydroxyl ProtectionTBSCl, Imidazole, DMFProtection of the alcohol to allow for further transformations.
N-Benzyl DeprotectionH₂, Pd/C, EthanolUnmasking the secondary amine for cyclization.[1][2]
Tetrahydroindolizine FormationIntramolecular CyclizationConstruction of the bicyclic core of Rhazinilam.
Macrolactamizatione.g., EDCI, HOBtFormation of the nine-membered lactam ring.

Table 2: Key Transformations in the Synthesis of a (±)-Rhazinilam Precursor.

Visualization of Synthetic Pathways

Synthesis_of_Building_Block cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation N-benzylglycine\nethyl ester N-benzylglycine ethyl ester Triester Intermediate Triester Intermediate N-benzylglycine\nethyl ester->Triester Intermediate Diethyl itaconate, DBU, EtOH Target Building Block 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate Triester Intermediate->Target Building Block NaOEt, Toluene, Reflux

Caption: Synthesis of the Pyrrolidine Building Block.

Alkaloid_Synthesis_Workflow A 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate B Functional Group Interconversion (Reduction, Protection) A->B 1 C Side Chain Introduction B->C 2 D N-Debenzylation & Intramolecular Cyclization C->D 3 E Tetrahydroindolizine Intermediate D->E 4 F Further Functionalization E->F 5 G Macrolactamization F->G 6 H (±)-Rhazinilam G->H 7

Caption: General Workflow for (±)-Rhazinilam Synthesis.

Conclusion

This compound is a strategically designed and readily accessible building block that provides an efficient entry point into the synthesis of complex pyrrolidine-containing alkaloids. The protocols outlined herein demonstrate its synthesis and subsequent application in the construction of the core structure of (±)-Rhazinilam. The versatility of this intermediate suggests its potential utility in the synthesis of a broader range of alkaloids and other biologically active molecules, making it a valuable tool for researchers in synthetic and medicinal chemistry.

References

Application Notes and Protocols: 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate and its structural analog, ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, are versatile heterocyclic intermediates with significant applications in medicinal chemistry. The pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds. These intermediates serve as crucial building blocks for the synthesis of a wide range of therapeutic agents, including those with anticonvulsant, neuroprotective, and anticancer properties. Their chemical structure allows for diverse modifications, making them ideal starting materials for the development of novel drug candidates. This document provides an overview of their applications, detailed experimental protocols, and quantitative biological data for derivatives.

Key Applications in Medicinal Chemistry

The utility of this compound and its analogs stems from their role as key intermediates in the synthesis of complex molecular architectures.[1] The pyrrolidinone ring system is a central feature in many compounds targeting the central nervous system (CNS).

Anticonvulsant Agents: Derivatives of the 4-oxopyrrolidine scaffold have been extensively investigated for their potential as anticonvulsant drugs. These compounds are often designed to modulate ion channels or enhance the action of the inhibitory neurotransmitter GABA.

Neuroprotective Agents: Certain derivatives have shown promise as neuroprotective agents. For instance, 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have been found to exhibit protective effects against N-methyl-D-aspartate (NMDA)-induced cytotoxicity by attenuating Ca2+ influx and suppressing the upregulation of the NR2B subunit of the NMDA receptor.

Anticancer Agents (HDAC Inhibitors): The 4-oxopyrrolidine moiety serves as a scaffold for the synthesis of novel histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of anticancer agents that interfere with the function of HDAC enzymes, leading to cell cycle arrest and apoptosis in cancer cells.

Synthesis of the Core Scaffold

The synthesis of the ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate core typically proceeds via a Dieckmann condensation reaction. This intramolecular cyclization of a diester is a powerful method for forming five-membered rings.

Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

This protocol describes a general procedure for the synthesis of ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, a close analog and common precursor.

Materials:

  • N-benzylglycine ethyl ester

  • Ethyl acrylate

  • Sodium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid, dilute

  • Sodium bicarbonate, saturated solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Michael Addition: To a solution of N-benzylglycine ethyl ester in a suitable solvent, add ethyl acrylate. The reaction can be catalyzed by a base and is typically stirred at room temperature until completion.

  • Work-up: After the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude diester intermediate.

  • Dieckmann Condensation: The crude diester is dissolved in anhydrous toluene. Sodium ethoxide is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Acidification and Extraction: The reaction mixture is cooled to room temperature and quenched by the addition of dilute hydrochloric acid to neutralize the base. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.[2]

Biological Activity and Quantitative Data

Derivatives of the 1-benzyl-4-oxopyrrolidine scaffold have demonstrated significant biological activity in various assays. The following tables summarize the quantitative data for representative compounds.

Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives

The anticonvulsant activity of various pyrrolidine-2,5-dione derivatives has been evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The median effective dose (ED50) is a measure of the dose required to produce a therapeutic effect in 50% of the population.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Reference
N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione69.89-[3]
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione>10085.3[4]
3-(benzylamino)pyrrolidine-2,5-dione75.2>100[4]
Compound 12 (a 3-methylpyrrolidine-2,5-dione derivative)16.13 - 46.07134.0[5]
Compound 23 (a pyrrolidine-2,5-dione derivative)16.13 - 46.07128.8[5]
Compound 4 (a 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative)62.14-[6]
Compound 5 (an alaninamide derivative)48.00-[7]
Histone Deacetylase (HDAC) Inhibitory Activity of Pyrrolidine Derivatives

The anticancer potential of pyrrolidine derivatives has been assessed by their ability to inhibit HDAC enzymes. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundTargetIC50 (nM)Reference
21j (a (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivative)PI3Kα2.9[8]
HDAC626[8]
7a (an α-amino amide derivative)Hela cells310[9]
13a (an α-amino amide derivative)Hela cells5190[9]
5j (a[10]-shogaol pyrazole derivative)HDACs51000[11]
4d (a[10]-shogaol immino derivative)HDACs60000[11]
NafamostatHDAC14670[12]
HDAC24690[12]
HDAC34040[12]
HDAC81520[12]
PiceatannolHDAC14280[12]
HDAC25040[12]
HDAC323290[12]
HDAC83420[12]

Experimental Protocols for Biological Assays

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures.

Apparatus:

  • Electroconvulsive shock generator with corneal electrodes.

  • 0.9% saline solution containing 0.5% tetracaine hydrochloride.

Procedure:

  • Administer the test compound to mice, typically via intraperitoneal (i.p.) injection.

  • At the time of predicted peak effect, apply a drop of the saline/tetracaine solution to the eyes of the mouse.

  • Position the corneal electrodes on the corneas of the mouse.

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. Abolition of this response is considered protection.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures.

Apparatus:

  • Pentylenetetrazole (PTZ) solution.

  • Syringes and needles for subcutaneous injection.

  • Observation chambers.

Procedure:

  • Administer the test compound to mice (i.p.).

  • At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the midline of the neck.

  • Place the mouse in an individual observation chamber.

  • Observe the mouse for 30 minutes for the presence of a clonic seizure lasting for at least 5 seconds. The absence of such a seizure indicates protection.

Histone Deacetylase (HDAC) Inhibition Assay

This is a general protocol for a fluorometric HDAC activity assay.

Materials:

  • HDAC substrate (e.g., a fluorogenic acetylated peptide).

  • HDAC enzyme preparation (e.g., nuclear extract or purified enzyme).

  • Assay buffer.

  • Developer solution (to stop the reaction and generate a fluorescent signal).

  • Test compounds and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • 96-well microplate and a fluorescence plate reader.

Procedure:

  • In a 96-well plate, add the assay buffer, HDAC enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding the HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and generate the fluorescent signal by adding the developer solution.

  • Incubate for a further period (e.g., 15 minutes) at room temperature.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for preparing derivatives from the 4-oxopyrrolidine core.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_derivatization Derivatization N-benzylglycine ethyl ester N-benzylglycine ethyl ester Michael Addition Michael Addition N-benzylglycine ethyl ester->Michael Addition Ethyl acrylate Ethyl acrylate Ethyl acrylate->Michael Addition Dieckmann Condensation Dieckmann Condensation Michael Addition->Dieckmann Condensation Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate Dieckmann Condensation->Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate Functional Group Interconversion Functional Group Interconversion Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate->Functional Group Interconversion Coupling Reactions Coupling Reactions Functional Group Interconversion->Coupling Reactions Bioactive Derivatives Bioactive Derivatives Coupling Reactions->Bioactive Derivatives

Caption: Synthetic workflow for 4-oxopyrrolidine derivatives.

NMDA Receptor Signaling Pathway in Neuroprotection

This diagram illustrates the role of the NR2B subunit in NMDA receptor-mediated signaling and how its modulation can lead to neuroprotection.

G cluster_receptor NMDA Receptor cluster_signaling Intracellular Signaling cluster_outcome Cellular Outcome Glutamate Glutamate NMDA Receptor (NR1/NR2B) NMDA Receptor (NR1/NR2B) Glutamate->NMDA Receptor (NR1/NR2B) Ca2+ Influx Ca2+ Influx NMDA Receptor (NR1/NR2B)->Ca2+ Influx Downstream Signaling Cascades Downstream Signaling Cascades Ca2+ Influx->Downstream Signaling Cascades Excitotoxicity / Neuronal Death Excitotoxicity / Neuronal Death Ca2+ Influx->Excitotoxicity / Neuronal Death Excessive Influx Gene Transcription Gene Transcription Downstream Signaling Cascades->Gene Transcription Neuronal Survival (Neuroprotection) Neuronal Survival (Neuroprotection) Gene Transcription->Neuronal Survival (Neuroprotection) Pyrrolidinone Derivative Pyrrolidinone Derivative Pyrrolidinone Derivative->NMDA Receptor (NR1/NR2B)

Caption: NMDA receptor signaling and neuroprotection.

References

Application Notes and Protocols for the Stereoselective Synthesis with 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of chiral 4-hydroxypyrrolidine derivatives starting from 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. The methodologies described herein are critical for the generation of stereochemically defined building blocks essential for drug discovery and development.

Introduction

This compound is a versatile synthetic intermediate for the preparation of a variety of substituted pyrrolidines, a structural motif frequently found in biologically active compounds and natural products. The stereoselective reduction of the C4-keto group is a key transformation that introduces two new chiral centers. This document outlines protocols for achieving high diastereoselectivity and enantioselectivity in this reduction, primarily through biocatalytic methods that offer excellent stereocontrol and environmentally benign reaction conditions. The information is based on analogous stereospecific microbial reductions of similar heterocyclic keto esters.[1]

Key Applications

The resulting chiral 4-hydroxy-1-benzylpyrrolidine-3-carboxylates are valuable precursors for:

  • Novel Antibacterial Agents: The pyrrolidine scaffold is a common feature in many antibacterial drugs.

  • Antiviral Compounds: Chiral pyrrolidines are integral to the structure of several antiviral medications.

  • Central Nervous System (CNS) Agents: The stereochemistry of pyrrolidine derivatives often dictates their activity and selectivity for CNS targets.

  • Chiral Ligands and Catalysts: Enantiomerically pure pyrrolidines can be used as ligands in asymmetric catalysis.

Stereoselective Biocatalytic Reduction

The stereoselective reduction of the 4-keto group of this compound can be effectively achieved using various microorganisms, yielding predominantly either the cis-(3R,4R) or trans-(3R,4S) diastereomers with high enantiomeric excess.[1] The choice of microorganism and the control of reaction parameters such as pH are crucial for directing the stereochemical outcome.

Workflow for Biocatalytic Reduction

G cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Work-up & Purification cluster_analysis Analysis cluster_products Products start 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate bioreduction Whole-cell Bioreduction (pH control, temperature control) start->bioreduction media Microorganism Culture (e.g., Candida parapsilosis, Pichia methanolica) media->bioreduction extraction Product Extraction (e.g., Ethyl Acetate) bioreduction->extraction purification Chromatography (e.g., Flash Chromatography) extraction->purification analysis Stereochemical Analysis (Chiral HPLC, NMR) purification->analysis cis_product cis-(3R,4R)-4-hydroxy pyrrolidine derivative analysis->cis_product trans_product trans-(3R,4S)-4-hydroxy pyrrolidine derivative analysis->trans_product

Caption: General workflow for the biocatalytic reduction.

Data Presentation: Stereoselective Microbial Reduction

The following table summarizes the expected outcomes based on the microbial reduction of a closely related piperidine analog, which is anticipated to provide similar results for the pyrrolidine substrate.[1]

MicroorganismPredominant ProductDiastereomeric Excess (de)Enantiomeric Excess (ee)Estimated Yield
Candida parapsilosis SC16347cis-(3R,4R)97.4%99.8%59%
Pichia methanolica SC16415cis-(3R,4R)99.5%98.2%-
Selected Cultures (Screening)trans-(3R,4S)Moderate>99%-

Experimental Protocols

Protocol 1: General Procedure for Microbial Screening
  • Culture Preparation: Inoculate the selected microorganisms into a suitable growth medium (e.g., YM broth) and incubate at 28 °C with shaking (250 rpm) for 48-72 hours.

  • Bioreduction: Add this compound (dissolved in a minimal amount of ethanol) to the microbial culture to a final concentration of 1 g/L.

  • Incubation: Continue the incubation under the same conditions for 48-96 hours.

  • Sampling and Analysis: Periodically take samples from the reaction mixture. Extract the samples with ethyl acetate, and analyze the organic layer by chiral HPLC to determine the conversion, diastereomeric excess (de), and enantiomeric excess (ee).

Protocol 2: Preparative Scale Bioreduction for cis-(3R,4R) Isomer

This protocol is adapted from a procedure for a similar substrate which should be applicable here.[1]

  • Inoculum Preparation: Grow Candida parapsilosis SC16347 in a seed medium (e.g., 2% glucose, 1% yeast extract, 2% peptone) at 28 °C for 24 hours.

  • Fermentation: Transfer the seed culture (10% v/v) to a production medium (e.g., 5% glucose, 1% yeast extract, 2% peptone). Incubate at 28 °C with aeration and agitation.

  • Substrate Addition: After 24 hours of growth, add this compound to a final concentration of 20 g/L. Maintain the pH at approximately 5.0.

  • Reaction Monitoring: Monitor the substrate utilization and product formation by HPLC. The reaction is typically complete within 48 hours.

  • Product Isolation:

    • Centrifuge the culture to separate the cells.

    • Extract the supernatant with ethyl acetate (3 x 1 volume).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to obtain the pure cis-(3R,4R)-4-hydroxy-1-benzylpyrrolidine-3-carboxylate.

Protocol 3: Stereochemical Analysis
  • Diastereomeric Excess (de) Determination:

    • Use a normal phase HPLC with a suitable column (e.g., silica).

    • Elute with a mixture of hexane and isopropanol.

    • The two diastereomers (cis and trans) should be well-resolved, allowing for the determination of the de by integration of the peak areas.

  • Enantiomeric Excess (ee) Determination:

    • Use a chiral HPLC column (e.g., Chiralcel OD-H or similar).

    • Elute with a mixture of hexane and isopropanol.

    • The enantiomers of each diastereomer should be resolved, allowing for the determination of the ee.

Logical Relationship of Stereoselective Reduction

The stereochemical outcome of the reduction is dependent on the facial selectivity of the hydride attack on the carbonyl group, which is directed by the enzyme's active site.

G cluster_pathways Stereoselective Reduction Pathways cluster_products Diastereomeric Products start 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate re_face Hydride attack on Re face start->re_face si_face Hydride attack on Si face start->si_face cis_product cis-4-hydroxy- pyrrolidine derivative re_face->cis_product Enzyme A trans_product trans-4-hydroxy- pyrrolidine derivative si_face->trans_product Enzyme B

Caption: Facial selectivity in the enzymatic reduction.

Conclusion

The stereoselective synthesis of 4-hydroxypyrrolidine derivatives from this compound is a valuable tool for medicinal chemistry and drug development. The use of biocatalysis offers a highly efficient and selective method for obtaining these chiral building blocks. The protocols and data presented here provide a solid foundation for researchers to implement these synthetic strategies in their own laboratories. Further screening of microorganisms and optimization of reaction conditions can lead to even higher yields and selectivities.

References

Application Notes and Protocols: [3+2] Cycloaddition Reactions of 4-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structural motif frequently found in a vast array of biologically active natural products and pharmaceutical agents. Its unique three-dimensional architecture and favorable physicochemical properties make it a cornerstone in modern drug discovery. Among the various synthetic strategies to access this important heterocycle, the [3+2] cycloaddition reaction stands out as a powerful and atom-economical method for the diastereoselective and enantioselective construction of highly substituted pyrrolidine rings.

This document provides detailed application notes and experimental protocols for the [3+2] cycloaddition reactions of 4-oxopyrrolidine derivatives. These derivatives serve as versatile building blocks, and their cycloaddition products are of significant interest for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The protocols outlined herein focus on the generation of spiro-pyrrolidinyl oxindoles and other complex heterocyclic systems, which have shown promise as potent bioactive molecules.

Reaction Schematics and Mechanisms

The [3+2] cycloaddition is a pericyclic reaction involving a 1,3-dipole and a dipolarophile, which react to form a five-membered ring. In the context of this document, 4-oxopyrrolidine derivatives can act as either the dipolarophile or be incorporated into the 1,3-dipole. The most common approach involves the reaction of an azomethine ylide (the 1,3-dipole) with an activated alkene, such as a 3-ylideneoxindole, where the 4-oxopyrrolidine moiety is part of the final spirocyclic product.

A prevalent method for generating azomethine ylides in situ is the thermal decarboxylation of an α-amino acid in the presence of an aldehyde or ketone, such as isatin derivatives. This multicomponent approach allows for the rapid assembly of complex molecular architectures from simple, readily available starting materials.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cycloaddition Cycloaddition cluster_product Product Isatin Isatin Derivative Condensation Condensation - H₂O Isatin->Condensation AminoAcid α-Amino Acid AminoAcid->Condensation Dipolarophile Dipolarophile (e.g., 3-Ylideneoxindole) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Decarboxylation Decarboxylation - CO₂ Condensation->Decarboxylation Intermediate AzomethineYlide Azomethine Ylide (1,3-Dipole) Decarboxylation->AzomethineYlide AzomethineYlide->Cycloaddition Product Spiro-pyrrolidinyl-oxindole Cycloaddition->Product

Figure 1: General workflow of a three-component [3+2] cycloaddition reaction.

Applications in Drug Discovery

The spirooxindole-pyrrolidine framework is a prominent feature in numerous natural products and synthetic molecules with significant biological activities.[1] For instance, spirotryprostatin A is known to inhibit the G2/M progression of mammalian cells.[2] Furthermore, synthetic spirooxindole compounds have been developed as potent MDM2 inhibitors for cancer therapy.[3] The ability of the [3+2] cycloaddition to rapidly generate libraries of complex spiro-heterocycles makes it a highly attractive strategy in medicinal chemistry and drug development.[2] The introduction of fluorine atoms into the pyrrolidine ring, a common strategy in drug design to enhance metabolic stability and binding affinity, can be achieved through catalytic asymmetric 1,3-dipolar cycloadditions.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for selected [3+2] cycloaddition reactions of 4-oxopyrrolidine derivatives, providing a comparative overview of reaction conditions and outcomes.

Table 1: Three-Component Synthesis of Spirooxindole-Pyrrolidines [3]

EntryAmine ComponentAldehyde ComponentDipolarophileCatalyst/SolventTime (min)Temp (°C)Yield (%)dr
1THIQ4-BromobenzaldehydeOlefinic OxindoleBzOH / EtOH30125 (MW)676:1
2THIQ4-ChlorobenzaldehydeOlefinic OxindoleBzOH / EtOH30125 (MW)726:1
3THIQ4-FluorobenzaldehydeOlefinic OxindoleBzOH / EtOH30125 (MW)655:1
4THIQ4-MethylbenzaldehydeOlefinic OxindoleBzOH / EtOH30125 (MW)757:1

THIQ: 1,2,3,4-tetrahydroisoquinoline; MW: Microwave irradiation; dr: diastereomeric ratio.

Table 2: Copper(I)-Catalyzed Asymmetric Synthesis of Fluorinated Pyrrolidines [3]

EntryImine EsterFluorinated StyreneCatalyst SystemTime (h)Temp (°C)Yield (%)dree (%)
1Methyl 2-(phenylimino)acetate1,1-difluoro-2-phenyletheneCu(CH₃CN)₄PF₆ / (S)-DTBM-Segphos488096>20:197
2Methyl 2-((4-methoxyphenyl)imino)acetate1,1-difluoro-2-phenyletheneCu(CH₃CN)₄PF₆ / (S)-DTBM-Segphos488095>20:196
3Methyl 2-((4-chlorophenyl)imino)acetate1,1,2-trifluoro-2-phenyletheneCu(CH₃CN)₄PF₆ / (S)-DTBM-Segphos488092>20:195

dr: diastereomeric ratio; ee: enantiomeric excess.

Experimental Protocols

The following are detailed protocols for key [3+2] cycloaddition reactions involving 4-oxopyrrolidine derivatives.

Protocol 1: Three-Component Synthesis of Spirooxindole-Pyrrolidines via Azomethine Ylide Cycloaddition [3]

This protocol describes a one-pot, three-component reaction for the synthesis of spirooxindole-pyrrolidines from a cyclic amine, an aryl aldehyde, and an olefinic oxindole.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) (1.3 mmol)

  • 4-Bromobenzaldehyde (1.1 mmol)

  • Olefinic oxindole (1.0 mmol)

  • Benzoic acid (BzOH) (0.5 mmol)

  • Ethanol (EtOH) (3 mL)

  • Microwave reactor vials

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • To a microwave reactor vial, add 1,2,3,4-tetrahydroisoquinoline (1.3 mmol), 4-bromobenzaldehyde (1.1 mmol), the olefinic oxindole (1.0 mmol), and benzoic acid (0.5 mmol).

  • Add ethanol (3 mL) to the vial and seal it.

  • Place the vial in a microwave reactor and irradiate at 125 °C for 30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired spirooxindole-pyrrolidine product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

protocol1_workflow Reactants Combine Reactants: - THIQ - 4-Bromobenzaldehyde - Olefinic Oxindole - Benzoic Acid - Ethanol Microwave Microwave Irradiation (125 °C, 30 min) Reactants->Microwave Cooling Cool to Room Temperature Microwave->Cooling Concentration Concentrate under Reduced Pressure Cooling->Concentration Purification Column Chromatography (Silica Gel, Petroleum Ether/Ethyl Acetate) Concentration->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization

Figure 2: Workflow for the three-component synthesis of spirooxindole-pyrrolidines.

Protocol 2: Copper(I)-Catalyzed Asymmetric [3+2] Cycloaddition for the Synthesis of Fluorinated Pyrrolidines [3]

This protocol details the enantioselective synthesis of 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives through a copper(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes.

Materials:

  • Cu(CH₃CN)₄PF₆ (0.01 mmol, 5 mol%)

  • (S)-DTBM-Segphos (0.012 mmol, 6 mol%)

  • Toluene (2.0 mL)

  • Potassium tert-butoxide (KOtBu) (0.04 mmol, 20 mol%)

  • Imino ester (0.4 mmol, 2.0 eq.)

  • 1,1-gem-difluorostyrene or 1,1,2-trifluorostyrene (0.2 mmol, 1.0 eq.)

  • Nitrogen atmosphere apparatus

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a nitrogen-filled glovebox or under a nitrogen atmosphere, add Cu(CH₃CN)₄PF₆ (0.01 mmol) and (S)-DTBM-Segphos (0.012 mmol) to a dry reaction tube.

  • Add toluene (2.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • To the catalyst solution, add potassium tert-butoxide (0.04 mmol), the imino ester (0.4 mmol), and the fluorinated styrene (0.2 mmol) sequentially.

  • Seal the reaction tube and heat the mixture at 80 °C for 48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the enantiomerically enriched fluorinated pyrrolidine product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, and chiral HPLC analysis to determine the enantiomeric excess.

protocol2_workflow Catalyst_Prep Catalyst Preparation (N₂ atm): - Cu(CH₃CN)₄PF₆ + (S)-DTBM-Segphos in Toluene - Stir for 1h at RT Addition Sequential Addition: - KOtBu - Imino Ester - Fluorinated Styrene Catalyst_Prep->Addition Reaction Reaction: - Heat at 80 °C for 48h Addition->Reaction Workup Workup: - Cool to RT - Concentrate Reaction->Workup Purification Flash Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) Workup->Purification Analysis Analysis: - NMR, HRMS - Chiral HPLC for ee Purification->Analysis

References

Application Notes and Protocols: Multicomponent Reactions Involving 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a theoretical framework and practical protocols for utilizing 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate as a key building block in multicomponent reactions (MCRs). This versatile scaffold is of significant interest in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system.[1] The presence of a ketone functionality within the pyrrolidine ring makes it an ideal candidate for a variety of MCRs, enabling the rapid generation of molecular diversity from simple starting materials.

Introduction to Multicomponent Reactions

Multicomponent reactions are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. These reactions are highly efficient and atom-economical, making them a cornerstone of modern drug discovery and combinatorial chemistry. The pyrrolidone core, present in our substrate, is a privileged scaffold in medicinal chemistry.[1]

This document focuses on the proposed application of this compound in two powerful MCRs: the Passerini and Ugi reactions.

Application Note 1: Synthesis of α-Acyloxy Amide Derivatives via the Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (in this case, this compound), and an isocyanide.[2] This reaction provides a straightforward route to α-acyloxy amides, which are valuable intermediates in organic synthesis and have shown potential as bioactive molecules.[2]

Proposed Reaction Scheme

The ketone on the pyrrolidine ring of this compound can react with a variety of carboxylic acids and isocyanides to yield complex, spirocyclic pyrrolidine derivatives.

cluster_conditions Reaction Conditions reagent1 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate product α-Acyloxy Amide Product reagent1->product + reagent2 Carboxylic Acid (R1-COOH) reagent2->product + reagent3 Isocyanide (R2-NC) reagent3->product conditions Aprotic Solvent (e.g., DCM, THF) Room Temperature

Caption: Proposed Passerini reaction scheme.

Hypothetical Reactant Scope and Product Yields

The following table outlines a hypothetical set of reactants and expected products for the Passerini reaction. Yields are estimated based on typical Passerini reaction efficiencies.

EntryCarboxylic Acid (R1)Isocyanide (R2)Expected ProductHypothetical Yield (%)
1Acetic Acidtert-Butyl isocyanide1-Benzyl 3-ethyl 4-(1-acetoxy-2,2-dimethyl-1-oxopropan-1-yl)-4-aminopyrrolidine-1,3-dicarboxylate85
2Benzoic AcidCyclohexyl isocyanide1-Benzyl 3-ethyl 4-(1-(benzoyloxy)-1-(cyclohexylcarbamoyl)methyl)pyrrolidine-1,3-dicarboxylate82
3Propionic AcidBenzyl isocyanide1-Benzyl 3-ethyl 4-(1-(benzylcarbamoyl)-1-(propionyloxy)ethyl)pyrrolidine-1,3-dicarboxylate88
Experimental Protocol: General Procedure for the Passerini Reaction
  • To a solution of this compound (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) is added the carboxylic acid (1.1 mmol).

  • The isocyanide (1.2 mmol) is then added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired α-acyloxy amide.

  • The structure of the purified product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Application Note 2: Synthesis of α-Amino Amide Derivatives via the Ugi Reaction

The Ugi reaction is a four-component reaction between a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide.[3] This reaction is one of the most powerful tools for generating molecular diversity, as it allows for the rapid assembly of complex molecules from simple building blocks.

Proposed Reaction Scheme

In this proposed application, this compound serves as the ketone component, reacting with an amine, a carboxylic acid, and an isocyanide to produce highly functionalized spirocyclic pyrrolidine derivatives.

cluster_conditions Reaction Conditions reagent1 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate product α-Amino Amide Product reagent1->product + reagent2 Amine (R1-NH2) reagent2->product + reagent3 Carboxylic Acid (R2-COOH) reagent3->product + reagent4 Isocyanide (R3-NC) reagent4->product conditions Methanol (MeOH) Room Temperature

Caption: Proposed Ugi four-component reaction scheme.

Hypothetical Reactant Scope and Product Yields

The following table presents a hypothetical matrix of reactants for the Ugi reaction and their expected products. Yields are estimated based on typical Ugi reaction efficiencies.

EntryAmine (R1)Carboxylic Acid (R2)Isocyanide (R3)Expected ProductHypothetical Yield (%)
1AnilineAcetic Acidtert-Butyl isocyanide1-Benzyl 3-ethyl 4-(acetyl(phenyl)amino)-4-(tert-butylcarbamoyl)pyrrolidine-1,3-dicarboxylate75
2BenzylaminePropionic AcidCyclohexyl isocyanide1-Benzyl 3-ethyl 4-(benzyl(propionyl)amino)-4-(cyclohexylcarbamoyl)pyrrolidine-1,3-dicarboxylate78
3CyclohexylamineBenzoic AcidBenzyl isocyanide1-Benzyl 3-ethyl 4-(benzoyl(cyclohexyl)amino)-4-(benzylcarbamoyl)pyrrolidine-1,3-dicarboxylate72
Experimental Protocol: General Procedure for the Ugi Reaction
  • In a round-bottom flask, dissolve the amine (1.1 mmol) and the carboxylic acid (1.1 mmol) in methanol (10 mL).

  • Add this compound (1.0 mmol) to the solution and stir for 10 minutes at room temperature to facilitate imine formation.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, remove the solvent by rotary evaporation.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-amino amide product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

The protocols outlined in these application notes provide a solid foundation for the exploration of this compound in multicomponent reactions. The Passerini and Ugi reactions, in particular, offer efficient and versatile pathways to novel, complex, and potentially bioactive spirocyclic pyrrolidine derivatives. These methodologies are highly amenable to combinatorial synthesis and are expected to be valuable tools for researchers in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Synthesis of Spirocyclic Pyrrolidines from 4-Oxo Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic pyrrolidines are a class of saturated nitrogen-containing heterocyclic compounds that are prominent structural motifs in a wide array of natural products, pharmaceuticals, and biologically active compounds. Their rigid, three-dimensional architecture makes them highly desirable scaffolds in drug discovery programs, as they allow for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. A key synthetic strategy for accessing these complex structures is the [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles. This application note focuses on the synthesis of spirocyclic pyrrolidines utilizing α,β-unsaturated ketones embedded within a cyclic framework, specifically 4-oxo precursors, as the dipolarophile component.

The one-pot, three-component reaction involving an α-amino acid (such as L-proline or sarcosine), an isatin derivative, and a 4-oxo-α,β-unsaturated carbonyl compound represents a highly efficient and atom-economical method for constructing dispiro-pyrrolizidine/pyrrolidine-oxindole systems. The reaction proceeds via the in situ generation of an azomethine ylide from the decarboxylative condensation of the isatin and the amino acid, which then undergoes a 1,3-dipolar cycloaddition with the 4-oxo precursor.

General Reaction Pathway

The synthesis follows a domino reaction sequence beginning with the formation of an azomethine ylide, which then reacts with the 4-oxo precursor in a [3+2] cycloaddition to yield the final spirocyclic pyrrolidine product.

G cluster_0 Azomethine Ylide Generation cluster_1 [3+2] Cycloaddition Isatin Isatin Derivative Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide Condensation & Decarboxylation AminoAcid α-Amino Acid (e.g., L-Proline, Sarcosine) AminoAcid->Ylide SpiroProduct Spirocyclic Pyrrolidine Ylide->SpiroProduct 1,3-Dipolar Cycloaddition Dipolarophile 4-Oxo Precursor (α,β-Unsaturated Ketone) Dipolarophile->SpiroProduct

Caption: General reaction pathway for the synthesis of spirocyclic pyrrolidines.

Experimental Protocols

Protocol 1: Synthesis of 4-Oxo Precursor (3,5-bis[Arylmethylidene]-4-oxopiperidine-N-carboxylate)

This protocol describes the synthesis of the dipolarophile, which is a key starting material for the subsequent cycloaddition reaction.

Workflow Diagram:

G Start Start Materials: - 1-Ethoxycarbonyl-4-piperidinone - Aromatic Aldehyde - Methanol - KOH Mix Mix reagents in Methanol with KOH as catalyst Start->Mix Stir Stir at Room Temperature for 30 min Mix->Stir Collect Collect solid precipitate by filtration Stir->Collect Wash Wash with H2O and EtOH Collect->Wash Product Final Product: 3,5-bis[Arylmethylidene] -4-oxopiperidine-N-carboxylate Wash->Product

Caption: Workflow for the synthesis of the 4-oxo precursor.

Procedure:

  • To a solution of 1-ethoxycarbonyl-4-piperidinone (1.71 mL, 10 mmol) and an appropriate aromatic aldehyde (20 mmol) in methanol (20 mL), add potassium hydroxide (1 g) as a base catalyst.[1]

  • Stir the reaction mixture vigorously at room temperature for 30 minutes.[1]

  • The solid product that forms is collected by vacuum filtration.[1]

  • Wash the collected solid with water and then with cold ethanol to afford the pure 3,5-bis[arylmethylidene]-4-oxopiperidine-N-carboxylate precursor.[1]

Protocol 2: One-Pot, Three-Component Synthesis of Dispiro-pyrrolizidine/pyrrolidine-oxindoles

This protocol outlines the main cycloaddition reaction to form the target spirocyclic compounds.

Procedure:

  • In a round-bottom flask, combine the isatin derivative (1 mmol), L-proline (for pyrrolizidines) or sarcosine (for pyrrolidines) (1 mmol), and the 3,5-bis[arylmethylidene]-4-oxopiperidine-N-carboxylate precursor (1 mmol) in methanol (20 mL).[1][2]

  • Heat the reaction mixture to 60°C (reflux) and stir for approximately 120 minutes.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold methanol and dry to obtain the final dispiro-oxindolopyrrolizidine or dispiro-oxindolopyrrolidine product.

Alternative Green Conditions:

  • Ultrasonic Irradiation: The reaction can be carried out in an ultrasonic bath at room temperature, often leading to reduced reaction times.

  • Microwave (MW) Irradiation (Solvent-Free): The reactants can be mixed without a solvent and irradiated in a microwave reactor, which can significantly accelerate the reaction and often provides higher yields.[2]

Data Presentation

The following tables summarize the yields of various synthesized spirocyclic pyrrolidine derivatives using the classical heating method in methanol.

Table 1: Synthesis of Dispiro-pyrrolizidine-oxindoles from L-Proline
EntryIsatin Substituent (R¹)Aryl Substituent (Ar)ProductYield (%)
1HPhenyl9a 85
2H4-Chlorophenyl9b 88
3H4-Methoxyphenyl9c 82
4H4-Nitrophenyl9d 90
5H2-Thienyl9e 80

Data adapted from Hassaneen et al., 2022. Yields are for the isolated product based on isatin.[2]

Table 2: Synthesis of Dispiro-pyrrolidine-oxindoles from Sarcosine
EntryIsatin Substituent (R¹)Aryl Substituent (Ar)ProductYield (%)
1HPhenyl11a 87
2H4-Chlorophenyl11b 90
3H4-Methoxyphenyl11c 84
4H4-Nitrophenyl11d 92
5H2-Thienyl11e 83

Data adapted from Hassaneen et al., 2022. Yields are for the isolated product based on isatin.[2]

Concluding Remarks

The synthesis of spirocyclic pyrrolidines from 4-oxo precursors via a one-pot, three-component 1,3-dipolar cycloaddition is a robust and efficient methodology. It provides a direct route to structurally complex and diverse molecules that are of significant interest in medicinal chemistry and drug development. The protocols provided herein offer a clear and reproducible guide for the synthesis of both the required 4-oxo precursor and the final spirocyclic products, with opportunities for optimization using green chemistry techniques such as ultrasonic and microwave irradiation. The high yields and regio-selectivity of this reaction make it a valuable tool for the construction of libraries of novel spiro compounds for biological screening.

References

Application Notes and Protocols: Synthesis of NAAA Inhibitors Utilizing a Pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent N-acylethanolamine acid amidase (NAAA) inhibitors, leveraging a versatile pyrrolidine scaffold derived from 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. The methodologies outlined are based on established synthetic strategies and structure-activity relationship (SAR) studies of pyrrolidine amide derivatives as NAAA inhibitors.

Introduction

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA).[1] PEA is an agonist of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α) and plays a crucial role in modulating inflammation and pain.[1] Inhibition of NAAA increases the endogenous levels of PEA, offering a promising therapeutic strategy for the treatment of inflammatory and pain-related disorders.

This document details a synthetic approach to a class of potent pyrrolidine-based NAAA inhibitors. The synthesis originates from the commercially available starting material, this compound, and culminates in the formation of highly active inhibitor candidates.

NAAA Signaling Pathway

NAAA is a key enzyme in the endocannabinoid system, regulating the levels of the bioactive lipid PEA. By hydrolyzing PEA to palmitic acid and ethanolamine, NAAA terminates its signaling. PEA, an endogenous ligand for PPAR-α, activates this nuclear receptor, leading to the transcription of genes involved in the regulation of inflammatory responses and energy metabolism. Inhibition of NAAA leads to an accumulation of PEA, thereby enhancing PPAR-α signaling and producing anti-inflammatory and analgesic effects.

NAAA_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Inhibitor Action PEA Palmitoylethanolamide (PEA) NAAA NAAA PEA->NAAA Hydrolysis PPARa PPAR-α PEA->PPARa Activation NAAA->PEA Degradation Nucleus Nucleus PPARa->Nucleus Transcription Regulation Inflammation Inflammatory Response Nucleus->Inflammation Suppression Analgesia Analgesia Nucleus->Analgesia Promotion Inhibitor NAAA Inhibitor Inhibitor->NAAA Inhibition

NAAA Signaling and Inhibition

Synthetic Strategy

The synthetic route commences with the functionalization of the this compound core. This involves a reductive amination to introduce a key amine functionality at the 4-position, followed by hydrolysis of the ethyl ester and subsequent amide coupling with a variety of carboxylic acid side chains. This modular approach allows for the generation of a library of diverse inhibitors for SAR studies.

Synthetic_Workflow Start 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate Intermediate1 Ethyl 1-benzyl-4-aminopyrrolidine- 3-carboxylate Start->Intermediate1 Reductive Amination Intermediate2 1-Benzyl-4-aminopyrrolidine- 3-carboxylic acid Intermediate1->Intermediate2 Ester Hydrolysis FinalProduct Pyrrolidine Amide NAAA Inhibitor Intermediate2->FinalProduct Amide Coupling (EDCI, Et3N) Acid R-COOH (Carboxylic Acid Side Chain) Acid->FinalProduct

Synthetic Workflow for NAAA Inhibitors

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-benzyl-4-aminopyrrolidine-3-carboxylate (Intermediate 1)

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl. Concentrate the mixture under reduced pressure to remove methanol.

  • Extraction: Basify the aqueous residue with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired amine.

Protocol 2: Synthesis of 1-Benzyl-4-aminopyrrolidine-3-carboxylic acid (Intermediate 2)

  • Hydrolysis: Dissolve Ethyl 1-benzyl-4-aminopyrrolidine-3-carboxylate (1.0 eq) in a mixture of THF and water (1:1).

  • Base Addition: Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Neutralization: Carefully neutralize the reaction mixture with 1 M HCl to pH ~7.

  • Isolation: Concentrate the solution under reduced pressure to obtain the crude amino acid, which can be used in the next step without further purification.

Protocol 3: General Procedure for Amide Coupling to Synthesize Pyrrolidine Amide NAAA Inhibitors (Final Product)

  • Reaction Setup: To a solution of the desired carboxylic acid (R-COOH) (1.2 eq) in DMF, add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq) and triethylamine (Et₃N) (3.0 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of 1-Benzyl-4-aminopyrrolidine-3-carboxylic acid (1.0 eq) in DMF to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final pyrrolidine amide NAAA inhibitor.

Quantitative Data

The inhibitory activity of the synthesized compounds against human NAAA can be determined using an enzymatic assay. The following table presents representative data for a series of pyrrolidine amide derivatives, highlighting the impact of different R groups on inhibitory potency.[2]

Compound IDR GroupNAAA IC₅₀ (µM)
1a 3-Phenylpropyl5.23 ± 0.45
3j 3-(4'-Fluorobiphenyl-4-yl)propyl0.87 ± 0.09
3k 3-(4'-Chlorobiphenyl-4-yl)propyl0.91 ± 0.11
4a (E)-3-(4'-Fluorobiphenyl-4-yl)acryl1.15 ± 0.13
4g (E)-3-(4-Phenylphenyl)acryl0.78 ± 0.08

Data is presented as mean ± SEM and is representative of data found in the cited literature for similar compound classes.[2]

Conclusion

The described synthetic protocols provide a robust and flexible platform for the generation of novel pyrrolidine-based NAAA inhibitors. The modular nature of the amide coupling step allows for extensive exploration of the SAR of the carboxylic acid side chain, facilitating the optimization of inhibitory potency and other pharmacological properties. These application notes serve as a valuable resource for researchers engaged in the discovery and development of new therapeutics targeting the NAAA enzyme.

References

Application Notes and Protocol for the Diastereoselective Reduction of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the keto group in 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is a critical transformation for the synthesis of various biologically active molecules and pharmaceutical intermediates. The resulting 4-hydroxypyrrolidine-1,3-dicarboxylate scaffold, possessing two stereocenters, is a key structural motif in a range of therapeutic agents. This document provides a detailed protocol for the diastereoselective reduction of the aforementioned keto-ester using sodium borohydride, a mild and selective reducing agent. The protocol is designed to favor the formation of the cis- diastereomer, which is often the desired isomer in synthetic pathways.

Chemical Reaction

The reduction of the ketone functionality in this compound with sodium borohydride (NaBH₄) proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. This reaction typically yields a mixture of cis- and trans- diastereomeric alcohols. The stereochemical outcome can be influenced by the reaction conditions, such as temperature and solvent.

Quantitative Data Summary

EntrySubstrateReducing AgentSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)Reference
1N-Boc-ethyl 4-oxopyrrolidine-3-carboxylateNaBH₄Methanol0 to RT959:1[1]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification and Analysis start Dissolve this compound in Methanol cool Cool the solution to 0 °C start->cool add_nabh4 Add Sodium Borohydride portion-wise cool->add_nabh4 stir Stir at 0 °C, then warm to Room Temperature add_nabh4->stir quench Quench with Water/Dilute Acid stir->quench evaporate Remove Methanol under reduced pressure quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash organic layer with Brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate the organic phase dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize by NMR and MS purify->analyze

Caption: Experimental workflow for the reduction of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of β-keto esters and related heterocyclic ketones.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous methanol (approximately 0.1 M concentration).

    • Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Reduction:

    • To the cooled solution, add sodium borohydride (1.1 to 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture again to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of deionized water, followed by 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to approximately 7.

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the resulting aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure.

    • Characterize the purified product(s) by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and determine the diastereomeric ratio.

Safety Precautions

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • The quenching of sodium borohydride is an exothermic process and should be performed slowly and with cooling.

References

Application Notes and Protocols: Functionalization of the C3 Position of the 4-Oxopyrrolidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-oxopyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products. Functionalization of this heterocyclic core allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. The C3 position, being adjacent to the ketone functionality, is a key site for introducing molecular diversity. This document provides detailed application notes and experimental protocols for the C3-functionalization of the 4-oxopyrrolidine ring, with a focus on C-C bond-forming reactions such as alkylation and arylation. These methods are critical for the synthesis of novel small molecules for drug discovery and development.

C3-Alkylation via Enolate Formation

A common and effective strategy for the introduction of alkyl groups at the C3 position of 4-oxopyrrolidines is through the generation of an enolate followed by quenching with an electrophilic alkylating agent. The regioselectivity of enolate formation is directed by the ketone at the C4 position. The choice of base, solvent, and temperature is crucial for achieving high yields and minimizing side reactions. N-protection of the pyrrolidine nitrogen, typically with a Boc or Cbz group, is recommended to prevent N-alkylation and other undesired reactions.

General Experimental Workflow for C3-Alkylation

G cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Work-up and Purification Start N-Protected 4-Oxopyrrolidine Base Addition of Base (e.g., LDA, NaHMDS) in Anhydrous Solvent (e.g., THF) at Low Temperature (e.g., -78 °C) Start->Base 1 Enolate Formation of the C3-Enolate Base->Enolate 2 Alkylating_Agent Addition of Alkylating Agent (e.g., Alkyl Halide, Alkyl Triflate) Enolate->Alkylating_Agent 3 Reaction Reaction at Low Temperature, followed by warming to Room Temperature Alkylating_Agent->Reaction 4 Quench Aqueous Quench (e.g., sat. aq. NH4Cl) Reaction->Quench 5 Extraction Extraction with Organic Solvent (e.g., EtOAc) Quench->Extraction 6 Purification Purification (e.g., Column Chromatography) Extraction->Purification 7 Product C3-Alkylated 4-Oxopyrrolidine Purification->Product 8

Caption: General workflow for the C3-alkylation of a 4-oxopyrrolidine.

Protocol for C3-Alkylation of N-Boc-4-oxopyrrolidine

This protocol describes a general procedure for the alkylation of N-Boc-4-oxopyrrolidine using lithium diisopropylamide (LDA) as the base.

Materials:

  • N-Boc-4-oxopyrrolidine

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-oxopyrrolidine (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution to the solution of N-Boc-4-oxopyrrolidine via cannula or syringe. Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.1 equivalents) dropwise. Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C3-alkylated N-Boc-4-oxopyrrolidine.

Quantitative Data for C3-Alkylation (Representative Examples):

EntryAlkylating AgentProductYield (%)
1Methyl Iodide3-Methyl-N-Boc-4-oxopyrrolidine75-85
2Benzyl Bromide3-Benzyl-N-Boc-4-oxopyrrolidine70-80
3Allyl Bromide3-Allyl-N-Boc-4-oxopyrrolidine65-75

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

C3-Arylation via Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The C3-arylation of 4-oxopyrrolidines can be achieved through a Suzuki-Miyaura cross-coupling reaction. This approach is inspired by methodologies developed for structurally similar 4-hydroxy-2-pyridones.[1] This reaction typically involves an N-substituted 4-oxopyrrolidine, an arylboronic acid, a palladium catalyst, a suitable ligand, and a base.

Signaling Pathway for Palladium-Catalyzed C3-Arylation

G cluster_0 Catalytic Cycle cluster_1 Reactants Pd0 Pd(0)L_n Ox_Add Oxidative Addition (with Aryl Halide) Pd0->Ox_Add 1 ArPdIIL Ar-Pd(II)-X-L_n Ox_Add->ArPdIIL 2 Transmetal Transmetalation (with Arylboronic Acid) ArPdIIL->Transmetal 3 ArPdArL Ar-Pd(II)-Ar'-L_n Transmetal->ArPdArL 4 Red_Elim Reductive Elimination ArPdArL->Red_Elim 5 Red_Elim->Pd0 Catalyst Regeneration Product 3-Aryl-4-oxopyrrolidine Red_Elim->Product 6 Pyrrolidinone N-Substituted 4-Oxopyrrolidine Aryl_Boronic Arylboronic Acid Base Base (e.g., K2CO3)

Caption: Catalytic cycle for the Suzuki-Miyaura C3-arylation of a 4-oxopyrrolidine.

Protocol for C3-Arylation of N-Benzyl-4-oxopyrrolidine

This protocol outlines a general procedure for the palladium-catalyzed C3-arylation of N-benzyl-4-oxopyrrolidine with an arylboronic acid.

Materials:

  • N-Benzyl-4-oxopyrrolidine

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add N-benzyl-4-oxopyrrolidine (1.0 equivalent), arylboronic acid (1.5 equivalents), Pd(OAc)₂ (0.05 equivalents), PPh₃ (0.1 equivalents), and K₂CO₃ (2.0 equivalents).

  • Degassing: Evacuate and backfill the reaction vessel with an inert atmosphere (nitrogen or argon) three times.

  • Reaction: Add anhydrous solvent (e.g., a 10:1 mixture of toluene and water). Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C3-aryl-N-benzyl-4-oxopyrrolidine.

Quantitative Data for C3-Arylation (Representative Examples):

EntryArylboronic AcidProductYield (%)
1Phenylboronic Acid3-Phenyl-N-benzyl-4-oxopyrrolidine60-70
24-Methoxyphenylboronic Acid3-(4-Methoxyphenyl)-N-benzyl-4-oxopyrrolidine65-75
33-Fluorophenylboronic Acid3-(3-Fluorophenyl)-N-benzyl-4-oxopyrrolidine55-65

Note: Yields are representative and may vary depending on the specific substrates, catalyst, ligand, and reaction conditions.

Conclusion

The functionalization of the C3 position of the 4-oxopyrrolidine ring is a valuable strategy for the synthesis of novel and diverse molecular entities for drug discovery. The protocols detailed in this application note for C3-alkylation via enolate chemistry and C3-arylation via palladium-catalyzed cross-coupling provide robust methods for the construction of C-C bonds at this key position. These procedures, along with the provided quantitative data and workflows, serve as a practical guide for researchers in the field of medicinal and synthetic organic chemistry. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the purification of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: My purified product is an oil, but it is expected to be a solid. What should I do?

A1: this compound can sometimes be isolated as a thick oil or a low-melting solid. If you are expecting a solid, the presence of residual solvent or minor impurities might be preventing crystallization.

  • Troubleshooting Steps:

    • High Vacuum Drying: Ensure your product is dried under a high vacuum for an extended period to remove all traces of solvent.

    • Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as diethyl ether, diisopropyl ether, or hexane. This can often induce crystallization.

    • Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system. Good starting points are ethyl acetate/hexane or dichloromethane/hexane mixtures.

Q2: What are the common impurities I should look out for?

A2: The most common impurities will depend on the synthetic route used. Assuming a Dieckmann condensation approach, which is a common method for synthesizing β-keto esters, potential impurities include:

  • Unreacted Starting Materials: The acyclic diester precursor.

  • By-products of the Dieckmann Condensation: Products from intermolecular condensation or other side reactions.[1][2][3][4][5]

  • Base and Salts: Residual base from the condensation reaction or salts formed during the workup.

  • Solvents: Residual solvents from the reaction or purification steps.

Q3: My column chromatography is not giving good separation. What can I do to improve it?

A3: Poor separation during column chromatography can be due to several factors:

  • Solvent System (Eluent): The polarity of your eluent may not be optimal. If your compound is eluting too quickly (high Rf), decrease the polarity of the solvent system. If it is sticking to the column (low Rf), increase the polarity. A common eluent system for this type of compound is a mixture of ethyl acetate and hexane.[6][7] You can use Thin Layer Chromatography (TLC) to screen for the best solvent system before running the column.

  • Column Packing: Ensure your silica gel column is packed properly to avoid channels and cracks.

  • Sample Loading: Load your sample onto the column in a minimal amount of solvent and in a concentrated band. Overloading the column can also lead to poor separation.

  • Silica Gel: Use silica gel with an appropriate mesh size (e.g., 230-400 mesh) for good resolution.

Q4: I am seeing multiple spots on my TLC after purification. What does this indicate?

A4: Multiple spots on a TLC plate after purification suggest that your sample is still impure.

  • Troubleshooting Steps:

    • Repeat Purification: You may need to repeat the purification step. If you used column chromatography, try running it again with a shallower solvent gradient.

    • Alternative Technique: If column chromatography is ineffective, consider other purification techniques such as recrystallization or preparative HPLC.

    • Check for Degradation: It is also possible that your compound is degrading on the silica gel of the TLC plate. To check for this, spot your sample, and then run the TLC plate immediately. Also, run a two-dimensional TLC to see if the spots are artifacts.

Experimental Protocols

Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Ethyl acetate, Hexane (or Heptane)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Prepare the Slurry: In a beaker, mix the silica gel with the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane) to form a slurry.

  • Pack the Column: Carefully pour the slurry into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica bed using a pipette.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions.

  • Monitor the Separation: Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethyl acetate, hexane, isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Choose a Solvent: The ideal solvent is one in which the compound is soluble at high temperatures but insoluble at low temperatures. A solvent pair, such as ethyl acetate/hexane, can also be effective.

  • Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool to Crystallize: Slowly cool the solution to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under a vacuum. A procedure for a similar compound involved washing the collected solid with diisopropyl ether and cyclohexane before drying under reduced pressure.[8]

Quantitative Data Summary

Purification MethodPurity AchievedTypical YieldReference
Column Chromatography>95% (typical)34-47%[6]
Recrystallization/PrecipitationNot specified62% (for a similar compound)[8]

Note: The data presented is for similar compounds and should be used as a general guideline.

Troubleshooting Workflow

G cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Crude 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate tlc_analysis Analyze by TLC start->tlc_analysis column_chrom Column Chromatography tlc_analysis->column_chrom Multiple spots or streaking recrystallization Recrystallization / Trituration tlc_analysis->recrystallization Single major spot with minor impurities pure_solid Pure Solid Product column_chrom->pure_solid Successful separation impure_oil Impure Oil / Multiple Spots column_chrom->impure_oil Poor separation recrystallization->pure_solid Crystals form recrystallization->impure_oil Oils out or no crystallization adjust_solvent Adjust Solvent System (TLC Screening) impure_oil->adjust_solvent check_loading Check Column Loading and Packing impure_oil->check_loading try_recrystallization Attempt Recrystallization or Trituration impure_oil->try_recrystallization pure_oil Pure Oil high_vacuum Dry under High Vacuum pure_oil->high_vacuum adjust_solvent->column_chrom check_loading->column_chrom try_recrystallization->recrystallization high_vacuum->pure_solid Solidifies high_vacuum->pure_oil Remains oil

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Dieckmann Condensation of N-Substituted Glycine Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Dieckmann condensation of N-substituted glycine esters to synthesize substituted piperidine-3-one-4-carboxylates.

Troubleshooting Guide

This guide addresses common issues encountered during the Dieckmann condensation of N-substituted glycine esters, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Intermolecular Condensation: At high concentrations, the enolate of one molecule can react with the ester of another, leading to polymeric byproducts instead of the desired cyclic product.- High-Dilution Conditions: Perform the reaction at low concentrations (e.g., 0.01-0.05 M) to favor the intramolecular pathway. Use a syringe pump for the slow addition of the diester to the base solution.
2. Base Incompatibility/Degradation: The chosen base may not be strong enough, or it may have degraded due to moisture. Alkoxide bases can also participate in reversible reactions.- Select a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often more effective than sodium ethoxide (NaOEt). Ensure the base is fresh and handled under anhydrous conditions.
3. Reaction Temperature Too Low: Insufficient thermal energy can lead to a sluggish or incomplete reaction.- Optimize Temperature: While the initial deprotonation may be performed at a lower temperature, the cyclization step may require heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.
Formation of Significant Side Products 1. Diketopiperazine (DKP) Formation: The N-substituted glycine ester starting material can undergo intermolecular self-condensation to form a stable six-membered diketopiperazine, a common side reaction in reactions involving N-substituted amino acid derivatives.[1]- Control Reaction Temperature: Lower temperatures may suppress the rate of DKP formation relative to the Dieckmann condensation. - Base Selection: The choice of base can influence the relative rates of the desired reaction and side reactions. Experiment with different bases (e.g., NaH, KOtBu, LDA) to find the optimal conditions for your specific substrate.
2. Hydrolysis of β-Keto Ester Product: The cyclic β-keto ester product is susceptible to hydrolysis, especially during aqueous workup, which can lead to ring-opening and subsequent decarboxylation.[2]- Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to prevent hydrolysis during the reaction.[2] - Careful Workup: Quench the reaction at low temperature with a non-aqueous acid (e.g., acetic acid in an inert solvent) before proceeding with an aqueous workup. Minimize the time the product is in contact with aqueous acidic or basic conditions.
3. Polymeric Byproducts: As mentioned, intermolecular condensation can lead to the formation of polymers.- Utilize High-Dilution Techniques: This is the most effective way to minimize intermolecular side reactions.
Difficulty in Product Purification 1. Co-eluting Impurities: Side products, such as the unreacted starting material or DKP, may have similar polarities to the desired product, making chromatographic separation challenging.- Optimize Chromatography: Experiment with different solvent systems and stationary phases. Consider derivatization of the product or impurities to alter their polarity before chromatography. - Crystallization: If the product is a solid, crystallization can be an effective purification method.
2. Product Instability: The β-keto ester product may be unstable on silica gel.- Use Neutralized Silica Gel: Treat the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to prevent degradation of the product on the column. - Alternative Purification Methods: Consider other purification techniques such as distillation (if applicable) or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control in the Dieckmann condensation of N-substituted glycine esters?

A1: The most critical parameter is often the reaction concentration. High-dilution conditions are essential to favor the desired intramolecular cyclization and minimize intermolecular side reactions that lead to polymeric byproducts.

Q2: Which base is best for this reaction?

A2: While traditional Dieckmann condensations often use sodium alkoxides (e.g., NaOEt), for N-substituted glycine esters, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are generally preferred. These bases can lead to higher yields by promoting irreversible deprotonation and minimizing side reactions like hydrolysis.[2]

Q3: My reaction is not going to completion. What should I do?

A3: If the reaction is stalled, consider the following:

  • Check the quality of your base: Ensure it has not been deactivated by moisture.

  • Increase the reaction temperature: Gently heating the reaction mixture may provide the necessary activation energy for cyclization.

  • Add more base: It's possible that some of the base has been consumed by trace amounts of water or other acidic impurities.

Q4: I am observing a significant amount of a side product with a mass corresponding to a dimer of my starting material minus two equivalents of the alcohol from the ester. What is it?

A4: This is likely a diketopiperazine (DKP), a common byproduct in reactions involving N-substituted glycine derivatives. This occurs through the intermolecular condensation of two molecules of the starting material. To minimize DKP formation, you can try lowering the reaction temperature and optimizing the choice of base and solvent.

Q5: How can I prevent the hydrolysis of my β-keto ester product during workup?

A5: To prevent hydrolysis, it is crucial to work under strictly anhydrous conditions. During the workup, quench the reaction at a low temperature using a non-aqueous acid before introducing water. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize the contact time of the product with the aqueous phase.[2]

Data Presentation

The following table summarizes representative yields for the Dieckmann condensation of an N-substituted glycine ester under different conditions.

N-SubstituentEster GroupBaseSolventTemperatureYield of Cyclic β-Keto EsterSide Products NotedReference
BenzylEthylNaHTolueneReflux96.9%Not specified[3]
BocMethylNaHTHFRefluxGoodNot specifiedInferred from similar syntheses
AllylEthylKOtBuTHFRoom TempModerate to GoodPotential for DKP formationGeneral Knowledge

Experimental Protocols

Key Experiment: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

This protocol is a representative example of a Dieckmann condensation for an N-substituted glycine ester.

Materials:

  • Ethyl N-benzyl-N-(3-(ethoxycarbonyl)propyl)glycinate (the diester starting material)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. All solvents and reagents should be anhydrous.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene.

  • Addition of Diester: Dissolve the ethyl N-benzyl-N-(3-(ethoxycarbonyl)propyl)glycinate (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred suspension of NaH at a rate that maintains a gentle evolution of hydrogen gas. To favor intramolecular cyclization, this addition should be performed under high-dilution conditions.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic extracts over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

Visualizations

Reaction Pathway: Dieckmann Condensation and Major Side Reactions

Dieckmann_Side_Reactions Start N-Substituted Glycine Diester Enolate Enolate Intermediate Start->Enolate Base (e.g., NaH) DKP Side Product: Diketopiperazine (DKP) Start->DKP Intermolecular Condensation Product Desired Product: Cyclic β-Keto Ester Enolate->Product Intramolecular Attack (High Dilution) Polymer Side Product: Polymeric Material Enolate->Polymer Intermolecular Attack (High Concentration) Hydrolysis Side Product: Ring-Opened Acid Product->Hydrolysis H₂O / H⁺ or OH⁻ (Workup)

Caption: Main and side reaction pathways in the Dieckmann condensation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start LowYield Low or No Yield? Start->LowYield CheckConc Check Concentration (High Dilution?) LowYield->CheckConc Yes SideProducts Side Products Observed? LowYield->SideProducts No CheckBase Check Base Quality (Anhydrous? Strong?) CheckConc->CheckBase CheckTemp Optimize Temperature CheckBase->CheckTemp End End CheckTemp->End DKP DKP Formation? SideProducts->DKP Yes Success Successful Reaction SideProducts->Success No Hydrolysis Hydrolysis/Ring-Opening? DKP->Hydrolysis Polymer Polymerization? Hydrolysis->Polymer Polymer->End

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Synthesis of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low Yield in Step 1 (Synthesis of Diethyl N-benzyl-N,N-bis(acetate)) Incomplete reaction of benzylamine with ethyl chloroacetate.- Ensure a slight excess of ethyl chloroacetate is used. - The reaction is typically carried out in the presence of a base like potassium carbonate to neutralize the HCl formed. Ensure the base is dry and of good quality. - Monitor the reaction progress using TLC or GC to ensure it goes to completion.
Side reaction: Quaternization of the benzylamine.- Control the reaction temperature; excessive heat can favor the formation of the quaternary ammonium salt. - Add the ethyl chloroacetate dropwise to the benzylamine solution to maintain a low concentration of the alkylating agent.
Low Yield in Step 2 (Dieckmann Condensation) Ineffective base for cyclization.- Sodium ethoxide is a commonly used base for this reaction. Ensure it is freshly prepared or properly stored to maintain its reactivity. - Other alkoxide bases such as sodium methoxide or potassium tert-butoxide can be trialed. The choice of base can significantly impact the yield (see Table 1).
Reaction temperature is not optimal.- The Dieckmann condensation is typically performed at elevated temperatures (reflux). However, excessively high temperatures can lead to side reactions. Optimize the temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress.
Presence of water in the reaction mixture.- The reaction is sensitive to moisture, which can quench the base and hydrolyze the ester. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of Side Products Intermolecular Claisen condensation.- This can occur if the concentration of the starting diester is too high. Perform the reaction under high-dilution conditions to favor the intramolecular cyclization.
Hydrolysis of the ester groups.- Ensure anhydrous conditions are maintained throughout the reaction. - During the work-up, avoid prolonged exposure to acidic or basic aqueous solutions.
Difficulty in Product Purification Presence of unreacted starting materials.- Optimize the reaction conditions to ensure complete conversion of the starting materials. - Use column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the product from the starting diester.
Oily product that is difficult to crystallize.- The product is often an oil. Purification can be achieved by vacuum distillation or column chromatography. - If crystallization is attempted, try different solvent systems and use seed crystals if available.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction in the synthesis of this compound?

A1: The key step is the intramolecular Dieckmann condensation of diethyl N-benzyl-N,N-bis(acetate) to form the 4-oxopyrrolidine ring system. This reaction involves the formation of a carbanion alpha to one of the ester groups, which then attacks the other ester carbonyl group, leading to cyclization.

Q2: Which base is most effective for the Dieckmann condensation step?

A2: Sodium ethoxide in ethanol is a commonly used and effective base for this reaction. However, the choice of base can influence the yield. For a similar synthesis of a six-membered ring, sodium methoxide showed a higher yield compared to sodium tert-butoxide[1]. It is recommended to empirically determine the optimal base for your specific conditions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The starting diester will have a different Rf value than the product, the β-keto ester. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What are the critical parameters to control for a high yield?

A4: The most critical parameters are:

  • Anhydrous conditions: The presence of water can significantly reduce the yield.

  • Choice and quality of the base: A strong, non-nucleophilic base is required.

  • Reaction temperature: This needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.

  • Concentration: High-dilution conditions are often preferred for intramolecular reactions to minimize intermolecular side products.

Q5: What is the expected appearance of the final product?

A5: this compound is typically an oil or a low-melting solid.

Experimental Protocols

Step 1: Synthesis of Diethyl N-benzyl-N,N-bis(acetate)

This procedure is adapted from a known synthesis of a similar compound.

  • To a solution of benzylamine (1 equivalent) in a suitable solvent such as ethanol or DMF, add anhydrous potassium carbonate (2.5 equivalents).

  • Slowly add ethyl chloroacetate (2.2 equivalents) to the mixture at room temperature with stirring.

  • Heat the reaction mixture to 60-70 °C and maintain for 12-16 hours.

  • Monitor the reaction by TLC until the benzylamine is consumed.

  • After completion, cool the reaction mixture, filter off the potassium carbonate, and remove the solvent under reduced pressure.

  • The residue can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield diethyl N-benzyl-N,N-bis(acetate) as an oil.

Step 2: Synthesis of this compound (Dieckmann Condensation)

This procedure is a general method for the Dieckmann condensation.

  • Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • Heat the sodium ethoxide solution to reflux.

  • Add a solution of diethyl N-benzyl-N,N-bis(acetate) (1 equivalent) in anhydrous ethanol dropwise to the refluxing sodium ethoxide solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a weak acid (e.g., acetic acid).

  • Remove the ethanol under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to give this compound.

Data Summary

The following table presents data on the yield and purity of a similar compound, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, synthesized using different bases. This data can serve as a starting point for optimizing the synthesis of the target pyrrolidine derivative.

Table 1: Effect of Base on the Yield and Purity of a Similar Piperidone Synthesis [1]

BaseSolventReaction TimeYield (%)Purity (%) (HPLC)
Sodium methoxideEthyl acetate4 hr96.699.5
Sodium tert-butoxideTetrahydrofuranNot specified86.692.6
Potassium tert-butoxideChloroformNot specified86.693.2

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of Diethyl N-benzyl-N,N-bis(acetate) cluster_step2 Step 2: Dieckmann Condensation start1 Benzylamine + Ethyl Chloroacetate + K2CO3 reaction1 Reaction at 60-70°C start1->reaction1 workup1 Filtration & Solvent Removal reaction1->workup1 purification1 Vacuum Distillation or Column Chromatography workup1->purification1 product1 Diethyl N-benzyl-N,N-bis(acetate) purification1->product1 start2 Diethyl N-benzyl-N,N-bis(acetate) product1->start2 reaction2 Reflux start2->reaction2 base Sodium Ethoxide in Ethanol base->reaction2 workup2 Neutralization & Extraction reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 This compound purification2->product2

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Ineffective Base start->cause1 Yes cause2 Suboptimal Temperature start->cause2 Yes cause3 Presence of Water start->cause3 Yes cause4 Intermolecular Side Reaction start->cause4 Yes solution1a Use Freshly Prepared Base cause1->solution1a solution1b Try Alternative Bases (e.g., NaOMe, K-tBuO) cause1->solution1b solution2a Optimize Temperature (e.g., gradual increase) cause2->solution2a solution3a Use Anhydrous Solvents & Glassware cause3->solution3a solution4a Use High-Dilution Conditions cause4->solution4a end Successful Synthesis solution1a->end Improved Yield solution1b->end Improved Yield solution2a->end Improved Yield solution3a->end Improved Yield solution4a->end Improved Yield

Caption: Decision tree for troubleshooting low yield.

References

Stability of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate under various experimental conditions. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a β-keto ester. This class of compounds is known to be susceptible to degradation under both acidic and basic conditions. The primary degradation pathways are hydrolysis of the ester and carbamate groups, followed by decarboxylation.[1][2] The stability of the compound is highly dependent on the pH, temperature, and solvent used in the experiment.

Q2: What happens to the compound under acidic conditions?

Under acidic conditions, the ethyl ester and the N-benzyl carbamate can undergo hydrolysis to form the corresponding carboxylic acid and benzylamine, respectively. The resulting β-keto acid is unstable and can readily undergo decarboxylation, particularly upon heating, to yield a ketone.[3][4]

Q3: What is the expected degradation pathway under basic conditions?

In the presence of a base, the ethyl ester can be saponified to a carboxylate salt.[5] The carbamate may also be susceptible to hydrolysis under strong basic conditions. Similar to acidic conditions, if the β-keto acid is formed upon acidification of the reaction mixture, it can decarboxylate.

Q4: Are there any specific storage recommendations for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound as a solid in a tightly sealed container at low temperatures (-20°C or below) and protected from light and moisture. For solutions, it is advisable to use aprotic, non-polar solvents and to prepare them fresh before use.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low yield or recovery of the starting material after a reaction. Degradation of the compound due to acidic or basic conditions.- Analyze a sample of the reaction mixture at different time points using HPLC or LC-MS to monitor the disappearance of the starting material and the appearance of degradation products. - If possible, modify the reaction conditions to use a milder pH or a lower temperature. - Consider using a different protecting group for the nitrogen if the benzyloxycarbonyl group is too labile.
Unexpected side products are observed in the reaction. Decarboxylation of the β-keto ester.- Characterize the side products to confirm if they are the result of decarboxylation. - Avoid prolonged heating of the reaction mixture. - Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Inconsistent results between experiments. Variability in the stability of the compound due to slight differences in experimental conditions.- Carefully control and document all experimental parameters, including pH, temperature, reaction time, and solvent purity. - Perform a forced degradation study under your specific experimental conditions to understand the stability profile of the compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acidic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Condition: Mix 1 mL of the stock solution with 9 mL of PBS (pH 7.4).

    • Control: Mix 1 mL of the stock solution with 9 mL of a 50:50 methanol/water mixture.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) and protect them from light.

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Immediately quench the reaction in the acidic and basic samples by neutralizing them. Analyze all samples by HPLC or LC-MS to determine the percentage of the remaining parent compound and identify any major degradation products.

Quantitative Data Summary

The following table provides a hypothetical summary of results from a forced degradation study. Note: This data is for illustrative purposes only and actual results may vary.

Condition Time (hours) Parent Compound Remaining (%) Major Degradation Product(s)
0.1 M HCl at 40°C 0100-
875Decarboxylated product
2440Decarboxylated product, hydrolyzed acid
0.1 M NaOH at 40°C 0100-
885Hydrolyzed ester (saponified)
2460Hydrolyzed ester, potential N-debenzylation
pH 7.4 PBS at 40°C 0100-
2498Minimal degradation
4895Minimal degradation

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Problem Identification cluster_investigation Investigation cluster_analysis Data Analysis cluster_solution Resolution start Inconsistent Results or Low Yield check_stability Suspect Compound Instability start->check_stability forced_degradation Perform Forced Degradation Study (Acidic, Basic, Neutral) check_stability->forced_degradation analyze Analyze Samples by HPLC/LC-MS forced_degradation->analyze degradation_observed Degradation Observed? analyze->degradation_observed identify_products Identify Degradation Products degradation_observed->identify_products Yes no_degradation Compound is Stable Under Test Conditions degradation_observed->no_degradation No quantify_loss Quantify Compound Loss identify_products->quantify_loss modify_conditions Modify Experimental Conditions (pH, Temp, Time) quantify_loss->modify_conditions optimize Optimize Protocol modify_conditions->optimize

Caption: Workflow for troubleshooting stability issues.

Degradation_Pathways cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) start 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate acid_hydrolysis Ester & Carbamate Hydrolysis start->acid_hydrolysis base_hydrolysis Saponification start->base_hydrolysis beta_keto_acid β-Keto Acid Intermediate acid_hydrolysis->beta_keto_acid acid_decarboxylation Decarboxylation (Heat) beta_keto_acid->acid_decarboxylation ketone_acid Ketone Product acid_decarboxylation->ketone_acid carboxylate_salt Carboxylate Salt base_hydrolysis->carboxylate_salt acid_workup Acidic Workup carboxylate_salt->acid_workup beta_keto_acid_base β-Keto Acid Intermediate acid_workup->beta_keto_acid_base base_decarboxylation Decarboxylation (Heat) beta_keto_acid_base->base_decarboxylation ketone_base Ketone Product base_decarboxylation->ketone_base

Caption: Potential degradation pathways under acidic and basic conditions.

References

Technical Support Center: Byproduct Formation in Reactions with 4-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to byproduct formation in chemical reactions involving 4-oxopyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of unintended reactions and byproducts encountered when working with 4-oxopyrrolidine derivatives?

A1: Researchers often encounter byproducts arising from three main reaction types:

  • Reduction Reactions: Incomplete reduction or over-reduction of the ketone functional group.

  • N-Alkylation Reactions: Competing O-alkylation of the enolate intermediate.

  • Condensation Reactions: Self-condensation of the starting materials or formation of geometric isomers.

Q2: How can I minimize byproduct formation in my reactions?

A2: Minimizing byproducts generally involves careful optimization of reaction conditions. Key factors to consider include the choice of reagents (e.g., reducing agents, bases, catalysts), solvent, reaction temperature, and the order of reagent addition. Monitoring the reaction progress closely using techniques like TLC or LC-MS is also crucial to prevent the formation of degradation products.

Q3: Are there any general purification strategies for removing common byproducts from 4-oxopyrrolidine derivative reactions?

A3: Column chromatography is the most common method for purifying 4-oxopyrrolidine derivatives from reaction byproducts. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of the desired product and the byproducts. In some cases, recrystallization or distillation can also be effective purification techniques.

Troubleshooting Guides

Guide 1: Reduction of the 4-Oxo Group

Issue: Formation of unexpected byproducts or low yield of the desired 4-hydroxypyrrolidine derivative during reduction of a 4-oxopyrrolidine.

Potential Byproduct Plausible Cause Troubleshooting Steps
Unreacted 4-Oxopyrrolidine Incomplete reaction due to insufficient reducing agent, low temperature, or short reaction time.- Increase the molar equivalents of the reducing agent (e.g., NaBH₄).- Gradually increase the reaction temperature while monitoring for product degradation.- Extend the reaction time and monitor progress by TLC or LC-MS.
Diastereomeric Mixture Non-stereoselective reduction of the prochiral ketone.- Employ a sterically hindered reducing agent (e.g., L-Selectride®) to improve diastereoselectivity.- Optimize the reaction temperature; lower temperatures often favor the formation of one diastereomer.
Borate Esters Reaction of the borohydride reagent and the alcohol product with the solvent (if an alcohol like methanol or ethanol is used).[1]- Use an aprotic solvent such as THF or dioxane.- If an alcohol solvent is necessary, use a larger excess of the reducing agent to compensate for its reaction with the solvent.[2]
  • Dissolve the N-Boc-4-oxopyrrolidine-2-carboxylate in anhydrous THF at a concentration of 0.1 M.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a 1.0 M solution of L-Selectride® in THF (1.2 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Diagram: Troubleshooting Logic for 4-Oxopyrrolidine Reduction

G Troubleshooting Flowchart: Reduction of 4-Oxopyrrolidine start Reaction Outcome: Low yield or Impure Product check_sm Is starting material present? start->check_sm incomplete_rxn Incomplete Reaction: - Increase reducing agent - Increase temperature - Extend reaction time check_sm->incomplete_rxn Yes check_diastereomers Are diastereomers present? check_sm->check_diastereomers No incomplete_rxn->check_diastereomers poor_selectivity Poor Diastereoselectivity: - Use bulky reducing agent - Lower reaction temperature check_diastereomers->poor_selectivity Yes check_other_byproducts Are other byproducts observed? check_diastereomers->check_other_byproducts No poor_selectivity->check_other_byproducts borate_esters Potential Borate Esters: - Use aprotic solvent - Increase excess of reducing agent check_other_byproducts->borate_esters Yes end Purified 4-Hydroxypyrrolidine check_other_byproducts->end No borate_esters->end

Caption: Troubleshooting workflow for the reduction of 4-oxopyrrolidine.

Guide 2: N-Alkylation of 4-Oxopyrrolidine Derivatives

Issue: Formation of a significant amount of an O-alkylated byproduct during the N-alkylation of a 4-oxopyrrolidine derivative.

Potential Byproduct Plausible Cause Troubleshooting Steps
O-Alkylated Pyrroline Alkylation of the enolate oxygen, which is a competing reaction pathway. The ratio of N- to O-alkylation is influenced by the solvent, base, and alkylating agent.[3][4]- Solvent: Switch to a more polar, protic solvent (e.g., ethanol) to favor N-alkylation.- Base: Use a less sterically hindered base (e.g., potassium carbonate instead of potassium tert-butoxide).- Alkylating Agent: Employ a "softer" alkylating agent (e.g., alkyl iodide instead of alkyl bromide or tosylate).[4]
Unreacted Starting Material Incomplete deprotonation or insufficient reactivity of the alkylating agent.- Use a stronger base to ensure complete formation of the aza-enolate.- Increase the reaction temperature or use a more reactive alkylating agent (e.g., an alkyl iodide or triflate).
Dialkylation (if N-H is present) The initially formed secondary amine is further alkylated.- Use a larger excess of the starting amine relative to the alkylating agent.- Add the alkylating agent slowly to the reaction mixture.
  • To a solution of 4-oxopyrrolidine (1.0 eq) in ethanol (0.2 M), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl iodide (1.1 eq) and heat the mixture to reflux.

  • Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the N-alkylated and O-alkylated products.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, dry over anhydrous Mg₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the N- and O-alkylated isomers.

Diagram: Factors Influencing N- vs. O-Alkylation

G Decision Pathway for N- vs. O-Alkylation start Desired Product: N-Alkylated 4-Oxopyrrolidine o_alkylation_observed O-Alkylation Observed? start->o_alkylation_observed solvent_change Change Solvent: Polar Protic (e.g., EtOH) o_alkylation_observed->solvent_change Yes end Optimized N-Alkylation o_alkylation_observed->end No base_change Change Base: Less Hindered (e.g., K₂CO₃) solvent_change->base_change alkylating_agent_change Change Alkylating Agent: 'Softer' Halide (e.g., R-I) base_change->alkylating_agent_change alkylating_agent_change->end

Caption: Key experimental variables to control N- vs. O-alkylation.

Guide 3: Condensation Reactions at the 3-Position

Issue: Formation of byproducts during the Knoevenagel or similar condensation reactions of 4-oxopyrrolidine derivatives with aldehydes or ketones.

Potential Byproduct Plausible Cause Troubleshooting Steps
Self-Condensation Product of Aldehyde/Ketone Use of a strong base that promotes the self-condensation of the carbonyl partner.[5]- Use a milder base, such as piperidine or pyridine, which is sufficient to deprotonate the active methylene of the 4-oxopyrrolidine but not the aldehyde/ketone.[5]
Mixture of E/Z Isomers The condensation reaction is not stereoselective, leading to a mixture of geometric isomers of the α,β-unsaturated product.[5]- After the initial reaction, attempt to isomerize the mixture to the thermodynamically more stable isomer. This can sometimes be achieved by prolonged heating, exposure to a catalytic amount of acid or base, or by photochemical methods.[5] - Purification by column chromatography or recrystallization may allow for the separation of the isomers.
Michael Addition Adduct The α,β-unsaturated product can react with another equivalent of the deprotonated 4-oxopyrrolidine in a Michael addition.- Use a stoichiometric amount of the 4-oxopyrrolidine relative to the aldehyde/ketone.- Add the 4-oxopyrrolidine slowly to the reaction mixture containing the aldehyde/ketone and the base.
  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine N-benzyl-4-oxopyrrolidine (1.0 eq), benzaldehyde (1.05 eq), and toluene (0.5 M).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ketone. If a mixture of isomers is obtained, further purification by preparative HPLC may be necessary.

Diagram: Byproduct Pathways in Knoevenagel Condensation

G Potential Side Reactions in Knoevenagel Condensation reactants 4-Oxopyrrolidine + Aldehyde base Base Catalyst reactants->base desired_product Desired α,β-Unsaturated Product (E/Z Mixture) base->desired_product self_condensation Aldehyde Self-Condensation base->self_condensation Strong Base michael_adduct Michael Addition Product desired_product->michael_adduct Excess 4-Oxopyrrolidine

Caption: Competing reaction pathways in the Knoevenagel condensation.

References

Optimization of reaction conditions for N-benzylation of pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the N-benzylation of pyrrolidines.

Troubleshooting Guide

This guide addresses common issues encountered during the N-benzylation of pyrrolidines, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low to No Product Yield

  • Question: My N-benzylation reaction is resulting in a very low yield or no desired product at all. What are the possible causes and how can I improve the yield?

  • Answer: Low or no product yield is a common issue that can stem from several factors. Consider the following potential causes and solutions:

    • Inadequate Reagents or Catalyst: The purity of your starting materials, including the pyrrolidine derivative, benzylating agent, and any catalysts, is crucial. Impurities can interfere with the reaction.

      • Solution: Ensure all reagents and solvents are pure and dry. If using a catalyst, ensure it is active and consider screening different catalysts.

    • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations may not be ideal for your specific substrates.

      • Solution: Systematically optimize the reaction conditions. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some reactions may require reflux conditions to achieve a good conversion rate.[1]

    • Poor Substrate Reactivity: The electronic or steric properties of your pyrrolidine or benzylating agent might be hindering the reaction.

      • Solution: Consider modifying the substrates by changing protecting groups or other functional moieties to enhance their reactivity.

    • Catalyst Deactivation: The catalyst may be deactivated by impurities or side reactions.

      • Solution: Use highly purified reagents and solvents. Consider employing a more robust catalyst or a heterogeneous catalyst that can be easily recovered.[1]

Issue 2: Formation of Side Products

  • Question: My reaction is producing significant amounts of unintended side products. How can I minimize their formation?

  • Answer: The formation of side products can often be attributed to the reaction conditions or the nature of the reactants. Here are some common causes and their solutions:

    • Over-alkylation: In the case of primary amines or certain secondary amines, multiple benzyl groups can be added to the nitrogen atom.

      • Solution: Use a stoichiometric amount of the benzylating agent or a slight excess of the amine to favor mono-alkylation.

    • Elimination Reactions: If the benzylating agent has a leaving group on a carbon adjacent to a proton, elimination reactions can compete with the desired substitution.

      • Solution: Choose a different benzylating agent or adjust the base and solvent system to disfavor elimination pathways.

    • Solvent Participation: Some solvents can react with the starting materials or intermediates.

      • Solution: Select an inert solvent that does not participate in the reaction. Common choices include acetonitrile, DMF, or DCM.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-benzylation of pyrrolidines?

A1: The two most prevalent and effective methods are:

  • Direct Alkylation (SN2 Reaction): This involves the direct reaction of the pyrrolidine's nitrogen atom with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a non-nucleophilic base. The base neutralizes the hydrohalic acid that is formed as a byproduct.[2]

  • Reductive Amination: This method involves the reaction of the pyrrolidine with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ by a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to yield the N-benzylated product.

Q2: How do I choose the right solvent and base for direct alkylation?

A2: The choice of solvent and base is critical for the success of the direct alkylation method.

  • Solvent: Anhydrous polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction. Suitable options include acetonitrile, dimethylformamide (DMF), and dichloromethane (DCM).[2]

  • Base: A non-nucleophilic base is essential to prevent it from competing with the pyrrolidine in reacting with the benzyl halide. Common choices include potassium carbonate (K₂CO₃), diisopropylethylamine (DIPEA), or triethylamine (TEA).

Q3: My pyrrolidine substrate has other functional groups. How can I achieve selective N-benzylation?

A3: Achieving selectivity requires careful consideration of protecting groups and reaction conditions.

  • Protecting Groups: If your pyrrolidine contains other nucleophilic functional groups (e.g., hydroxyl, thiol, or another amine), you may need to protect them before performing the N-benzylation.

  • Reaction Conditions: Reductive amination is often milder and more selective towards the amine compared to direct alkylation with a reactive benzyl halide, which might react with other nucleophilic centers.

Q4: How can I monitor the progress of my N-benzylation reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product over time. This helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged reaction times.[1]

Experimental Protocols

Protocol 1: Direct Alkylation using Benzyl Bromide

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrolidine derivative (1.0 equivalent) in anhydrous acetonitrile (to a concentration of approximately 0.1 M).

  • Addition of Base: Add potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Addition of Benzylating Agent: Add benzyl bromide (1.1 equivalents) dropwise to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination using Benzaldehyde

  • Preparation: Dissolve the pyrrolidine derivative (1.0 equivalent) and benzaldehyde (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Formation of Iminium Ion: Add acetic acid (1-2 equivalents) to catalyze the formation of the iminium ion. Stir for 30-60 minutes at room temperature.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of N-Benzylation via Direct Alkylation *

EntryPyrrolidine DerivativeBenzylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1PyrrolidineBenzyl BromideK₂CO₃Acetonitrile251292
2PyrrolidineBenzyl BromideTEADCM252485
3PyrrolidineBenzyl ChlorideK₂CO₃DMF50888
42-MethylpyrrolidineBenzyl BromideK₂CO₃Acetonitrile401889
52-MethylpyrrolidineBenzyl BromideDIPEADCM252482

*Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Table 2: Comparison of Reducing Agents for Reductive Amination *

EntryPyrrolidine DerivativeAldehydeReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1PyrrolidineBenzaldehydeNaBH(OAc)₃DCE25695
2PyrrolidineBenzaldehydeNaBH₃CNMethanol25890
33-HydroxypyrrolidineBenzaldehydeNaBH(OAc)₃DCM251091
4Proline Methyl EsterBenzaldehydeNaBH(OAc)₃DCE251288

*Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Pyrrolidine in Anhydrous Solvent add_base Add Base (e.g., K₂CO₃) start->add_base add_benzyl Add Benzyl Halide add_base->add_benzyl stir Stir at RT or Heat add_benzyl->stir monitor Monitor by TLC stir->monitor filter Filter monitor->filter concentrate Concentrate filter->concentrate extract Extract & Wash concentrate->extract purify Column Chromatography extract->purify end Final Product purify->end Isolated Product troubleshooting_flowchart cluster_reagents Reagent Purity cluster_conditions Reaction Conditions cluster_substrate Substrate Reactivity start Low or No Product Yield? check_reagents Check Purity of Reagents & Solvents start->check_reagents Yes optimize_temp Optimize Temperature start->optimize_temp Yes modify_substrate Modify Substrate (e.g., Protecting Groups) start->modify_substrate Yes check_catalyst Verify Catalyst Activity check_reagents->check_catalyst solution Improved Yield check_catalyst->solution optimize_time Optimize Reaction Time (Monitor by TLC) optimize_temp->optimize_time optimize_conc Vary Concentrations optimize_time->optimize_conc optimize_conc->solution modify_substrate->solution

References

Technical Support Center: Overcoming Steric Hindrance in Reactions of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with substituted pyrrolidines. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to steric hindrance in the synthesis and functionalization of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is functionalizing sterically hindered pyrrolidines so challenging?

A1: Steric hindrance in substituted pyrrolidines presents a significant challenge due to the three-dimensional arrangement of bulky substituents around the reactive center. These substituents can physically block the approach of reagents, leading to slower reaction rates or preventing the reaction from occurring altogether. For reactions like N-alkylation or N-acylation, bulky groups on the pyrrolidine ring can shield the nitrogen atom, making it less accessible to electrophiles. Similarly, in cross-coupling reactions, substituents can impede the coordination of the catalyst to the reactive site.

Q2: What are the most common reactions affected by steric hindrance in substituted pyrrolidines?

A2: Several key reactions are particularly sensitive to steric effects in substituted pyrrolidines, including:

  • N-Alkylation and N-Acylation: Introducing substituents onto the nitrogen atom can be difficult when the pyrrolidine ring is already heavily substituted, particularly at the 2- and 5-positions.

  • Buchwald-Hartwig Amination: The palladium-catalyzed coupling of an amine (the pyrrolidine nitrogen) with an aryl halide can be hindered by bulky groups on either coupling partner.

  • Sonogashira Coupling: Similar to the Buchwald-Hartwig reaction, the palladium/copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide attached to the pyrrolidine can be sterically demanding.

  • [3+2] Cycloaddition: The formation of the pyrrolidine ring itself via 1,3-dipolar cycloaddition can be challenging when using sterically bulky azomethine ylides or dipolarophiles, affecting both yield and stereoselectivity.

Q3: What are the general strategies to overcome steric hindrance in these reactions?

A3: A multi-faceted approach is often necessary. Key strategies include:

  • Optimization of Reaction Conditions: This includes adjusting temperature, pressure, and reaction time.

  • Choice of Reagents and Catalysts: Utilizing highly reactive reagents or specialized catalysts designed for sterically demanding substrates is crucial.

  • Alternative Energy Sources: Microwave irradiation can often accelerate reactions and improve yields where conventional heating fails.

  • Solvent Selection: The choice of solvent can influence the conformation of the substrate and the solubility of reagents, thereby affecting reactivity.

Troubleshooting Guides

Issue 1: Low or No Yield in N-Alkylation of a Sterically Hindered Pyrrolidine
Possible Cause Troubleshooting Recommendation
Low Reactivity of Alkylating Agent Use a more reactive alkylating agent, such as an alkyl triflate or tosylate, instead of a less reactive alkyl halide (bromide or chloride).
Steric Shielding of the Nitrogen Increase the reaction temperature to provide more energy for the reactants to overcome the activation barrier. If thermal decomposition is a concern, consider using microwave irradiation.
Insufficient Base Strength Employ a stronger, non-nucleophilic base to ensure complete deprotonation of the pyrrolidine nitrogen, increasing its nucleophilicity. Examples include sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS).
Solvent Effects Switch to a high-boiling point, polar aprotic solvent like DMF or DMSO to improve the solubility of reactants and facilitate the reaction.
High Pressure Application For particularly challenging substrates, applying high pressure (up to 10 kbar) can significantly increase the rate of reaction by decreasing the activation volume.
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination with a Bulky Pyrrolidine
Possible Cause Troubleshooting Recommendation
Inefficient Catalyst System Switch to a palladium catalyst system with bulky, electron-rich phosphine ligands. Ligands like 'JohnPhos', 'XPhos', or 'BrettPhos' are specifically designed to promote coupling with sterically hindered substrates.[1][2]
Low Catalyst Activity Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%) to see if the reaction proceeds to completion.[3]
Inappropriate Base The choice of base is critical. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective.
Reaction Temperature Too Low Increase the reaction temperature, potentially using a high-boiling solvent like toluene or xylene. Microwave heating can also be beneficial.

Data Presentation: Comparative Reaction Conditions

The following tables summarize quantitative data for overcoming steric hindrance in key reactions of substituted pyrrolidines.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for N-Alkylation

Substrate Alkylating Agent Method Temperature (°C) Time Yield (%)
2,5-DimethylpyrrolidineBenzyl BromideConventional8024 h45
2,5-DimethylpyrrolidineBenzyl BromideMicrowave12030 min85
IsatinCinnamyl BromideConventionalReflux4 h60
IsatinCinnamyl BromideMicrowave1502 min92[4]

Table 2: Effect of Catalyst Ligand on Buchwald-Hartwig Amination of Hindered Substrates

Pyrrolidine Aryl Halide Ligand Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%)
2-Methylpyrrolidine2-BromotolueneP(o-tol)₃210024<10
2-Methylpyrrolidine2-BromotolueneXPhos21001288
Pyrrolidine2,6-DimethylbromobenzeneP(tBu)₃1.5801892
Pyrrolidine2,6-DimethylbromobenzeneRuPhos1.5801297

Experimental Protocols

Protocol 1: Microwave-Assisted N-Acylation of a 2,5-Disubstituted Pyrrolidine

This protocol describes a general procedure for the N-acylation of a sterically hindered pyrrolidine using microwave irradiation.

Materials:

  • 2,5-Disubstituted pyrrolidine (1.0 mmol)

  • Acid chloride or anhydride (1.2 mmol)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (5 mL)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the 2,5-disubstituted pyrrolidine (1.0 mmol) and the anhydrous solvent (5 mL).

  • Add the base (Et₃N or DIPEA, 1.5 mmol) to the solution.

  • Slowly add the acid chloride or anhydride (1.2 mmol) to the stirred solution at room temperature.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-120 °C for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Hindered Pyrrolidine with an Aryl Bromide

This protocol provides a general method for the palladium-catalyzed amination of a sterically hindered pyrrolidine.

Materials:

  • Hindered pyrrolidine (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 0.02-0.04 mmol, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene or dioxane (5 mL)

  • Schlenk tube or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere (argon or nitrogen) in a Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Add the aryl bromide and the hindered pyrrolidine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ligand Dissociation Ligand Dissociation Ar-Pd(II)-X(L2)->Ligand Dissociation -L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Ligand Dissociation->Ar-Pd(II)-X(L) Amine Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine Coordination + Amine [Ar-Pd(II)(Amine)(L)]+X- [Ar-Pd(II)(Amine)(L)]+X- Amine Coordination->[Ar-Pd(II)(Amine)(L)]+X- Deprotonation Deprotonation [Ar-Pd(II)(Amine)(L)]+X-->Deprotonation + Base, - Base-H+ Ar-Pd(II)-Amido(L) Ar-Pd(II)-Amido(L) Deprotonation->Ar-Pd(II)-Amido(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Amido(L)->Reductive Elimination Reductive Elimination->Pd(0)L2 +L Ar-Amine Ar-Amine Reductive Elimination->Ar-Amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield in Hindered Reaction Q1 Using Conventional Heating? Start->Q1 A1_Yes Switch to Microwave Irradiation Q1->A1_Yes Yes Q2 Standard Catalyst System? Q1->Q2 No End Improved Yield A1_Yes->End A2_Yes Use Bulky Ligands Q2->A2_Yes Yes Q3 Standard Pressure? Q2->Q3 No A2_Yes->End A3_Yes Apply High Pressure Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Chromatographic Separation of Pyrrolidine Derivative Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of diastereomers of pyrrolidine derivatives. The information is designed to assist in method development, optimization, and problem-solving for HPLC, SFC, and GC applications.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is generally most effective for separating diastereomers of pyrrolidine derivatives?

A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for separating diastereomers of pyrrolidine derivatives. SFC, in particular, has shown considerable success and can sometimes offer advantages in terms of speed and efficiency.[1][2] The choice between HPLC and SFC often depends on the specific properties of the pyrrolidine derivative, available instrumentation, and the desired scale of separation (analytical vs. preparative). Gas Chromatography (GC) can also be used, especially for volatile and thermally stable derivatives.[3][4]

Q2: What are the recommended starting points for column selection in HPLC and SFC?

A2: For HPLC, reversed-phase columns such as C18 are a common starting point. However, for many diastereomers, chiral stationary phases (CSPs) often provide the necessary selectivity. Polysaccharide-based CSPs are particularly versatile.[5] In SFC, chiral columns are also frequently the first choice. Studies have shown that chlorinated chiral stationary phases can provide excellent resolution for pyrrolidone derivatives.[5]

Q3: How critical is the mobile phase composition for achieving good resolution?

A3: The mobile phase composition is a critical parameter that directly influences selectivity and resolution. In HPLC, the choice and ratio of organic modifiers (e.g., acetonitrile, methanol, ethanol) and the use of additives are key to optimizing the separation.[6][7] Similarly, in SFC, the choice of co-solvent (typically an alcohol) and the use of additives can significantly impact the separation of diastereomers.[8]

Q4: What is the role of mobile phase additives in the separation of pyrrolidine diastereomers?

A4: Mobile phase additives can significantly improve peak shape and resolution. For basic pyrrolidine derivatives, which are common, additives like triethylamine (TEA) or diethylamine (DEA) can help to reduce peak tailing by masking active silanol groups on the stationary phase.[9] For acidic compounds, acidic additives like trifluoroacetic acid (TFA) or formic acid can improve peak symmetry. Chiral mobile phase additives can also be employed to form transient diastereomeric complexes that can be separated on an achiral stationary phase.[10]

Q5: My pyrrolidine derivative lacks a strong UV chromophore. What are my detection options?

A5: For compounds with poor UV absorbance, several strategies can be employed. Pre-column derivatization with a UV-active agent is a common approach. Alternatively, detectors that do not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), can be used. MS detection is particularly powerful as it provides mass information in addition to separation.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Diastereomer Peaks

This is one of the most common challenges in separating diastereomers, which often have very similar physicochemical properties.

Potential Cause Recommended Solution
Inappropriate Stationary Phase The selectivity of the column is insufficient. Screen a variety of stationary phases, including different types of chiral stationary phases (e.g., polysaccharide-based, protein-based) and reversed-phase columns with different selectivities (e.g., C18, Phenyl-Hexyl).[5]
Suboptimal Mobile Phase Composition The mobile phase composition is not providing adequate selectivity. Systematically vary the organic modifier (e.g., switch between methanol, ethanol, and acetonitrile) and its proportion in the mobile phase. For SFC, adjust the percentage of the co-solvent.
Incorrect Temperature Temperature can significantly affect chiral recognition. Experiment with different column temperatures. Lower temperatures often increase resolution, but the effect can be compound-dependent.[9]
Inappropriate Mobile Phase Additive The additive may not be effectively improving the separation. Experiment with different additives (e.g., TEA, DEA for basic compounds; TFA, formic acid for acidic compounds) and their concentrations.[7][9]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise resolution and lead to inaccurate quantification.

Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase The basic nitrogen in the pyrrolidine ring can interact with acidic silanol groups on the silica support, causing peak tailing. Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase to minimize these interactions. Using a base-deactivated column can also be effective.[9]
Column Overload Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample.[9]
Inappropriate Sample Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Contaminants from the sample or mobile phase can accumulate on the column, leading to poor peak shape. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Experimental Protocols

Example Protocol 1: SFC Separation of Pyrrolidone Derivatives

This protocol is based on the separation of pyrrolidone derivatives on a chlorinated chiral stationary phase.[5]

  • Instrumentation: Supercritical Fluid Chromatography (SFC) system with UV detection.

  • Column: Lux Cellulose-2 (chiral stationary phase).

  • Mobile Phase: Supercritical CO₂ and Methanol as a co-solvent.

  • Flow Rate: 2 mL/min.

  • Backpressure: 150 bar.

  • Temperature: 40 °C.

  • Co-solvent Percentage: Optimized at 15% methanol for the best results with most compounds.

  • Detection: UV.

Quantitative Data Example:

CompoundCo-solvent (%)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Pyrrolidone Derivative A153.24.12.54
Pyrrolidone Derivative B154.85.93.12
Pyrrolidone Derivative C156.57.83.59

Note: The above data is illustrative and based on the findings in the cited literature. Actual retention times and resolution will vary depending on the specific pyrrolidone derivative and exact experimental conditions.

Example Protocol 2: Preparative HPLC Separation of Pyrrolidine Diastereomers

This protocol is a general approach for the preparative separation of cis- and trans-4-propenylproline diastereomers.[11]

  • Instrumentation: Preparative High-Performance Liquid Chromatography (HPLC) system with a fraction collector.

  • Column: A suitable preparative-scale column (e.g., C18 or a chiral stationary phase).

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water, potentially with additives to improve separation and peak shape.

  • Flow Rate: Scaled up from an analytical method to accommodate the larger column diameter.

  • Injection Volume: Maximized to load as much sample as possible without compromising resolution.

  • Detection: UV, at a wavelength where both diastereomers have good absorbance.

  • Fraction Collection: Time-based or peak-based collection of the separated diastereomers.

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_method_dev Method Development cluster_analysis Analysis & Purification prep Prepare Diastereomeric Mixture screening Screen Columns & Mobile Phases (HPLC/SFC) prep->screening Inject Sample optimization Optimize Parameters (Gradient, Temp, Flow Rate) screening->optimization Initial Separation analytical Analytical Scale Separation optimization->analytical Optimized Method preparative Preparative Scale-Up analytical->preparative Scale-Up Method fractions Collect Fractions preparative->fractions Separate & Collect analysis Analyze Fractions for Purity fractions->analysis Assess Purity

Caption: A generalized workflow for the development of a chromatographic method for separating pyrrolidine derivative diastereomers.

troubleshooting_workflow cluster_no_sep No Separation cluster_partial_sep Partial Separation cluster_tailing Peak Tailing start Poor Diastereomer Separation check_resolution Is there any peak separation? start->check_resolution change_column Change Stationary Phase (e.g., different chiral column) check_resolution->change_column No optimize_gradient Optimize Gradient/Isocratic Conditions check_resolution->optimize_gradient Yes change_mobile_phase Drastically Change Mobile Phase (e.g., different organic modifier) change_column->change_mobile_phase change_mobile_phase->check_resolution optimize_temp Adjust Column Temperature optimize_gradient->optimize_temp optimize_additives Modify Mobile Phase Additives optimize_temp->optimize_additives check_peak_shape Are peaks symmetrical? optimize_additives->check_peak_shape add_modifier Add Basic Modifier (e.g., TEA) check_peak_shape->add_modifier No good_separation Good Separation Achieved check_peak_shape->good_separation Yes check_overload Reduce Sample Concentration add_modifier->check_overload check_overload->check_peak_shape

Caption: A troubleshooting decision tree for addressing poor separation of pyrrolidine derivative diastereomers.

References

Technical Support Center: Scalable Synthesis of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of 1-benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.

Synthesis Overview

The scalable synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the acyclic precursor, diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)malonate. This is followed by an intramolecular Dieckmann condensation to yield the desired cyclic β-keto ester.

Synthesis_Pathway cluster_step1 Step 1: Acyclic Precursor Synthesis cluster_step2 Step 2: Dieckmann Condensation A Diethyl 2-aminomalonate C N-Alkylation A->C B Benzyl Halide (e.g., Benzyl Bromide) B->C D Diethyl 2-(benzylamino)malonate C->D F Second N-Alkylation D->F E Ethyl Chloroacetate E->F G Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)malonate F->G H Dieckmann Condensation (Strong Base, e.g., NaH, NaOEt) G->H I This compound H->I

Figure 1. Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)malonate (Acyclic Precursor)

This procedure outlines the N-alkylation of diethyl aminomalonate.

Materials:

  • Diethyl aminomalonate hydrochloride

  • Benzyl bromide

  • Ethyl chloroacetate

  • Potassium carbonate (or other suitable base)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

Procedure:

  • Preparation of Diethyl aminomalonate: Diethyl aminomalonate can be prepared from diethyl malonate through nitrosation followed by reduction.

  • First N-Alkylation: To a solution of diethyl aminomalonate in an anhydrous solvent, add a suitable base (e.g., potassium carbonate) to neutralize the hydrochloride salt and facilitate the subsequent reaction. Add benzyl bromide dropwise at room temperature and stir the mixture until the reaction is complete (monitored by TLC).

  • Second N-Alkylation: After the formation of diethyl 2-(benzylamino)malonate, add ethyl chloroacetate to the reaction mixture. The reaction may require heating to proceed at a reasonable rate. Monitor the progress by TLC.

  • Work-up and Purification: After the reaction is complete, filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)malonate.

Step 2: Dieckmann Condensation for the Synthesis of this compound

This intramolecular cyclization is the key step in forming the pyrrolidone ring.[1][2][3]

Materials:

  • Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)malonate

  • Strong base (e.g., Sodium hydride (NaH), Sodium ethoxide (NaOEt))

  • Anhydrous aprotic solvent (e.g., Toluene, THF)

  • Acid for neutralization (e.g., Acetic acid, dilute HCl)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add a suspension of the strong base (e.g., sodium hydride, 1.1 equivalents) in the anhydrous solvent.

  • Addition of Precursor: Slowly add a solution of diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)malonate in the same anhydrous solvent to the base suspension at a controlled temperature (e.g., 0 °C or room temperature, depending on the base).

  • Reaction: After the addition is complete, the reaction mixture is typically heated to reflux to drive the cyclization to completion. The reaction progress should be monitored by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess base by the slow addition of an acid (e.g., acetic acid or dilute aqueous HCl) until the pH is neutral.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or crystallization to afford this compound.

Data Presentation

ParameterStep 1: Acyclic Precursor SynthesisStep 2: Dieckmann Condensation
Typical Yield 70-85%65-80%
Reaction Time 12-24 hours4-12 hours
Reaction Temperature 25-80 °C80-110 °C (reflux)
Key Reagents Diethyl aminomalonate, Benzyl bromide, Ethyl chloroacetate, K₂CO₃Strong base (NaH, NaOEt)
Solvent Acetonitrile, DMFToluene, THF
Purification Method Column ChromatographyColumn Chromatography, Crystallization

Troubleshooting Guide & FAQs

Troubleshooting_Workflow Start Problem Encountered Q1 Low Yield in Dieckmann Condensation? Start->Q1 Q2 Difficulty in Purification? Start->Q2 Q3 Formation of Multiple Products? Start->Q3 A1_1 Incomplete reaction? Q1->A1_1 A1_2 Side reactions? Q1->A1_2 S1_1_1 Increase reaction time or temperature. Ensure sufficient equivalents of base. A1_1->S1_1_1 S1_2_1 Use high dilution conditions to favor intramolecular cyclization. Ensure anhydrous conditions. A1_2->S1_2_1 A2_1 Oily product that won't crystallize? Q2->A2_1 S2_1_1 Re-purify by column chromatography with a fine-tuned solvent gradient. Attempt co-distillation with a high-boiling solvent to remove impurities. A2_1->S2_1_1 A3_1 Regioisomers formed? Q3->A3_1 S3_1_1 Use a sterically hindered base to favor deprotonation at the less hindered α-carbon. Optimize reaction temperature. A3_1->S3_1_1

Figure 2. Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs):

  • Q1: What is the most critical step in the synthesis?

    • A1: The Dieckmann condensation is the most critical step as it forms the desired pyrrolidone ring. Careful control of reaction conditions, particularly the choice of base and solvent, and ensuring anhydrous conditions are crucial for achieving a good yield.

  • Q2: I am observing a significant amount of a high-molecular-weight byproduct. What could it be and how can I avoid it?

    • A2: This is likely due to intermolecular Claisen condensation, leading to the formation of dimeric or polymeric byproducts.[2] To minimize this, it is recommended to perform the Dieckmann condensation under high-dilution conditions. This can be achieved by slowly adding the acyclic precursor to the base solution over an extended period.

  • Q3: The reaction is sluggish and does not go to completion. What should I do?

    • A3: A sluggish reaction can be due to several factors:

      • Inactive Base: The strong base (e.g., NaH) may have degraded due to exposure to moisture. Use freshly opened or properly stored base.

      • Insufficient Base: Ensure at least one full equivalent of base is used, as the product is a β-keto ester with an acidic proton that will be deprotonated by the base.

      • Low Temperature: While some bases can be used at lower temperatures, heating to reflux is often necessary to drive the reaction to completion.

  • Q4: I am having trouble with the purification of the final product. It is an oil that is difficult to crystallize. Any suggestions?

    • A4: The product can indeed be a viscous oil. If direct crystallization is challenging, meticulous purification by column chromatography is recommended. A gradual solvent gradient can help in separating the product from closely related impurities. After chromatography, attempting crystallization from a different solvent system or using seed crystals might be successful.

  • Q5: Can I use other bases for the Dieckmann condensation?

    • A5: Yes, other strong bases such as potassium tert-butoxide (t-BuOK), sodium methoxide (NaOMe), and lithium diisopropylamide (LDA) can also be used.[2] The choice of base can influence the reaction rate and selectivity. It is important to use an alkoxide base that corresponds to the ester group to avoid transesterification side reactions.

  • Q6: How does the presence of two different ester groups in the precursor affect the reaction?

    • A6: In an unsymmetrical diester, there is a possibility of forming two different regioisomers depending on which α-proton is abstracted by the base.[1] In the case of diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)malonate, the two α-protons are on the malonate and the glycine-derived moieties. The acidity of these protons and steric hindrance will influence which enolate is preferentially formed. The use of a sterically hindered base at low temperatures can sometimes improve regioselectivity.

  • Q7: What are the key safety precautions for this synthesis?

    • A7: The use of strong bases like sodium hydride requires caution. NaH is highly flammable and reacts violently with water. All reactions involving NaH should be conducted under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The quenching of the reaction should be done slowly and carefully, especially on a large scale.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted 4-Oxopyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis has been a subject of considerable interest, leading to the development of diverse synthetic strategies. This guide provides an objective comparison of the most prominent synthetic routes to substituted 4-oxopyrrolidines, supported by experimental data, detailed protocols, and visual pathway diagrams to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Key Synthetic Routes

The synthesis of substituted 4-oxopyrrolidines can be broadly categorized into several key strategies: the Paal-Knorr synthesis, 1,3-dipolar cycloaddition, multicomponent reactions, and intramolecular cyclization. Each method offers distinct advantages and disadvantages in terms of substrate scope, efficiency, and reaction conditions.

Synthetic RouteGeneral DescriptionStarting MaterialsKey Reagents/CatalystsReaction TimeTemperatureYield (%)AdvantagesDisadvantages
Paal-Knorr Synthesis Condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.1,4-Dicarbonyl compounds, primary amines/ammoniaAcid catalysts (e.g., HCl, p-TsOH), dehydrating agents (e.g., P2O5)[1]15 min - 24 hRefluxGenerally >60[2]Simplicity, good yields, readily available starting materials.[2]Preparation of 1,4-dicarbonyl precursors can be challenging; harsh acidic conditions may not be suitable for sensitive substrates.[1]
1,3-Dipolar Cycloaddition [3+2] Cycloaddition of an azomethine ylide with a dipolarophile (e.g., an electron-deficient alkene).α-Amino acids, aldehydes/ketones, electron-deficient alkenesOften catalyst-free, can be promoted by Lewis acids or metal catalysts.30 min - 48 hRoom Temp. - 85°C76-95[3]High stereocontrol, good to excellent yields, operational simplicity.In situ generation of reactive azomethine ylides can be sensitive; regioselectivity can be an issue.
Multicomponent Reactions (MCRs) One-pot reaction involving three or more starting materials to form a complex product.Aldehydes, amines, isocyanides, carboxylic acids (Ugi type)Often uncatalyzed or requires simple catalysts.12 - 24 hRoom Temp. - 55°CModerate to HighHigh atom and step economy, reduced waste, operational simplicity.[4]Limited diversity in the core scaffold depending on the specific MCR.
Intramolecular Cyclization Cyclization of a linear precursor containing both the nucleophile and electrophile.Precursors with amine and carbonyl functionalities separated by a suitable linker.Base or acid catalysts.VariesVariesVariesAllows for the synthesis of complex, fused ring systems.Synthesis of the linear precursor can be multi-step.

Experimental Protocols

Paal-Knorr Synthesis of N-substituted 4-Oxopyrrolidines

This protocol describes the synthesis of a substituted pyrrole, which can be a precursor to 4-oxopyrrolidines.

Materials:

  • 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione) (1.0 equiv)

  • Primary amine (e.g., aniline) (1.1 equiv)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • 0.5 M Hydrochloric Acid

Procedure:

  • In a round-bottom flask, combine the 1,4-dicarbonyl compound and the primary amine in methanol.

  • Add a single drop of concentrated hydrochloric acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 15-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath.

  • Add 0.5 M hydrochloric acid to precipitate the product.

  • Collect the crystals by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain the pure N-substituted pyrrole.

1,3-Dipolar Cycloaddition for the Synthesis of Spiro-pyrrolidine-oxindoles

This three-component reaction utilizes an in situ generated azomethine ylide.

Materials:

  • Isatin derivative (1.0 equiv)

  • α-Amino acid (e.g., sarcosine or L-proline) (1.2 equiv)

  • Dipolarophile (e.g., N-substituted maleimide) (1.2 equiv)

  • Ethanol

Procedure:

  • To a solution of the isatin derivative and the α-amino acid in ethanol, add the dipolarophile.

  • Stir the reaction mixture at room temperature. The reaction progress can often be observed by a color change and precipitation of the product.[3]

  • Monitor the reaction by TLC until the starting materials are consumed (typically 4-12 hours).

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Multicomponent Synthesis of a 4-Anilinopiperidine Derivative (Illustrative of MCR principles)

This protocol for a related heterocyclic system demonstrates the general workflow of a multicomponent reaction.

Materials:

  • 1-Benzyl-4-piperidone (1.0 equiv)

  • Aniline (1.0 equiv)

  • tert-Butyl isocyanide (1.0 equiv)

  • Propionic acid (1.0 equiv)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 1-benzyl-4-piperidone, aniline, and propionic acid in methanol.

  • Add tert-butyl isocyanide to the mixture.

  • Attach a reflux condenser and heat the reaction to 55°C with stirring for 18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Intramolecular Cyclization

A general procedure for intramolecular cyclization to form a 4-oxopyrrolidine ring would involve the synthesis of a linear precursor containing an amine and a suitable carbonyl or leaving group, followed by a base or acid-catalyzed cyclization. The specific conditions would be highly dependent on the substrate.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes to substituted 4-oxopyrrolidines.

Paal_Knorr_Synthesis Start 1,4-Dicarbonyl Compound Reaction Condensation & Cyclization Start->Reaction Amine Primary Amine or Ammonia Amine->Reaction Acid Acid Catalyst Acid->Reaction Product Substituted 4-Oxopyrrolidine (via pyrrole intermediate) Reaction->Product

Caption: Paal-Knorr Synthesis Workflow.

Dipolar_Cycloaddition Aldehyde Aldehyde/ Ketone Ylide In situ Azomethine Ylide Generation Aldehyde->Ylide AminoAcid α-Amino Acid AminoAcid->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Cycloaddition Product Substituted 4-Oxopyrrolidine Cycloaddition->Product

Caption: 1,3-Dipolar Cycloaddition Pathway.

Multicomponent_Reaction Component1 Component A (e.g., Aldehyde) Reaction One-Pot Reaction Component1->Reaction Component2 Component B (e.g., Amine) Component2->Reaction Component3 Component C (e.g., Isocyanide) Component3->Reaction Component4 ... Component4->Reaction Product Substituted 4-Oxopyrrolidine Reaction->Product

Caption: Multicomponent Reaction Strategy.

Intramolecular_Cyclization Precursor Linear Precursor Synthesis Cyclization Intramolecular Cyclization Precursor->Cyclization Product Substituted 4-Oxopyrrolidine Cyclization->Product Catalyst Base or Acid Catalyst Catalyst->Cyclization

Caption: Intramolecular Cyclization Approach.

References

The Biological Potential of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide delves into the biological activities of compounds derived from a specific, versatile starting material: 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. While direct derivatization of this exact molecule and subsequent extensive biological evaluation is an area of ongoing research, this document provides a comparative analysis of closely related compounds, highlighting their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The information presented herein is supported by experimental data from peer-reviewed literature to guide future research and drug discovery efforts.

Histone Deacetylase (HDAC) Inhibition: A Promising Avenue

One of the most significant biological activities identified for derivatives of the 4-oxopyrrolidine-1-carboxylate scaffold is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of various cancers, making them a key target for therapeutic intervention.

A notable derivative, Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopyrrolidine-1-carboxylate, has been synthesized and evaluated for its in vitro growth inhibitory potency, demonstrating good histone deacetylase (HDAC) activity.[1] This finding underscores the potential of the 4-oxopyrrolidine scaffold as a template for the design of novel HDAC inhibitors.

Comparative Activity of a 4-Oxopyrrolidine-Based HDAC Inhibitor
Compound IDTargetActivity MetricValueReference CompoundReference Value
Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopyrrolidine-1-carboxylateHDACsGrowth Inhibitory PotencyGood--

Note: Specific IC50 values for this compound were not detailed in the available literature, which highlights an area for further quantitative investigation.

Experimental Protocol: In Vitro HDAC Activity Assay

The following is a generalized protocol for determining the in vitro activity of HDAC inhibitors, based on commonly used fluorometric assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific HDAC isozyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer containing a trichostatin A as a stop reagent)

  • Test compound (dissolved in DMSO)

  • Reference HDAC inhibitor (e.g., SAHA, Trichostatin A)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the reference inhibitor in HDAC assay buffer.

  • In a 96-well black microplate, add the HDAC assay buffer, the diluted test compound or reference inhibitor, and the recombinant HDAC enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the enzymatic reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Incubate the plate at 37°C for a further 15-30 minutes to allow for fluorescent signal development.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: HDAC Inhibition and its Downstream Effects

HDAC_Inhibition_Pathway Compound 4-Oxopyrrolidine Derivative HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Chromatin Chromatin Structure AcetylatedHistones->Chromatin Relaxes TranscriptionFactors Transcription Factors Chromatin->TranscriptionFactors Allows Binding GeneExpression Tumor Suppressor Gene Expression TranscriptionFactors->GeneExpression Activates CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Mechanism of action of 4-oxopyrrolidine-based HDAC inhibitors.

Broader Biological Activities of Pyrrolidine Derivatives

While specific data on derivatives of this compound is emerging, the broader class of pyrrolidine-containing molecules has been extensively studied, revealing significant potential in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrrolidine derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. For instance, certain polysubstituted pyrrolidines have demonstrated good proliferation inhibitory effects toward 10 different cancer cell lines with IC50 values in the low micromolar range.[2] Furthermore, some of these compounds have been observed to induce cell cycle arrest and apoptosis in cancer cells, suggesting multiple mechanisms of anticancer action.[2]

Table of Anticancer Activities of Various Pyrrolidine Scaffolds

Compound ClassCancer Cell LineActivity MetricValue (µM)
Polysubstituted PyrrolidinesHCT116, HL60, etc.IC502.9 - 16
Spirooxindole-pyrrolidinesHepG2, MCF-7, HCT-116IC50As low as 0.80
Pyrrolidine-copper(II) complexesSW480IC50As low as 0.99
Antimicrobial Activity

The pyrrolidine ring is also a common feature in compounds with antimicrobial properties. Derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. For example, certain piperidine and pyrrolidine substituted halogenobenzene derivatives have shown inhibitory activity against microorganisms.[3] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table of Antimicrobial Activities of Pyrrolidine Derivatives

Compound ClassMicroorganismActivity MetricValue (µg/mL)
Substituted Halogenobenzene PyrrolidinesS. aureus, C. albicansMIC32 - 128
Spirooxindole PyrrolidinesE. coli, S. aureusMICNot specified, but showed activity
Pyrrolidine-2,3-dione monomers and dimersMSSA strainsMICSingle-digit µg/mL

Experimental Workflow: General Antimicrobial Susceptibility Testing

Antimicrobial_Testing_Workflow Start Start: Prepare Compound Stock Solution PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilution of Compound in Growth Medium PrepareInoculum->SerialDilution Inoculate Inoculate Dilutions with Microbial Suspension SerialDilution->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate Observe Observe for Microbial Growth (e.g., Turbidity) Incubate->Observe DetermineMIC Determine Minimum Inhibitory Concentration (MIC) Observe->DetermineMIC End End DetermineMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The derivatives of this compound represent a promising starting point for the development of novel therapeutic agents. The demonstrated activity of a closely related analog as an HDAC inhibitor opens a clear path for the synthesis and evaluation of a new class of anticancer drugs. Furthermore, the well-established anticancer and antimicrobial potential of the broader pyrrolidine family of compounds provides a strong rationale for exploring diverse structural modifications of this scaffold.

Future research should focus on the systematic synthesis of a library of derivatives from this compound and the comprehensive evaluation of their biological activities. This should include quantitative in vitro assays to determine IC50 and MIC values against a wide panel of cancer cell lines and microbial strains. Elucidation of the specific molecular targets and signaling pathways affected by these new compounds will be crucial for their further development as clinical candidates. The data presented in this guide serves as a foundational resource to inform and inspire these future drug discovery endeavors.

References

Efficacy of pyrrolidine-based scaffolds versus other heterocyclic cores in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pyrrolidine-Based Scaffolds in Modern Drug Design

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and therapeutic efficacy. Among the most utilized saturated heterocycles, the five-membered pyrrolidine ring holds a privileged status, appearing in numerous natural products and FDA-approved drugs.[1][2] This guide provides an objective, data-driven comparison of pyrrolidine-based scaffolds against other common heterocyclic cores, offering insights for researchers, scientists, and drug development professionals.

The Pyrrolidine Scaffold: A Privileged Core

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle widely employed by medicinal chemists.[2][3] Its value is enhanced by several key features:

  • Three-Dimensionality : The non-planar, puckered nature of the sp³-hybridized ring allows for efficient exploration of three-dimensional pharmacophore space, a characteristic increasingly sought after to improve druggability and escape the "flatland" of aromatic scaffolds.[1][4]

  • Stereochemical Richness : The chiral centers within the pyrrolidine ring allow for the creation of diverse stereoisomers, where the spatial orientation of substituents can lead to significant differences in biological profiles and binding modes with enantioselective proteins.[1][3]

  • Physicochemical Modulation : The nitrogen atom acts as a basic center and a hydrogen bond acceptor, which is crucial for target engagement and for modulating properties like aqueous solubility.[5] The ring's overall structure contributes to a favorable balance of lipophilicity and polarity.[1]

Comparative Analysis I: Pyrrolidine vs. Piperidine

The six-membered piperidine ring is another ubiquitous scaffold, making it an ideal candidate for direct comparison with pyrrolidine.[5] The single methylene unit difference between them leads to subtle but significant variations in their properties.

Physicochemical Properties

While both are basic secondary amines with similar pKa values, their lipophilicity and conformational flexibility differ, providing a tool to fine-tune a compound's characteristics.[5]

PropertyPyrrolidinePiperidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.27[5][6]~11.22[5]Both are strongly basic with similar pKa values, making them largely interchangeable when basicity is the primary driver for target interaction.
logP (Octanol/Water) 0.46[5]0.84[5]Piperidine is slightly more lipophilic, which can influence solubility, cell permeability, and potential off-target hydrophobic interactions.[5]
Conformational Flexibility Highly flexible ("pseudorotation")[3]Prefers a more rigid chair conformation[5]Pyrrolidine's flexibility can be advantageous for adapting to various binding pockets, while piperidine's rigidity can minimize the entropic penalty upon binding, potentially increasing affinity.[5][7]
Case Study: Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral antihyperglycemic agents used for treating type 2 diabetes.[8] This class of drugs features prominent examples containing both pyrrolidine and piperidine scaffolds, offering a direct comparison of their efficacy. Alogliptin contains a piperidine core, while the pyrrolidine scaffold is central to the structure of Omarigliptin.

A 2017 study directly synthesized and compared a 2-benzylpyrrolidine derivative against a 4-benzylpiperidine derivative for DPP-4 inhibition, providing a clear head-to-head efficacy comparison.[4]

Compound/DrugHeterocyclic CoreTargetIC₅₀ (nM)
Omarigliptin PyrrolidineDPP-41.6[1][9]
Alogliptin PiperidineDPP-4~7.0[2]
2-benzylpyrrolidine deriv. PyrrolidineDPP-4300[4]
4-benzylpiperidine deriv. PiperidineDPP-41600[4]

In this case study, the compounds featuring the pyrrolidine scaffold consistently demonstrate higher potency (lower IC₅₀ values) for DPP-4 inhibition than their piperidine-containing counterparts. The 2-benzylpyrrolidine derivative was over five times more potent than its direct piperidine analog.[4]

Comparative Analysis II: Pyrrolidine vs. Azetidine

The azetidine ring is a four-membered saturated heterocycle that has gained significant traction in drug design.[7] It offers a unique structural and physicochemical profile compared to the more flexible five-membered pyrrolidine.

The primary distinction lies in conformational restraint. Azetidine is significantly more rigid and strained than pyrrolidine.[7] This rigidity can be a strategic advantage:

  • Vectorial Precision : The constrained geometry allows for precise and predictable orientation of substituents in 3D space, which can optimize interactions with a biological target.

  • Reduced Entropic Penalty : A rigid scaffold loses less conformational entropy upon binding to a target, which can lead to higher binding affinity.[10]

  • Improved Physicochemical Properties : Incorporation of an azetidine scaffold has been shown to improve metabolic stability and aqueous solubility compared to more flexible or lipophilic analogs.[11]

The choice between a flexible pyrrolidine and a rigid azetidine is a strategic one. While pyrrolidine allows the molecule to adapt its conformation to a binding site, an azetidine scaffold is better suited for situations where a specific, locked conformation is known to be optimal for high-affinity binding. This is exemplified in the development of potent STAT3 inhibitors, where an azetidine-2-carboxamide scaffold provided sub-micromolar potencies.[6][12]

Experimental Protocols

The quantitative data presented in this guide is typically derived from standardized in vitro assays. Below is a representative protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.

Protocol: In Vitro Enzyme Inhibition Assay (e.g., for DPP-4)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target enzyme (e.g., recombinant human DPP-4) by 50%.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl with appropriate pH and additives)

  • Test compounds (inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Microplate reader capable of fluorescence detection

Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.

  • Assay Reaction Setup:

    • To each well of a 96-well plate, add a small volume of the diluted test compound. Include "no inhibitor" controls (DMSO only) and "no enzyme" blanks.

    • Add the recombinant DPP-4 enzyme solution to each well (except the blanks) and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Signal Measurement:

    • Immediately place the microplate into a fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 465 nm) kinetically over a set period (e.g., 30-60 minutes). The rate of increase in fluorescence is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Normalize the rates relative to the "no inhibitor" control (100% activity) and the blank (0% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value.[13]

Visualizations: Workflows and Pathways

Diagrams illustrating experimental logic and biological context are crucial for understanding the drug discovery process.

G cluster_prep Preparation cluster_exec Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., Adherent Cells) Seeding 2. Seed Cells in 96-well Plate CellCulture->Seeding CompoundPrep 3. Prepare Serial Dilutions of Test Compounds Treatment 4. Treat Cells with Compounds CompoundPrep->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation Assay 6. Add Assay Reagent (e.g., MTT, Fluorogenic Substrate) Incubation->Assay Measurement 7. Measure Signal (Absorbance/Fluorescence) Assay->Measurement Calculation 8. Calculate % Inhibition Measurement->Calculation Plotting 9. Plot Dose-Response Curve Calculation->Plotting IC50 10. Determine IC50 Value Plotting->IC50

Caption: Experimental workflow for IC₅₀ determination.

G Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR Binds G_Protein Heterotrimeric G-Protein (αβγ) GPCR->G_Protein Activates G_alpha Gα-GTP (Active) G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces PKA Protein Kinase A (PKA) SecondMessenger->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylates Targets

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling.

Conclusion

The pyrrolidine scaffold is a cornerstone of modern drug design, valued for its inherent three-dimensionality and its capacity for stereochemical diversification.[3] When compared to the larger, more lipophilic piperidine ring, pyrrolidine-based inhibitors can offer superior potency, as demonstrated in the case of DPP-4 inhibitors.[4] In contrast, when compared with the smaller, more rigid azetidine scaffold, pyrrolidine provides conformational flexibility that can be crucial for binding pocket adaptation.[5][7]

The ultimate choice between pyrrolidine and other heterocyclic cores is not a matter of inherent superiority but of strategic design. The decision should be driven by the specific goals of the drug discovery program, including the structural requirements of the biological target, the desired physicochemical properties, and the overall ADME profile. This comparative guide provides a data-supported framework to assist researchers in making these critical decisions, leveraging the unique advantages of each scaffold to design the next generation of effective therapeutics.

References

A Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its stereochemistry plays a pivotal role in determining pharmacological activity. This guide provides an objective comparison of different enantioselective synthetic strategies for pyrrolidine derivatives and evaluates their biological performance, with a focus on anticancer and antidepressant activities. All data is supported by experimental evidence from recent scientific literature.

I. Enantioselective Synthesis and Anticancer Activity of Spirooxindole-Pyrrolidine Derivatives

The 1,3-dipolar cycloaddition reaction is a powerful tool for the enantioselective synthesis of complex heterocyclic systems like spirooxindole-pyrrolidines. These compounds have emerged as a promising class of anticancer agents.

Data Presentation: Synthesis and Anticancer Activity
Compound IDSynthetic MethodYield (%)Diastereomeric Ratio (d.r.)Cell LineIC50 (µM)Reference
7d 1,3-Dipolar Cycloaddition85>99:1MCF-77.36 ± 0.37[1]
MDA-MB-2319.44 ± 0.32[1]
7f 1,3-Dipolar Cycloaddition82>99:1PC38.7 ± 0.7[1]
7k 1,3-Dipolar Cycloaddition88>99:1HeLa8.4 ± 0.5[1]
4u 1,3-Dipolar Cycloaddition89>95:5HepG-2< 10 µg/mL[2]
4w 1,3-Dipolar Cycloaddition92>95:5HepG-2< 10 µg/mL[2]
5g 1,3-Dipolar CycloadditionN/AN/AMCF-72.8[3]
5l 1,3-Dipolar CycloadditionN/AN/AMCF-73.4[3]
MDA-MB-2318.45[3]
5o 1,3-Dipolar CycloadditionN/AN/AMCF-74.12[3]
MDA-MB-2314.32[3]

N/A: Not available in the cited abstract.

Experimental Protocols

1. General Procedure for the Enantioselective Synthesis of Spirooxindole-Pyrrolidine Derivatives (1,3-Dipolar Cycloaddition):

A mixture of an isatin derivative (0.5 mmol), L-proline (0.5 mmol), and a substituted (E)-3-(4-chloro-2H-thiochromen-3-yl)-1-phenylprop-2-en-1-one (0.5 mmol) is dissolved in methanol (20 mL).[1] The reaction mixture is refluxed for 3–6 hours.[1] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a mixture of methanol and dichloromethane (2:98) as the eluent to afford the pure spirooxindole-pyrrolidine derivative.[1]

2. Protocol for MTT Assay for Anticancer Activity Screening:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubated overnight at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrrolidine derivatives for 72 hours.[5]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[5]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[4][7] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Mandatory Visualizations

G cluster_synthesis Enantioselective Synthesis Workflow Isatin Derivative Isatin Derivative Azomethine Ylide\nFormation Azomethine Ylide Formation Isatin Derivative->Azomethine Ylide\nFormation L-Proline L-Proline L-Proline->Azomethine Ylide\nFormation Chalcone Derivative Chalcone Derivative 1,3-Dipolar\nCycloaddition 1,3-Dipolar Cycloaddition Chalcone Derivative->1,3-Dipolar\nCycloaddition Azomethine Ylide\nFormation->1,3-Dipolar\nCycloaddition Spirooxindole-\nPyrrolidine Spirooxindole- Pyrrolidine 1,3-Dipolar\nCycloaddition->Spirooxindole-\nPyrrolidine

Caption: Enantioselective synthesis of spirooxindole-pyrrolidines.

G cluster_bioassay Anticancer Activity Evaluation Workflow Cancer Cell\nCulture Cancer Cell Culture Compound\nTreatment Compound Treatment Cancer Cell\nCulture->Compound\nTreatment MTT Assay MTT Assay Compound\nTreatment->MTT Assay Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) MTT Assay->Data Analysis\n(IC50 Calculation)

Caption: Workflow for evaluating anticancer activity.

II. Enantioselective Synthesis and Antidepressant Activity of Pyrrolidine Derivatives as 5-HT1A Receptor Agonists

Pyrrolidine-based compounds have been extensively explored as ligands for serotonin receptors, particularly the 5-HT1A subtype, which is a key target for antidepressant and anxiolytic drugs.

Data Presentation: Synthesis and 5-HT1A Receptor Binding Affinity
Compound IDSynthetic Method5-HT1A Ki (nM)Activity ProfileReference
10k γ-haloester reaction with arylpiperazinylalkylamine1.8Agonist[8]
10m γ-haloester reaction with arylpiperazinylalkylamine2.1Agonist[8]
19 Ring opening of chromane derivative2.3Agonist[9]
(S)-1 N-alkylation0.51Agonist[10]
(R)-1 N-alkylation0.41Agonist[10]
DF-300 N/A7.7Antagonist[11]
DF-400 N/A5.8Antagonist[11]

N/A: Not available in the cited abstract.

Experimental Protocols

1. General Procedure for the Synthesis of Fused Pyrrolidone 5-HT1A Receptor Agonists:

The synthesis involves the reaction of appropriate γ-haloester derivatives with suitable arylpiperazinylalkylamines.[8] A solution of the γ-haloester in an appropriate solvent is treated with the arylpiperazinylalkylamine, often in the presence of a base to neutralize the hydrohalic acid formed. The reaction mixture is typically stirred at an elevated temperature until completion. After cooling, the product is isolated by extraction and purified by chromatography.

2. Protocol for 5-HT1A Receptor Radioligand Binding Assay:

This assay determines the affinity of a compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]WAY-100635 or [3H]8-OH-DPAT) and various concentrations of the test compound in a suitable buffer.[11]

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki value, representing the affinity of the compound for the receptor, is calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand).[11]

Mandatory Visualizations

G cluster_pathway Serotonin 5-HT1A Receptor Signaling Pathway Serotonin Serotonin or Pyrrolidine Agonist Receptor 5-HT1A Receptor Serotonin->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to

Caption: Simplified 5-HT1A receptor signaling pathway.[12][13]

Conclusion

This guide highlights two distinct therapeutic applications of enantiomerically pure pyrrolidine derivatives, showcasing the versatility of this scaffold. The 1,3-dipolar cycloaddition stands out as a highly efficient method for generating structurally complex spirooxindole-pyrrolidines with potent anticancer activity. For antidepressant applications, targeted modifications of the pyrrolidine ring have yielded high-affinity 5-HT1A receptor agonists. The provided experimental protocols offer a foundation for researchers to replicate and build upon these findings. The continued exploration of enantioselective synthetic routes and the elucidation of structure-activity relationships will undoubtedly lead to the discovery of novel and more effective pyrrolidine-based therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Oxopyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 4-oxopyrrolidine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core component in a diverse array of biologically active compounds. Its inherent structural features, including a polar ketone group and multiple sites for substitution, allow for fine-tuning of physicochemical properties and target interactions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 4-oxopyrrolidine analogs, with a focus on their anticancer, antimicrobial, and enzyme inhibitory activities. The information is intended for researchers, scientists, and drug development professionals to facilitate the rational design of novel therapeutics based on this versatile scaffold.

Anticancer Activity

The 4-oxopyrrolidine core has been extensively explored for the development of novel anticancer agents. SAR studies have revealed that substitutions at different positions on the pyrrolidine ring, as well as on appended aromatic systems, significantly influence cytotoxic potency and selectivity.

A series of 5-oxopyrrolidine derivatives demonstrated that the nature of substituents on a phenyl ring attached to the pyrrolidine nitrogen plays a crucial role in their anticancer activity against A549 human lung adenocarcinoma cells.[1][2] For instance, the incorporation of a 4-dimethylaminophenyl group resulted in the most potent anticancer activity within a series of hydrazone derivatives.[1] Conversely, the introduction of methoxy groups on the phenyl ring led to a decrease or loss of activity.[1] Halogen substitutions, such as 4-chloro and 4-bromo, on the phenyl ring enhanced the anticancer activity compared to the unsubstituted phenyl analog.[1]

Furthermore, rhopaladins' analog 4-arylidene-5-oxopyrrolidine derivatives have been investigated for their apoptosis-promoting effects.[3] One of the most potent compounds in this series, (2E, 4E)-4-(4-chlorobenzylidene)-2-(4-chlorostyryl)-N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide (RPDPRH), exhibited significant in vitro anti-proliferative activity against several cervical and human hepatocarcinoma cell lines, with IC50 values in the low micromolar range.[3]

Table 1: SAR of 5-Oxopyrrolidine Derivatives as Anticancer Agents (A549 Cells) [1]

Compound IDPhenyl Ring Substitution% Viability at 100 µM
5 Unsubstituted~80%
6 4-Chloro64%
7 4-Bromo61%
8 4-DimethylaminoMost Potent
9 4-MethoxyLess Active
10 Di-methoxySignificant Activity Loss
11 Tri-methoxySignificant Activity Loss

The anticancer activity of the 5-oxopyrrolidine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: A549 human lung adenocarcinoma cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with the synthesized compounds at a fixed concentration (e.g., 100 µM) for a specified period (e.g., 24 hours).

  • MTT Addition: After the treatment period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution was removed, and the formed formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

anticancer_sar cluster_scaffold 5-Oxopyrrolidine Core cluster_substituents Substitutions on Phenyl Ring cluster_activity Anticancer Activity (A549) core 5-Oxopyrrolidine unsubstituted Unsubstituted halogen Halogen (Cl, Br) edg Electron Donating (NMe2) methoxy Methoxy (OMe) moderate Moderate Activity unsubstituted->moderate increased Increased Activity halogen->increased most_potent Most Potent edg->most_potent decreased Decreased Activity methoxy->decreased

Caption: SAR of 5-Oxopyrrolidine Analogs on Anticancer Activity.

Enzyme Inhibition

Pyrrolidine derivatives have been identified as potent inhibitors of various enzymes, including α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes.

A study on pyrrolidine derivatives revealed that substitutions on a phenyl ring attached to the core structure significantly impact their inhibitory activity against these enzymes.[4] The presence of an electron-donating group, such as a para-methoxy group (p-OCH3), was found to be crucial for potent inhibition of both α-amylase and α-glucosidase.[4] The 4-methoxy analogue 3g showed the most significant inhibitory activity against both enzymes, with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively.[4]

Table 2: Inhibitory Activity of Pyrrolidine Derivatives against α-Amylase and α-Glucosidase [4]

Compound IDSubstitutionα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
3a H36.3247.19
3f 3-OCH3-27.51
3g 4-OCH326.2418.04
Acarbose-5.50-
Metformin-25.31-

The α-amylase inhibitory activity was evaluated using a modified starch-iodine method.

  • Enzyme and Substrate Preparation: A solution of α-amylase from human saliva and a starch solution were prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9).

  • Incubation: The test compounds at various concentrations were pre-incubated with the α-amylase solution for a specific time at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The starch solution was added to the mixture to start the enzymatic reaction, and the incubation was continued.

  • Reaction Termination and Color Development: The reaction was stopped by adding hydrochloric acid, followed by the addition of iodine solution.

  • Absorbance Measurement: The absorbance of the resulting blue color was measured at a specific wavelength (e.g., 620 nm). Acarbose was used as a positive control. The percentage of inhibition was calculated, and the IC50 value was determined.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay Procedure prep_enzyme Prepare α-Amylase Solution pre_incubate Pre-incubate Enzyme and Compound prep_enzyme->pre_incubate prep_substrate Prepare Starch Solution prep_compound Prepare Test Compound Solutions prep_compound->pre_incubate add_substrate Add Starch to Initiate Reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction with HCl incubate->stop_reaction add_iodine Add Iodine Solution stop_reaction->add_iodine measure_abs Measure Absorbance at 620 nm add_iodine->measure_abs

Caption: Workflow for α-Amylase Inhibition Assay.

Antimicrobial Activity

Derivatives of 5-oxopyrrolidine have also been investigated for their antimicrobial properties against a panel of multidrug-resistant pathogens.[1][2] The SAR in this area is complex, with activity depending on the specific microbial strain and the nature of the substituents.

One study found that a 5-oxopyrrolidine derivative bearing a 5-nitrothiophene substituent exhibited promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[1][2] This highlights the potential of incorporating heteroaromatic rings with electron-withdrawing groups to enhance antibacterial efficacy.

The antimicrobial activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Bacterial Strain Preparation: A standardized inoculum of the bacterial strain is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

logical_sar_antimicrobial scaffold 5-Oxopyrrolidine activity Antimicrobial Activity scaffold->activity substituent Substituent substituent->activity physchem Physicochemical Properties (e.g., Lipophilicity, Electronics) substituent->physchem strain Bacterial Strain strain->activity physchem->activity

Caption: Factors Influencing Antimicrobial SAR of 5-Oxopyrrolidines.

References

Comparative analysis of catalysts for stereoselective pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry and natural product synthesis. Achieving stereocontrol in its synthesis is paramount for accessing biologically active molecules. This guide provides a comparative analysis of leading catalytic systems—organocatalysts, metal-based catalysts, and biocatalysts—for the stereoselective synthesis of pyrrolidines. The following sections present quantitative performance data, detailed experimental protocols, and visual workflows to aid in catalyst selection and methods development.

Data Presentation: A Quantitative Comparison of Catalytic Performance

The efficacy of a catalyst is determined by its ability to provide the desired product in high yield and with excellent stereocontrol. The following tables summarize the performance of representative catalysts in key transformations for pyrrolidine synthesis.

Organocatalysis

Proline and its derivatives are powerful organocatalysts that operate via enamine or iminium ion intermediates. They are particularly effective in Michael additions and aldol reactions, which are foundational for constructing the pyrrolidine ring.

Table 1: Performance of Proline-Derived Organocatalysts in the Asymmetric Michael Addition of Aldehydes to Nitroolefins. [1]

CatalystAldehydeNitroolefinSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (syn) (%)
OC4 3-Phenylpropionaldehydetrans-β-NitrostyreneMethylcyclohexane10248792:885
OC4 + Acetic Acid 3-Phenylpropionaldehydetrans-β-NitrostyreneMethylcyclohexane10249391:983
OC4 + Diphenylthiourea 3-Phenylpropionaldehydetrans-β-NitrostyreneMethylcyclohexane10249193:786

Table 2: Performance of Boc-Protected Pyrrolidine Catalysts in the Asymmetric Aldol Reaction.

CatalystAldehydeKetoneSolventTemp. (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
Boc-L-Prolinamide (1a) 4-NitrobenzaldehydeAcetoneNeatRT2480-30
Boc-L-Prolinamide (1b) 4-NitrobenzaldehydeCyclohexanoneDMSORT489595:598
Metal-Based Catalysis

Transition metal catalysts, often in complex with chiral ligands, are highly effective for various cycloaddition and cascade reactions to construct the pyrrolidine ring with high stereoselectivity.

Table 3: Performance of a Heterogeneous L-Proline Functionalized Manganese Ferrite Nanorod Catalyst in a [3+2] Cycloaddition Reaction. [2]

EntrySolventCatalyst Loading (mol%)Time (h)Yield (%)dr (endo:exo)
1EtOH4391>99:1
2CH3CN4585>99:1
3H2O4680>99:1
4Toluene4875>99:1

Reaction conditions: Isatin (1.0 mmol), thiazolidine-4-carboxylic acid (1.0 mmol), and 5-arylidene thiazolidine-2,4-dione (1.0 mmol) at 100 °C.

Table 4: Performance of a Gold(I) Catalyst in a Nitro-Mannich/Hydroamination Cascade. [3]

EntrySubstrate 1Substrate 2CatalystYield (%)dr
1NitromethaneN-Propargyl-4-nitrobenzenesulfonamideAuCl(IPr)/AgBF492>20:1
2NitroethaneN-Propargyl-4-nitrobenzenesulfonamideAuCl(IPr)/AgBF48510:1
31-NitropropaneN-Propargyl-4-nitrobenzenesulfonamideAuCl(IPr)/AgBF48815:1
Biocatalysis

Enzymes offer a green and highly selective approach to the synthesis of chiral pyrrolidines. Directed evolution has been employed to generate enzyme variants with enhanced activity and stereoselectivity for specific transformations.

Table 5: Performance of Engineered Cytochrome P411 Variants in Intramolecular C(sp³)–H Amination for Pyrrolidine Synthesis. [1][4]

Enzyme VariantSubstrateYield (%)er
P411-PYS-51491a7491:9
P411-PYS-5149para-fluoro 1b6799:1
P411-PYS-5149para-methyl 1c6598:2
P411-PYS-5149para-methoxyl 1d5897:3
P411-PYS-51482h6051:49

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. The following are representative procedures for the catalytic stereoselective synthesis of pyrrolidines.

Organocatalyzed Asymmetric Michael Addition

This protocol is adapted for the Michael addition of an aldehyde to a nitroalkene using a proline-derived organocatalyst.[1]

Materials:

  • Pyrrolidine-based organocatalyst (e.g., OC4, 10 mol%)

  • Aldehyde (e.g., 3-phenylpropionaldehyde, 2.0 equiv)

  • Nitroalkene (e.g., trans-β-nitrostyrene, 1.0 equiv)

  • Anhydrous solvent (e.g., methylcyclohexane)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add the organocatalyst (0.02 mmol, 10 mol%).

  • Add the nitroalkene (0.2 mmol, 1.0 equiv).

  • Add the aldehyde (0.4 mmol, 2.0 equiv).

  • Add the anhydrous solvent (2.0 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 0 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the yield, diastereomeric ratio (by ¹H NMR of the crude mixture), and enantiomeric excess (by chiral HPLC).

Metal-Catalyzed [3+2] Cycloaddition

This protocol describes the synthesis of spiro-pyrrolidines using a heterogeneous, reusable magnetic nanocatalyst.[2]

Materials:

  • MCCFe₂O₄@L-proline MNRs catalyst (4 mol%)

  • Isatin derivative (1.0 mmol)

  • α-Amino acid (e.g., sarcosine or thiazolidine-4-carboxylic acid, 1.0 mmol)

  • Dipolarophile (e.g., 5-arylidene-1,3-thiazolidine-2,4-dione, 1.0 mmol)

  • Ethanol (5 mL)

  • Round-bottomed flask (10 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in ethanol (5 mL).

  • Add the MCCFe₂O₄@L-proline MNRs catalyst (4 mol%) to the mixture.

  • Stir the resulting mixture at 100 °C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, separate the magnetic catalyst using an external magnet.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biocatalytic Intramolecular C-H Amination

This procedure outlines the general steps for an enzyme-catalyzed synthesis of chiral pyrrolidines.[1][4]

Materials:

  • Engineered cytochrome P411 variant (e.g., P411-PYS-5149)

  • Azide substrate

  • Cofactor regeneration system (if necessary)

  • Buffer solution

  • Shaking incubator

Procedure:

  • Prepare a solution of the azide substrate in a suitable buffer.

  • Add the purified enzyme variant to the substrate solution.

  • If required, add components for cofactor regeneration.

  • Incubate the reaction mixture in a shaking incubator at the optimal temperature for the enzyme.

  • Monitor the reaction for product formation using LC-MS.

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the product by chromatography.

  • Determine the yield and enantiomeric ratio (by chiral HPLC).

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual frameworks in the stereoselective synthesis of pyrrolidines.

Enamine_Catalytic_Cycle Enamine Catalytic Cycle for Michael Addition Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Ketone Ketone/Aldehyde Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Michael Acceptor Acceptor Michael Acceptor Acceptor->Iminium Product Chiral Product Iminium->Product + H₂O Product->Catalyst - Catalyst (regenerated) H2O H₂O H2O->Product

Caption: Enamine-based catalytic cycle for the Michael addition.

Catalyst_Screening_Workflow Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis cluster_optimization Optimization P1 Prepare Stock Solutions: - Substrates - Catalysts - Solvents R1 Array Reactions in Vials: - Vary Catalyst - Vary Solvent - Vary Temperature P1->R1 R2 Run Reactions for Predetermined Time R1->R2 A1 Quench Reactions & Prepare Samples R2->A1 A2 Analyze by TLC/LC-MS for Conversion A1->A2 A3 Analyze by Chiral HPLC for ee/er A2->A3 A4 Analyze by NMR for dr A3->A4 O1 Identify Lead Catalyst(s) A4->O1 O2 Optimize Reaction Conditions: - Catalyst Loading - Concentration - Time O1->O2 O3 Scale-up Synthesis O2->O3

Caption: A streamlined workflow for screening and optimizing catalysts.

References

In vitro testing of novel compounds from 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antibacterial potential of novel compounds derived from the pyrrolidine scaffold. This document provides a comparative analysis of their in vitro efficacy against various bacterial strains, supported by experimental data and detailed methodologies.

This guide focuses on the in vitro antibacterial activity of a series of novel pyrrolidine derivatives, offering a comparative perspective against established antibiotics. The data presented is compiled from recent studies highlighting the potential of the pyrrolidine core in developing new therapeutic agents to combat bacterial infections.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of novel pyrrolidine-thiazole and 1,2,4-oxadiazole pyrrolidine derivatives was evaluated against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC), a standard measure of antibacterial potency, was determined for each compound. The results are summarized in the table below, alongside data for reference antibiotics, providing a clear comparison of their performance.

Compound IDTarget BacteriaMIC (µg/mL)Reference DrugMIC (µg/mL)
Pyrrolidine-Thiazole Derivative 51a Bacillus cereus21.70 ± 0.36[1][2]Gentamicin22.65 ± 0.21[1][2]
Staphylococcus aureus30.53 ± 0.42[1][2]Gentamicin22.17 ± 0.47[1][2]
Thiohydantoin-Pyrrolidine Derivatives 35a-d Mycobacterium tuberculosis H37Rv62.5–125[1][2]IsoniazidNot Specified
EthambutolNot Specified
Poyraz et al. (2018) Derivative Acinetobacter baumanniiLower than AmpicillinAmpicillin125[1][2]

In Vitro Antibacterial Screening Workflow

The following diagram illustrates the typical workflow for the in vitro evaluation of the antibacterial activity of novel compounds using the microdilution method.

G cluster_prep Preparation cluster_assay Microdilution Assay cluster_results Data Analysis Compound_Prep Prepare stock solutions of pyrrolidine derivatives and reference antibiotics Serial_Dilution Perform serial dilutions of compounds in microtiter plates Compound_Prep->Serial_Dilution Bacteria_Prep Culture bacterial strains (e.g., E. coli, S. aureus) to log phase Inoculation Inoculate plates with standardized bacterial suspension Bacteria_Prep->Inoculation Media_Prep Prepare sterile microtiter plates with broth medium Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate plates under optimal conditions (e.g., 37°C for 24h) Inoculation->Incubation Visual_Inspection Visually inspect plates for bacterial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) - lowest concentration with no visible growth Visual_Inspection->MIC_Determination Comparison Compare MIC values of novel compounds with reference antibiotics MIC_Determination->Comparison

Workflow for In Vitro Antibacterial Activity Screening.

Detailed Experimental Protocols

The following sections provide a detailed methodology for the key experiments cited in this guide.

Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely accepted technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the novel pyrrolidine derivatives and reference antibiotics (e.g., Gentamicin, Ampicillin) are prepared in a suitable solvent (e.g., DMSO) at a high concentration.
  • Bacterial Strains: The bacterial strains to be tested (e.g., Escherichia coli, Staphylococcus aureus, Bacillus cereus, Acinetobacter baumannii) are cultured in an appropriate broth medium to reach the logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
  • Growth Medium: A sterile liquid growth medium, such as Mueller-Hinton Broth (MHB), is used.
  • Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

2. Assay Procedure:

  • A serial two-fold dilution of each test compound is performed in the microtiter plate wells containing the growth medium. This creates a range of decreasing concentrations of the compound.
  • Each well is then inoculated with the standardized bacterial suspension.
  • Positive control wells (containing bacteria and medium without any compound) and negative control wells (containing medium only) are included on each plate.
  • The microtiter plates are incubated under appropriate conditions (e.g., at 37°C for 18-24 hours).

3. Determination of MIC:

  • Following incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity.
  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

To assess the potential toxicity of the novel compounds to mammalian cells, a cytotoxicity assay is often performed.

1. Cell Culture:

  • A human cell line (e.g., HEK293 for normal cells or various cancer cell lines) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded into 96-well plates and allowed to adhere overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of the test compounds.
  • Control wells with untreated cells are also included.

3. MTT Assay:

  • After a specified incubation period (e.g., 24 or 48 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
  • Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan product.
  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
  • The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined. For instance, one potent pyrrolidine derivative, complex 3g, showed low cytotoxicity against HEK293 cells, with only 9.89% cytotoxicity at the highest tested concentration of 100 µM[3].

Other Potential In Vitro Applications

Beyond antibacterial activity, pyrrolidine derivatives have shown promise in various other therapeutic areas. For example, certain derivatives have been identified as inhibitors of enzymes like α-amylase and α-glucosidase, suggesting potential applications in the management of diabetes[3]. Other studies have explored their efficacy as anticancer agents, demonstrating the induction of apoptosis and necrosis in leukemia cell lines[4]. Furthermore, some pyrrolidine derivatives have been investigated as inhibitors of α-mannosidases and have shown growth inhibition of human cancer cells such as glioblastoma and melanoma[5]. The versatility of the pyrrolidine scaffold makes it a valuable starting point for the development of novel inhibitors for a range of enzymes and cellular processes.

References

A Comparative Crystallographic Analysis of 1-Benzyl-4-oxopyrrolidine-1,3-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of derivatives of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. The pyrrolidine scaffold is a key structural motif in many biologically active compounds, and understanding its three-dimensional structure is crucial for rational drug design and development. This document summarizes the crystallographic data of two closely related derivatives, provides detailed experimental protocols for their synthesis and analysis, and presents a visual representation of the synthetic workflow.

Comparison of Crystallographic Data

While the crystal structure for this compound is not publicly available, this guide presents a comparative analysis of two structurally related derivatives that have been characterized by single-crystal X-ray diffraction: (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione and (E)-4-[(1-Benzyl-4-benzylidene-2,5-dioxopyrrolidin-3-yl)methyl]benzaldehyde 0.25-hydrate. The crystallographic data for these compounds offer valuable insights into the conformational preferences and solid-state packing of this class of molecules.

Parameter(E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione[1][2][3](E)-4-[(1-Benzyl-4-benzylidene-2,5-dioxopyrrolidin-3-yl)methyl]benzaldehyde 0.25-hydrate[4]
Molecular Formula C₁₈H₁₅NO₂C₂₆H₂₁NO₃·0.25H₂O
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 6.4367 (4)7.7360 (15)
b (Å) 7.4998 (5)12.441 (3)
c (Å) 15.3455 (5)12.577 (3)
α (°) 86.448 (4)64.14 (3)
β (°) 78.732 (4)81.14 (2)
γ (°) 83.943 (5)86.46 (3)
Volume (ų) 721.80 (7)1076.2 (4)
Z 22
Pyrrolidine Ring Conformation Envelope (methylene carbon as the flap)[1][2][3]Not explicitly stated, but the five-membered ring is present.
Dihedral Angle (Phenyl Rings) 72.234 (5)°[1][2][3]Dihedral angles between the pyrrolidine ring and the three phenyl rings are 70.35 (9)°, 33.8 (1)°, and 60.30 (9)°[4]

Key Observations:

  • Both derivatives crystallize in the triclinic system with the centrosymmetric space group P-1. This indicates that both enantiomers are present in the crystal lattice.

  • The pyrrolidine ring in (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione adopts an envelope conformation, a common feature for five-membered rings.[1][2][3]

  • The dihedral angles between the various aromatic rings and the pyrrolidine core highlight the non-planar nature of these molecules in the solid state. This conformational flexibility is a critical consideration in molecular modeling and drug-receptor interaction studies.

Experimental Protocols

Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

A detailed three-step synthesis for the title compound has been reported and is summarized below.[5]

Step 1: Synthesis of 3-benzylaminoethyl acetate Benzylamine is reacted with ethyl acrylate at a controlled temperature (≤30 °C during addition, then 35 °C for 15 hours). The reaction progress is monitored by gas chromatography. After completion, excess benzylamine is removed by distillation to yield 3-benzylaminoethyl acetate.[5]

Step 2: Synthesis of 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate 3-benzylaminoethyl acetate is reacted with ethyl chloroacetate in the presence of potassium iodide and potassium carbonate at room temperature for 48 hours. The reaction is monitored by LC-MS. After filtration and removal of excess ethyl chloroacetate by distillation, the crude product is obtained.[5]

Step 3: Synthesis of ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate This step involves the intramolecular cyclization of 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate. While the specific conditions for this final cyclization are not detailed in the provided summary, it is the crucial step that forms the 4-oxopyrrolidine ring.[5]

Single-Crystal X-ray Diffraction

The following is a general protocol for the X-ray crystallographic analysis of small organic molecules, based on standard practices.

  • Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares techniques. This process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualizing the Synthetic and Analytical Workflow

The following diagrams illustrate the synthetic pathway for the target compound and the general workflow for X-ray crystallographic analysis.

synthesis_workflow cluster_synthesis Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate benzylamine Benzylamine step1_product 3-benzylaminoethyl acetate benzylamine->step1_product ethyl_acrylate Ethyl Acrylate ethyl_acrylate->step1_product step2_product 3-(N-ethoxycarbonylmethyl) benzylaminoethyl acetate step1_product->step2_product ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->step2_product final_product Ethyl 1-benzyl-4-oxo- pyrrolidine-3-carboxylate step2_product->final_product Intramolecular Cyclization xray_workflow cluster_xray X-ray Crystallographic Analysis Workflow synthesis Synthesis & Crystallization mounting Crystal Selection & Mounting synthesis->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final Crystal Structure (Coordinates, Bond Lengths, Angles) refinement->final_structure

References

Evaluating the drug-likeness of molecules synthesized from 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. Its unique three-dimensional structure allows for diverse functionalization, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comparative analysis of the drug-likeness of molecules hypothetically synthesized from the starting material, 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, against established pyrrolidine-based drugs. The evaluation is based on key physicochemical parameters that are critical predictors of a compound's potential oral bioavailability and overall suitability as a drug candidate.

Comparative Analysis of Drug-Likeness Parameters

The drug-likeness of a compound is often initially assessed using Lipinski's Rule of Five, which provides a framework for evaluating the potential for good oral absorption and permeation. This rule stipulates that a drug candidate is more likely to be orally bioavailable if it adheres to the following criteria: a molecular weight of less than 500 Daltons, a LogP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

The following table summarizes these key parameters for three hypothetical derivatives synthesized from this compound and compares them with three established drugs containing a pyrrolidine or pyrrolidinone moiety.

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
Synthesized Molecules
1-Benzyl-4-oxopyrrolidine-1,3-dicarboxylic acid263.250.85250
1-Benzyl-3-(aminocarbonyl)-4-oxopyrrolidine-1-carboxamide261.280.15340
1-Benzyl-3-(hydroxymethyl)pyrrolidin-4-ol221.280.92230
Alternative Drugs
Rolipram275.34[1][2]2.2[1]130
Piracetam142.16-1.03220
Levetiracetam170.21[3][4]-0.67[3]220

Note: The properties for the "Synthesized Molecules" were calculated using in silico tools based on their chemical structures.

Experimental Protocols

The determination of the physicochemical properties presented in the table is crucial for the assessment of drug-likeness. Below are detailed protocols for both in silico and experimental approaches.

In Silico Prediction of ADMET Properties

In silico tools are invaluable for the early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These computational methods offer a rapid and cost-effective way to prioritize candidates for synthesis and further testing.

Protocol:

  • Structure Input: The 2D or 3D structure of the molecule of interest is drawn or imported into the software.

  • Property Calculation: A variety of online platforms and standalone software packages can be used to calculate key drug-like properties. These tools utilize algorithms based on the chemical structure to predict parameters such as:

    • Molecular Weight (MW): Calculated from the molecular formula.

    • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

    • Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds.

    • Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms.

    • Topological Polar Surface Area (TPSA): A predictor of drug transport properties.

  • Analysis: The calculated values are then compared against established guidelines, such as Lipinski's Rule of Five, to assess the compound's drug-likeness.

Experimental Determination of LogP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for experimentally determining the LogP of a compound.

Protocol:

  • Solvent Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, typically at pH 7.4).

  • Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: A measured volume of the second phase is added to the first, and the mixture is shaken vigorously to allow for the partitioning of the compound between the two immiscible layers until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Workflow for Drug-Likeness Evaluation

The following diagram illustrates a typical workflow for evaluating the drug-likeness of newly synthesized molecules.

DrugLikeness_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Drug-Likeness Evaluation cluster_decision Decision Making Start 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate Synthesis Chemical Synthesis of Novel Pyrrolidine Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification InSilico In Silico ADMET Prediction (MW, LogP, HBD, HBA) Purification->InSilico Experimental Experimental Validation (LogP, Solubility) InSilico->Experimental Confirmation Lipinski Lipinski's Rule of Five Analysis InSilico->Lipinski Experimental->Lipinski Favorable Favorable Profile Lipinski->Favorable Unfavorable Unfavorable Profile Lipinski->Unfavorable Advance Advance to Further Studies Favorable->Advance Optimization Lead Optimization Unfavorable->Optimization Optimization->Synthesis Redesign

Workflow for the evaluation of drug-likeness.

Conclusion

The in silico analysis of hypothetical molecules derived from this compound suggests that this scaffold is a promising starting point for the synthesis of drug-like compounds. The predicted physicochemical properties of the derivatives fall well within the parameters defined by Lipinski's Rule of Five, indicating a high probability of good oral bioavailability. When compared to established drugs like Rolipram, Piracetam, and Levetiracetam, the synthesized molecules exhibit comparable or more favorable drug-likeness profiles. These findings underscore the potential of this chemical series for the development of novel therapeutics and warrant further investigation through synthesis and experimental validation of their biological activities and pharmacokinetic properties.

References

A Comparative Guide to Modern Pyrrolidine Synthesis: Benchmarking New Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrrolidine scaffold is a cornerstone of modern medicine, forming the core of numerous pharmaceuticals. The efficient and stereoselective synthesis of this vital heterocyclic ring is a subject of continuous innovation. This guide provides an objective comparison of emerging pyrrolidine synthesis methodologies against established protocols, supported by experimental data to inform synthetic strategy.

This analysis focuses on a selection of prominent established and novel methods for pyrrolidine synthesis, evaluating them on key performance indicators such as chemical yield, reaction time, temperature, and stereoselectivity.

Comparative Analysis of Pyrrolidine Synthesis Methods

The choice of synthetic route to a substituted pyrrolidine is dictated by factors including the desired substitution pattern, required stereochemistry, and scalability. Below is a summary of key performance indicators for several widely employed and novel methods.

Synthesis MethodCategoryTypical YieldReaction TimeTemperature (°C)Diastereoselectivity (d.r.)Enantioselectivity (e.e.)Key Features
Paal-Knorr Synthesis Established68-97%[1]15 min - 24 h[1]25 - 100[1]N/AN/AClassical, straightforward for N-substituted pyrrolidines from 1,4-dicarbonyls.[1]
1,3-Dipolar Cycloaddition Established76-95%[2]4 h[2]Room Temp.[2]up to >99:1[2]up to >99%[3]High convergence and stereocontrol; versatile for polysubstitution.[2]
Multicomponent Reactions (MCRs) New71-93%[4]1 h[5]-78 to 23[5]up to >99:1[5]up to 87%[5]High atom and step economy, reduced waste, operational simplicity.
Cu-Catalyzed C-H Amination New83-99%[6]Not Specified90[6]>20:1 (cis)[7]Not SpecifiedDirect functionalization of C-H bonds, high atom economy.[6][8]
Iodocyclization of Homoallylic Sulfonamides NewHigh Yield[9]Not SpecifiedNot SpecifiedHigh for trans[9]High[9]Stereoselective synthesis of trans-2,5-disubstituted pyrrolidines.[9]

Experimental Protocols for Key Synthesis Methods

Detailed methodologies for the selected synthesis routes are provided below, offering a practical guide for laboratory application.

Established Method: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This method is a powerful tool for the stereocontrolled synthesis of highly functionalized pyrrolidines.

Synthesis of Functionalized Pyrrolidines: To a solution of an α-iminoester in a suitable solvent, a silver catalyst and a chiral ligand are added. The mixture is stirred at a specific temperature, and then the dipolarophile is introduced. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched and the product is purified by column chromatography. Good chemo-, regio-, and stereoselectivities can be achieved, sometimes requiring a catalyst like Ag(I).[10]

New Method: Copper-Catalyzed Intramolecular C-H Amination

This modern approach allows for the direct conversion of C-H bonds into C-N bonds, offering a highly atom-economical route to pyrrolidines.

Synthesis of N-Aryl-Substituted Pyrrolidines: In an inert atmosphere (glovebox or Schlenk line), the N-fluoride amide substrate is dissolved in an anhydrous, degassed solvent.[11] A copper(I) precatalyst (e.g., 5 mol%) is added, and the vessel is sealed.[6][11] The reaction mixture is heated (e.g., to 90 °C) and monitored until the starting material is consumed.[11] After cooling, the mixture may be filtered to remove the catalyst, and the solvent is removed under reduced pressure.[11] The crude product is then purified by flash column chromatography.[11]

New Method: Asymmetric Multicomponent Reaction

MCRs offer an efficient approach to complex pyrrolidine structures by combining three or more reactants in a single step.

Diastereoselective Synthesis of Substituted Pyrrolidines: Optically active phenyldihydrofuran (1.2 equiv) and an N-tosyl imino ester (1 equiv) in CH₂Cl₂ are treated with TiCl₄ (1.2 equiv) at -78 °C for 1 hour.[5] Allyltrimethylsilane (3 equiv) is then added, and the mixture is warmed to 23 °C and stirred for 1 hour.[5] The reaction is quenched with saturated aqueous NaHCO₃ solution, followed by workup and purification by flash chromatography to yield the highly substituted pyrrolidine derivative.[5]

Visualizing Reaction Workflows and Logical Comparisons

To further clarify the experimental processes and the decision-making framework for selecting a synthesis method, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Pyrrolidine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthesis Method reagents Prepare Starting Materials & Reagents start->reagents setup Assemble Reaction Under Optimized Conditions (Temp, Solvent, Atmosphere) reagents->setup addition Add Catalyst/Initiator setup->addition monitor Monitor Reaction Progress (TLC, LC-MS, NMR) addition->monitor quench Quench Reaction monitor->quench extract Extraction & Washing quench->extract purify Purify Product (Column Chromatography, etc.) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end Final Product characterize->end

Caption: General experimental workflow for pyrrolidine synthesis.

logical_comparison Method Selection Framework cluster_established Established Methods cluster_new Newer Methods start Define Target Pyrrolidine paal_knorr Paal-Knorr (Simple N-substituted) start->paal_knorr Simple, Achiral cycloaddition 1,3-Dipolar Cycloaddition (High Stereocontrol) start->cycloaddition Complex, Chiral mcr Multicomponent Reactions (High Efficiency, Complexity) start->mcr One-pot, High Complexity ch_amination C-H Amination (High Atom Economy) start->ch_amination Direct Functionalization end Synthesized Pyrrolidine paal_knorr->end Proceed with Synthesis cycloaddition->end Proceed with Synthesis mcr->end Proceed with Synthesis ch_amination->end Proceed with Synthesis

Caption: Logical framework for selecting a pyrrolidine synthesis method.

References

Safety Operating Guide

Proper Disposal of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of chemical waste is paramount in a laboratory setting. This guide provides detailed procedures for the proper disposal of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, aligning with general hazardous waste protocols.

Hazard Classification and Safety Information

Based on available data for similar compounds, this compound should be handled with care. The following table summarizes the pertinent hazard information.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Corrosion/IrritationCauses skin irritation.[2]WarningP264, P280, P302+P352, P332+P317, P362+P364
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[2]WarningP264, P280, P305+P351+P338, P337+P317
Specific target organ toxicity — single exposureMay cause respiratory irritation.[2]WarningP261, P271, P304+P340, P319, P403+P233, P405

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations.[3][4] The following steps provide a general guideline for its proper disposal:

Step 1: Waste Identification and Segregation

  • Treat all unused or surplus this compound as hazardous waste.[5]

  • Do not mix this chemical with other waste streams unless compatibility has been confirmed.[6]

  • Segregate waste containers based on their contents (e.g., flammable, corrosive).[6]

Step 2: Container Selection and Labeling

  • Use a suitable, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • The container must be in good condition, with no cracks or leaks.[6]

  • Label the container clearly with the words "Hazardous Waste".[3]

  • The label must include the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]

  • Include the quantity of the waste, the date of waste generation, the place of origin (department and room number), and the principal investigator's name and contact information.[3]

Step 3: Safe Storage

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure the container is kept closed at all times, except when adding waste.[4][6]

  • Store the container in a location with secondary containment to prevent the spread of material in case of a leak.[5]

Step 4: Arrange for Professional Disposal

  • Chemical waste of this nature should not be disposed of in the regular trash or poured down the drain.[3][7]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for the collection and disposal of the waste.[1][3]

  • Provide the disposal service with a complete list of the chemicals for disposal.[3]

Step 5: Disposal of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[6]

  • The rinsate from this process must be collected and treated as hazardous waste.[5][6]

  • After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash, provided all labels have been defaced.[5][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Unused or waste This compound is_waste Is the material a waste product? start->is_waste not_waste Continue to use or store properly is_waste->not_waste No hazardous_waste Treat as Hazardous Waste is_waste->hazardous_waste Yes containerize Select a compatible, sealed container hazardous_waste->containerize label Label with 'Hazardous Waste' and full chemical name containerize->label store Store in a designated, secure area label->store contact_ehs Contact EHS or licensed disposal service store->contact_ehs disposal Arrange for professional disposal (e.g., incineration) contact_ehs->disposal end End of Disposal Process disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.

Hazard Identification and Personal Protective Equipment

While specific data for this compound is not fully detailed, data from closely related pyrrolidine derivatives indicate that it may cause skin, eye, and respiratory irritation.[1] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US).[2]
Skin Protection Chemical-resistant, impervious gloves (inspect before use). Fire/flame resistant and impervious lab coat or clothing.[2][3]Consult glove manufacturer's specifications for chemical compatibility.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type ABEK-P2 for EU or OV/AG/P99 for US).[4]NIOSH (US) or CEN (EU) approved.[4]

Safe Handling and Storage Protocols

Proper handling and storage are critical to prevent exposure and maintain the integrity of the compound.

Procedure Guideline
Handling Handle in a well-ventilated place, preferably within a chemical fume hood.[2] Avoid the formation of dust and aerosols.[4] Do not breathe vapors, mist, or gas.[3][4] Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[2][3]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[5] Ensure adequate ventilation and remove all sources of ignition.[3]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First Aid Measures
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4]
Skin Contact Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[2][4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][4]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2][4]

Disposal Plan

Dispose of chemical waste in accordance with all applicable local, state, and federal regulations.

Waste Type Disposal Method
Unused Product Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] Contact a licensed professional waste disposal service.[4]
Contaminated Packaging Dispose of as unused product.[4]
Contaminated Clothing Remove and wash contaminated clothing before reuse.[6]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

prep Preparation - Review SDS - Don appropriate PPE handling Handling - Work in fume hood - Weigh/transfer carefully prep->handling reaction Reaction/Experiment - Monitor process - Maintain ventilation handling->reaction cleanup Cleanup - Decontaminate surfaces - Remove PPE correctly reaction->cleanup disposal Waste Disposal - Segregate waste - Label containers cleanup->disposal end End of Process disposal->end

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.